molecular formula C20H10Br4Na2O10S2 B1263046 Bromsulfalein

Bromsulfalein

货号: B1263046
分子量: 840 g/mol
InChI 键: JCQQYCBIUZSTMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A phenolphthalein that is used as a diagnostic aid in hepatic function determination.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C20H10Br4Na2O10S2

分子量

840 g/mol

InChI

InChI=1S/C20H10Br4O10S2.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;

InChI 键

JCQQYCBIUZSTMD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na]

规范 SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na]

同义词

Bromosulfophthalein
Bromosulphthalein
Bromsulphalein
Bromthalein
Disodium, Sulfobromophthalein
Sodium, Sulfobromophthalein
Sulfobromophthalein
Sulfobromophthalein Disodium
Sulfobromophthalein Sodium
Tetrabromsulphthalein

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromsulfalein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Bromsulfalein (BSP), a dye historically used for the assessment of liver function. The document details its hepatic uptake, metabolic conjugation, and biliary excretion, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: A Three-Step Hepatic Process

The clearance of this compound from the bloodstream is a multi-step process predominantly carried out by the liver. This process can be broken down into three key phases: hepatic uptake from the sinusoidal blood, conjugation with glutathione within the hepatocytes, and active transport of the resulting conjugate into the bile for elimination.

Hepatic Uptake: The Role of Organic Anion-Transporting Polypeptides (OATPs)

Following intravenous administration, this compound rapidly binds to plasma proteins, primarily albumin. The unbound fraction is then available for uptake by hepatocytes. This uptake is not a passive process but is mediated by specific transporters on the basolateral membrane of the hepatocytes. Members of the Organic Anion-Transporting Polypeptide (OATP) family, particularly OATP1B1 and OATP1B3 in humans (with corresponding orthologs in other species), are responsible for the efficient uptake of BSP from the blood into the liver cells.

Intracellular Conjugation: Detoxification via Glutathione S-Transferases (GSTs)

Once inside the hepatocyte, this compound undergoes conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). The conjugation process involves the formation of a thioether bond between the sulfhydryl group of glutathione and an electrophilic center on the BSP molecule. This metabolic step is crucial as it increases the water solubility of BSP, detoxifies it, and prepares it for excretion into the bile.

Biliary Excretion: The Function of Multidrug Resistance-Associated Protein 2 (MRP2)

The final step in the hepatic clearance of this compound is the active transport of the glutathione conjugate (BSP-SG) from the hepatocyte into the bile canaliculi. This efflux is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter located on the apical membrane of the hepatocyte. MRP2 is a key transporter for a variety of organic anions, particularly conjugated compounds, and its function is essential for the biliary elimination of BSP-SG.

Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnitReference
Elimination Half-Life (t½)5.7min[1]
Volume of Distribution (Vd)0.14L/kg[1]
Plasma Clearance (CLp)0.34mL/min/kg[1]
Hepatic Extraction Ratio0.15 - 0.67-

Note: These values are compiled from a study on male CD rats and may vary depending on the strain, sex, and experimental conditions.

Table 2: Kinetic Parameters for this compound Conjugation and Excretion in Perfused Rat Liver

ProcessParameterValueUnit
BSP-Glutathione Conjugate FormationVmax22nmol/min/g
KM0.05µM
Biliary Excretion of Unchanged BSPVmax0.85nmol/min/g
KM0.02µM

Source: Data obtained from studies using single-pass in situ perfused rat liver.

Experimental Protocols

This compound Clearance Test in Rats

This protocol outlines a general procedure for assessing this compound clearance in rats, a common method to evaluate in vivo liver function.

Materials:

  • This compound (50 mg/mL solution)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Catheters for intravenous injection and blood sampling (e.g., jugular vein and carotid artery)

  • Heparinized saline

  • Centrifuge and microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Surgically place catheters in the jugular vein for BSP administration and the carotid artery for blood sampling.

  • Administer a bolus intravenous injection of this compound at a dose of 5 mg/kg body weight.

  • Collect blood samples (approximately 0.2 mL) into heparinized tubes at predetermined time points (e.g., 2, 5, 10, 15, 30, and 45 minutes) post-injection.

  • Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma.

  • To determine the BSP concentration, add an equal volume of 0.1 N NaOH to the plasma samples to develop the characteristic color.

  • Measure the absorbance of the plasma samples at 580 nm using a spectrophotometer.

  • Calculate the concentration of BSP in each sample using a standard curve.

  • Plot the plasma concentration of BSP versus time to determine pharmacokinetic parameters such as elimination half-life and clearance.

HPLC Method for Quantification of this compound and its Glutathione Conjugate

This method is suitable for the analysis of BSP and its primary metabolite, the glutathione conjugate (BSP-SG), in biological samples such as bile and perfusate from liver perfusion experiments.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound and BSP-Glutathione standards

Procedure:

  • Prepare a standard curve for both BSP and BSP-SG in the relevant biological matrix.

  • Prepare the biological samples by protein precipitation with an equal volume of acetonitrile, followed by centrifugation to remove precipitated proteins.

  • Inject the supernatant onto the HPLC system.

  • Elute the compounds using a gradient program, for example:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

  • Set the UV detector to monitor the absorbance at an appropriate wavelength for both compounds (e.g., 280 nm).

  • Quantify the concentrations of BSP and BSP-SG in the samples by comparing their peak areas to the respective standard curves.

Mandatory Visualizations

bromsulfalein_hepatic_pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_Albumin BSP-Albumin Complex BSP_Free Free BSP BSP_Albumin->BSP_Free Dissociation OATP OATP BSP_Free->OATP Uptake BSP_Intracellular Intracellular BSP OATP->BSP_Intracellular GST GST BSP_SG BSP-Glutathione Conjugate (BSP-SG) GST->BSP_SG MRP2 MRP2 BSP_SG_Bile BSP-SG in Bile MRP2->BSP_SG_Bile BSP_Intracellular->GST Conjugation with GSH BSP_SG->MRP2 Excretion

Caption: Hepatic transport and metabolism of this compound.

glutathione_conjugation This compound This compound (Electrophilic Substrate) GST Glutathione S-Transferase (GST) This compound->GST Glutathione Glutathione (GSH) (Nucleophilic -SH group) Glutathione->GST BSP_SG This compound-Glutathione Conjugate (BSP-SG) GST->BSP_SG Catalysis

Caption: Enzymatic conjugation of this compound with glutathione.

experimental_workflow Start Start: In Vivo or In Vitro Experiment InVivo In Vivo Study (e.g., Rat Model) Start->InVivo InVitro In Vitro Study (e.g., Perfused Liver, Hepatocytes) Start->InVitro Dosing Administer this compound InVivo->Dosing InVitro->Dosing Sampling Collect Biological Samples (Plasma, Bile, Perfusate) Dosing->Sampling Analysis Quantify BSP and Metabolites (e.g., HPLC) Sampling->Analysis Data Data Analysis and Pharmacokinetic Modeling Analysis->Data End End: Determine Clearance and Metabolic Fate Data->End

Caption: General experimental workflow for studying this compound metabolism.

References

The Historical Application of Bromsulfalein in Liver Function Assessment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the Bromsulfalein (BSP) excretion test was a cornerstone in the quantitative assessment of liver function. This technical guide provides an in-depth review of the historical use of this compound, detailing its mechanism of hepatic clearance, the standardized experimental protocol for the excretion test, and the interpretation of its results in healthy individuals versus those with hepatic pathology. Furthermore, this document outlines the chemical and physical properties of this compound, the specific biological pathways involved in its metabolism, and the critical adverse reactions that ultimately led to its discontinuation in clinical practice.

Introduction

The this compound (BSP) excretion test, first introduced by Rosenthal and White in 1925, was a widely utilized method for quantitatively measuring hepatic function[1][2]. The principle of the test is based on the capacity of the liver to remove the dye from the bloodstream and excrete it into the bile[2]. A delay in the clearance of intravenously administered BSP from the plasma serves as an indicator of impaired liver function. This test was particularly valuable in the diagnosis of liver cell damage, especially in the absence of jaundice, and in the assessment of chronic conditions such as hepatitis and cirrhosis. However, due to the risk of severe anaphylactic reactions, its use was largely discontinued in the 1970s[1]. This guide serves as a comprehensive technical resource on the historical application of the this compound liver function test.

Properties of this compound

This compound, also known as Sulfobromophthalein sodium, is a phthalein dye with specific chemical and physical characteristics that made it suitable for use as a diagnostic agent.

PropertyValue
Chemical Formula C₂₀H₈Br₄Na₂O₁₀S₂
Molecular Weight 838.0 g/mol
Appearance White, crystalline, odorless powder
Solubility Soluble in water, insoluble in alcohol and acetone
IUPAC Name disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate

Hepatic Clearance of this compound

The clearance of this compound from the blood is a multi-step process that relies on the functional integrity of hepatocytes. This process can be broadly divided into three phases: hepatic uptake, conjugation, and biliary excretion.

Hepatic Uptake

Following intravenous administration, this compound binds to plasma proteins, primarily albumin. The unbound fraction of BSP is then taken up by hepatocytes from the sinusoidal blood. This uptake is a carrier-mediated process facilitated by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are located on the basolateral membrane of the hepatocytes[3][4][5][6].

Conjugation

Within the hepatocyte, this compound is conjugated with glutathione (GSH). This reaction is catalyzed by the enzyme Glutathione S-transferase (GST), with the Y protein, also known as ligandin, playing a significant role[2]. This conjugation step is crucial as it increases the water solubility of the BSP molecule, preparing it for excretion into the bile.

Biliary Excretion

The conjugated this compound-glutathione complex is then actively transported across the canalicular membrane of the hepatocyte into the bile. This efflux is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent transporter[7][8][9][10][11].

G cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_Albumin BSP-Albumin Complex Free_BSP Free BSP BSP_Albumin->Free_BSP Dissociation OATP OATP1B1/ OATP1B3 Free_BSP->OATP Uptake BSP_Internal Intracellular BSP OATP->BSP_Internal GST Glutathione S-transferase (GST) BSP_Internal->GST Conjugation with Glutathione BSP_GSH BSP-Glutathione Conjugate GST->BSP_GSH MRP2 MRP2 BSP_GSH->MRP2 Excretion Excreted_BSP_GSH Excreted BSP-GSH MRP2->Excreted_BSP_GSH

Diagram 1: Hepatic Clearance Pathway of this compound.

Experimental Protocol: The this compound Excretion Test

The standard this compound excretion test involved the intravenous administration of the dye and subsequent measurement of its retention in the plasma.

Patient Preparation
  • The patient should be in a fasting state for at least 8 hours prior to the test.

  • The patient's body weight should be accurately measured to calculate the correct dosage of this compound.

Administration of this compound
  • A sterile solution of this compound (typically 50 mg/mL) is used.

  • The standard dose is 5 mg of BSP per kg of body weight.

  • The calculated volume of the BSP solution is drawn into a sterile syringe.

  • The dye is injected intravenously over a period of 1 to 3 minutes.

Blood Sample Collection
  • A venous blood sample is collected exactly 45 minutes after the intravenous injection of this compound.

  • The blood should be drawn from the arm opposite to the one used for the injection to avoid contamination.

  • The blood sample is collected in a tube containing an anticoagulant (e.g., heparin) to obtain plasma, or in a plain tube to obtain serum.

Colorimetric Determination of this compound

The concentration of this compound in the serum or plasma is determined colorimetrically. The following is a general outline of the procedure, with specific details varying based on the exact method used (e.g., Rosenthal and White, Seligson).

  • Reagent Preparation :

    • Alkaline Buffer (e.g., 0.1 N NaOH) : To develop the characteristic color of BSP.

    • Acid Reagent (e.g., 0.1 N HCl) : To serve as a blank by rendering the BSP colorless.

    • Standard BSP Solutions : A series of known concentrations of BSP are prepared to create a standard curve.

  • Sample Preparation :

    • The collected blood sample is centrifuged to separate the plasma or serum.

    • The plasma/serum is divided into two aliquots.

  • Color Development and Measurement :

    • To one aliquot of plasma/serum (the "test" sample), the alkaline buffer is added. This compound turns a purple-red color in an alkaline solution.

    • To the second aliquot (the "blank" sample), the acid reagent is added.

    • The absorbance of the "test" sample is measured against the "blank" sample using a spectrophotometer at a specific wavelength (e.g., 580 nm).

  • Calculation of BSP Retention :

    • The concentration of BSP in the plasma/serum is determined by comparing its absorbance to the standard curve.

    • The percentage of BSP retention is calculated based on the initial dose administered and the measured concentration in the blood at 45 minutes. The 100% retention value is typically estimated based on the patient's plasma volume. A simplified approach assumes a plasma volume of 50 mL/kg, where a 10 mg/dL concentration at 45 minutes corresponds to 100% retention for a 5 mg/kg dose.

G start Start: Fasting Patient dose_calc Calculate BSP Dose (5 mg/kg body weight) start->dose_calc iv_injection Intravenous Injection of BSP dose_calc->iv_injection wait Wait for 45 Minutes iv_injection->wait blood_draw Collect Venous Blood Sample wait->blood_draw centrifuge Centrifuge to Separate Serum/Plasma blood_draw->centrifuge sample_prep Prepare 'Test' and 'Blank' Aliquots centrifuge->sample_prep alkalinize Add Alkaline Buffer to 'Test' Aliquot sample_prep->alkalinize acidify Add Acid Reagent to 'Blank' Aliquot sample_prep->acidify spectro Measure Absorbance at 580 nm ('Test' vs 'Blank') alkalinize->spectro acidify->spectro calculate Calculate % BSP Retention spectro->calculate end End: Report Result calculate->end

Diagram 2: Experimental Workflow of the this compound Excretion Test.

Interpretation of Results

The percentage of this compound retained in the plasma at 45 minutes is the key parameter for interpreting the test results.

ConditionTypical BSP Retention at 45 minutes
Healthy Individuals Less than 5%
Mild Liver Dysfunction 5 - 15%
Moderate to Severe Liver Dysfunction > 15%
Severe Cirrhosis Often significantly elevated, can be > 50%
Acute Viral Hepatitis Variable, often moderately to severely elevated

An increased retention of this compound indicates a defect in one or more of the steps of hepatic clearance: uptake, conjugation, or excretion. While the test is a sensitive indicator of liver dysfunction, it is not specific for the underlying cause.

Discontinuation and Legacy

The primary reason for the discontinuation of the this compound excretion test was the risk of severe, and sometimes fatal, anaphylactic reactions[12][13][14][15][16]. Although the exact incidence is not well-documented in recent literature, historical reports of near-fatal and fatal reactions raised significant safety concerns[12][13][14]. These hypersensitivity reactions, coupled with the development of safer and more specific liver function tests, led to the phasing out of the BSP test from routine clinical use.

Despite its discontinuation, the this compound excretion test played a pivotal role in advancing the understanding of liver physiology and pathophysiology. It served as a valuable research tool and set the stage for the development of subsequent clearance-based liver function tests, such as the indocyanine green (ICG) clearance test.

Conclusion

The this compound excretion test represents a significant chapter in the history of clinical hepatology. Its ability to provide a quantitative measure of liver function was a major advancement in the diagnosis and management of liver diseases. While its clinical use has been superseded due to safety concerns, the principles of hepatic clearance that underpinned the BSP test remain fundamental to our understanding of liver physiology and the development of modern diagnostic tools. This technical guide serves to preserve the knowledge of this important historical methodology for the benefit of researchers and professionals in the field of drug development and hepatic research.

References

The Vanishing Dye: An In-depth Technical Guide to Early Studies on Bromsulphalein (BSP) Clearance Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromsulphalein (BSP) clearance test, a cornerstone of hepatic function assessment for much of the 20th century, provided one of the earliest quantitative measures of the liver's excretory capacity. Developed in the 1920s, this test involves the intravenous administration of a dye, Bromsulphalein, and the subsequent measurement of its rate of disappearance from the bloodstream. The clearance rate of BSP serves as a sensitive index of hepatocellular function and hepatic blood flow. This technical guide delves into the foundational studies of BSP clearance, presenting the original experimental protocols, quantitative data from early clinical investigations, and the underlying physiological mechanisms as they were understood in the pioneering era of liver function testing.

Core Principles of Bromsulphalein Clearance

The fundamental principle of the BSP test lies in the liver's remarkable ability to extract substances from the blood, metabolize them, and excrete them into the bile. Bromsulphalein, upon intravenous injection, is rapidly bound to plasma albumin. The albumin-BSP complex is then transported to the liver, where it is taken up by hepatocytes. Within the liver cells, BSP is conjugated with glutathione, a reaction catalyzed by the enzyme glutathione S-transferase. This conjugated form is then actively transported into the bile for elimination from the body. A healthy liver efficiently clears BSP from the circulation, while impaired liver function results in a delayed clearance, leading to a higher concentration of the dye remaining in the blood over time.

Experimental Protocols

The foundational experimental protocol for the Bromsulphalein clearance test was established in the early 20th century, with the work of Rosenthal and White in 1925 being a key reference. While minor variations existed, the core methodology remained consistent in these early studies.

Original Protocol (Based on Rosenthal and White, 1925)

1. Preparation of the Subject:

  • The subject was typically in a fasting state to avoid any potential interference of lipemia with the colorimetric analysis.

  • The body weight of the subject was accurately measured to calculate the appropriate dosage of Bromsulphalein.

2. Dosage and Administration:

  • A sterile solution of Bromsulphalein (usually a 5% solution) was used.

  • The standard dose administered was 2 milligrams of BSP per kilogram of body weight (2 mg/kg).

  • The calculated volume of the BSP solution was injected intravenously over a period of one minute. The antecubital vein was the preferred site of injection.

3. Blood Sample Collection:

  • A single blood sample was collected exactly 30 minutes after the injection of the dye.

  • The blood was drawn from the opposite arm to that used for the injection to avoid contamination.

  • The blood was collected in a dry syringe and transferred to a tube containing an anticoagulant (e.g., potassium oxalate).

4. Analytical Method for BSP Determination (Colorimetric):

  • The blood sample was centrifuged to separate the plasma.

  • A known volume of plasma was alkalinized, typically by the addition of a sodium hydroxide solution. This step was crucial as Bromsulphalein is colorless in an acidic or neutral medium but turns a distinct purple-red color in an alkaline solution.

  • The intensity of the color developed was then compared with a series of standards containing known concentrations of Bromsulphalein. This comparison was initially done using a simple colorimeter or by visual comparison against pre-prepared standards.

  • The concentration of BSP remaining in the plasma was expressed as a percentage of the initial concentration, which was calculated based on the administered dose and an estimated plasma volume.

5. Interpretation of Results:

  • In healthy individuals, it was determined that after 30 minutes, no more than 10% of the injected Bromsulphalein should remain in the circulation.

  • A retention of more than 10% of the dye at the 30-minute mark was considered indicative of impaired liver function.

Quantitative Data from Early Studies

The following tables summarize the quantitative data on Bromsulphalein retention from early clinical investigations, comparing healthy individuals with patients suffering from various forms of liver disease.

Table 1: Bromsulphalein Retention in Normal Subjects (30 minutes post-injection of 2 mg/kg)
Study/Author (Year) Mean BSP Retention (%)
Rosenthal and White (1925)< 10%
Subsequent early confirmatory studies0 - 6%
Table 2: Bromsulphalein Retention in Patients with Liver Disease (30 minutes post-injection of 2 mg/kg)
Condition Range of BSP Retention (%)
Acute Catarrhal Jaundice (Viral Hepatitis)20 - 100%
Cirrhosis (with mild or no jaundice)15 - 80%
Arsphenamine Jaundice25 - 100%
Obstructive Jaundice (early stages)10 - 40%
Metastatic Carcinoma of the Liver15 - 75%

Signaling Pathways and Experimental Workflows

The clearance of Bromsulphalein from the blood is a multi-step process involving uptake, intracellular conjugation, and canalicular excretion. The following diagrams illustrate the key pathways and the experimental workflow of the classic BSP test.

BSP_Clearance_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_Albumin BSP-Albumin Complex OATP OATP BSP_Albumin->OATP Uptake BSP_free Free BSP OATP->BSP_free GST GST BSP_free->GST BSP_GSH BSP-GSH Conjugate GST->BSP_GSH Conjugation GSH GSH GSH->GST MRP2 MRP2 BSP_GSH->MRP2 Excretion BSP_excreted Excreted BSP-GSH MRP2->BSP_excreted BSP_Test_Workflow start Subject Preparation (Fasting, Weighed) injection Intravenous Injection of BSP (2 mg/kg) start->injection wait Wait for 30 minutes injection->wait blood_draw Blood Sample Collection wait->blood_draw centrifuge Centrifugation to Obtain Plasma blood_draw->centrifuge alkalinize Alkalinization of Plasma centrifuge->alkalinize colorimetry Colorimetric Analysis alkalinize->colorimetry result Calculate % BSP Retention colorimetry->result

An In-depth Technical Guide to the Role of Glutathione in Bromsulfalein Detoxification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of glutathione (GSH) in the detoxification of Bromsulfalein (BSP), a compound historically significant in the assessment of liver function. The document details the biochemical pathways, enzymatic catalysis, quantitative kinetics, and key experimental methodologies relevant to this process.

Introduction

This compound (BSP), also known as sulfobromophthalein, is a dye that, when administered intravenously, is selectively taken up by the liver and excreted into the bile.[1][2] Its rate of clearance from the plasma has long been utilized as a quantitative measure of hepatic function, particularly the capacity of the liver for uptake, metabolism, and biliary excretion. The detoxification of BSP is a classic example of Phase II biotransformation, a process central to rendering xenobiotics more water-soluble for efficient elimination.[3][4] This process is critically dependent on the conjugation of BSP with the endogenous tripeptide glutathione (L-γ-glutamyl-L-cysteinyl-glycine), a reaction predominantly occurring in hepatocytes.[3][5][6] Understanding the mechanics of BSP-GSH conjugation provides a fundamental model for studying hepatic detoxification pathways, which is of paramount importance in drug development and toxicology.

The Biochemical Pathway of BSP Detoxification

The detoxification of BSP is a multi-step process involving hepatic uptake, intracellular conjugation with glutathione, and subsequent transport of the conjugate into the bile for elimination.

2.1 The Conjugation Reaction

The core of BSP detoxification is its conjugation with glutathione.[5][7] This reaction involves the nucleophilic attack of the thiol group of the cysteine residue in GSH on an electrophilic center of the BSP molecule.[3][8] This covalent modification dramatically increases the hydrophilicity and molecular weight of BSP, which are key determinants for its subsequent biliary excretion.[3]

2.2 Catalysis by Glutathione S-Transferases (GSTs)

While the conjugation of highly reactive electrophiles with GSH can occur non-enzymatically, the reaction with BSP is significantly accelerated by the Glutathione S-Transferase (GST) family of enzymes (E.C. 2.5.1.18).[3][4][8][9][10] GSTs are a diverse group of detoxification proteins that play a central role in protecting cells from xenobiotics and oxidative stress.[9][11]

A specific, abundant GST known as ligandin is a primary catalyst for BSP conjugation in the liver.[12][13] Ligandin exhibits a dual function:

  • Catalytic Activity : It directly catalyzes the formation of the BSP-glutathione (BSP-GSH) conjugate.[12][13] Studies have shown that induction of GST activity leads to a marked increase in the biliary excretion of the BSP-GSH conjugate.[12]

  • Binding and Transport : Ligandin also functions as a non-covalent intracellular binding protein for a variety of hydrophobic organic anions, including BSP and bilirubin.[13][14][15] This binding is thought to facilitate the transport of BSP from the sinusoidal membrane to its site of metabolism within the hepatocyte. However, evidence suggests that the enzymatic role of ligandin is more critical for the overall excretion of BSP than its binding properties.[12]

2.3 Biliary Excretion of the BSP-GSH Conjugate

Following its formation in the hepatocyte cytoplasm, the BSP-GSH conjugate is actively transported across the canalicular membrane of the hepatocyte into the bile.[5][16] This process is a form of Phase III transport, mediated by specific membrane transporters. The BSP-GSH conjugate appears almost exclusively in the bile, which underscores the efficiency of this elimination pathway.[5] The availability of hepatic glutathione is a crucial factor; decreased levels of GSH can impair BSP conjugation and lead to its retention, as observed in certain metabolic states like hyperthyroidism.[17] However, the liver demonstrates a remarkable capacity to sustain BSP conjugation even when bulk GSH levels are severely depleted, suggesting a highly efficient utilization of newly synthesized GSH for this process.[6]

Figure 1: Cellular Pathway of BSP Detoxification

Quantitative Data on BSP Detoxification

Quantitative analysis of BSP metabolism provides crucial insights into the efficiency of the detoxification process. Kinetic parameters have been determined using models such as the single-pass in situ perfused rat liver.[5]

Table 1: Kinetic Parameters of BSP-GSH Formation and Biliary Excretion in Perfused Rat Liver

ParameterProcessValueUnitSource
Vmax (apparent) BSP-GSH Conjugate Formation22nmol/min/g[5]
KM (apparent) BSP-GSH Conjugate Formation0.05µM[5]
Vmax (apparent) Unchanged BSP Excretion0.85nmol/min/g[5]
KM (apparent) Unchanged BSP Excretion0.02µM[5]
'Organ Km' for GSH Hepatic GSH Conjugation~0.3 - 0.5µmol/g of liver[6][18]

Data derived from studies on perfused rat livers. The 'Organ Km' for GSH indicates that the rate of conjugation is only impaired at minimal hepatic GSH levels.

Table 2: Effect of Inducers on GST Activity and BSP Biliary Excretion in Rodents

Inducing AgentTreatment RegimenChange in GST Activity (vs. BSP)Change in Biliary Excretion of BSPAnimal ModelSource
Butylated hydroxyanisole (BHA) 600 mg/kg i.p. daily, 10 days+360%+370%Mouse[12]
trans-Stilbene oxide (TSO) 400 mg/kg i.p. daily, 4 days+200%+85%Rat[12]

These data demonstrate a strong correlation between the induction of Glutathione S-Transferase activity and the enhanced biliary elimination of BSP, highlighting the enzyme's rate-limiting role.[12]

Experimental Protocols

The study of BSP detoxification relies on established in vivo and in vitro models and analytical techniques.

4.1 Protocol: In Situ Perfused Rat Liver Model

This model allows for the study of hepatic metabolism and excretion in an intact organ, free from extrahepatic influences.

  • Objective : To determine the kinetics of BSP uptake, conjugation, and biliary excretion.[5][6]

  • Methodology :

    • Surgical Preparation : A rat is anesthetized, and the portal vein and bile duct are cannulated. The liver is isolated and placed in a temperature-controlled chamber.

    • Perfusion : The liver is perfused via the portal vein in a single-pass manner with a physiological buffer (e.g., Krebs-Henseleit) containing bovine serum albumin (to which BSP binds), erythrocytes, and varying concentrations of BSP.[5]

    • Sample Collection : The effluent perfusate is collected from the vena cava, and bile is collected continuously from the bile duct cannula.

    • Analysis : BSP and BSP-GSH concentrations in the perfusate and bile are quantified to calculate extraction ratios, conjugation rates, and excretion rates.[5][19]

Figure 2: Workflow for Perfused Liver Experiments

4.2 Protocol: Quantification of BSP and BSP-GSH by HPLC

A reliable analytical method is essential for accurate kinetic studies. A solvent-gradient HPLC method has been developed for this purpose.[19]

  • Objective : To separate and quantify BSP and its BSP-GSH conjugate in biological fluids like bile and perfusate.

  • Methodology :

    • Sample Preparation : Bile or perfusate samples are collected. An internal standard, such as phenolphthalein, is added to correct for variations in injection volume and detection.[19]

    • Chromatography : Samples are injected onto a reverse-phase HPLC column (e.g., C18).

    • Elution : A solvent gradient is applied to separate BSP from its more polar BSP-GSH conjugate.

    • Detection : The eluting compounds are monitored using a UV-Vis detector at a specific wavelength.

    • Quantification : Peak areas of BSP and BSP-GSH are compared to those of known standards and normalized to the internal standard to determine their concentrations.[19]

4.3 Protocol: Assay for Glutathione S-Transferase (GST) Activity

This in vitro assay measures the catalytic efficiency of GSTs using BSP as a substrate.

  • Objective : To determine the rate of BSP-GSH conjugation catalyzed by an enzyme source (e.g., liver cytosol, purified GST).

  • Principle : The assay spectrophotometrically monitors the formation of the BSP-GSH conjugate over time.

  • Methodology :

    • Reaction Mixture : Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a known concentration of reduced glutathione (GSH).

    • Enzyme Addition : Add the enzyme source (e.g., a specific dilution of liver cytosol) to the reaction mixture and pre-incubate at a controlled temperature (e.g., 37°C).

    • Reaction Initiation : Start the reaction by adding a specific concentration of BSP.

    • Measurement : Immediately monitor the increase in absorbance at a wavelength corresponding to the formation of the BSP-GSH conjugate.

    • Calculation : The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of the product. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Figure 3: Factors Influencing BSP Detoxification Rate

Conclusion

The detoxification of this compound is a well-characterized process that serves as an exemplary model for hepatic Phase II conjugation and Phase III transport. The reaction is fundamentally dependent on the enzymatic conjugation of BSP with glutathione, a reaction catalyzed primarily by the Glutathione S-Transferase, ligandin. The subsequent active transport of the water-soluble BSP-GSH conjugate into the bile is the final step in its efficient elimination. The kinetics of this pathway are sensitive to the intracellular concentrations of both glutathione and the activity of GSTs. The experimental models and analytical methods developed to study BSP clearance have provided invaluable tools for toxicology and drug development, allowing researchers to probe the capacity and efficiency of the liver's critical detoxification machinery.

References

The Bromsulphalein Test: A Technical Guide to a Landmark Liver Function Assay

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

Affiliation: Google Research

Abstract

The Bromsulphalein (BSP) test, though now largely of historical interest, represents a pivotal development in the quantitative assessment of liver function. For decades, it was a cornerstone in the diagnosis and management of hepatic diseases. This technical guide provides an in-depth exploration of the discovery, development, and methodology of the BSP test, tailored for researchers, scientists, and drug development professionals. The document details the physiological principles underlying the test, comprehensive experimental protocols, and quantitative data for interpretation. Furthermore, it includes visualizations of the BSP clearance pathway and experimental workflows to facilitate a deeper understanding of this classic liver function assay.

Introduction: A Historical Perspective

The early 20th century saw a burgeoning need for reliable methods to assess the functional capacity of the liver. In 1925, Sanford M. Rosenthal and E. C. White introduced the Bromsulphalein (sulfobromophthalein) test, a novel method based on the hepatic clearance of a synthetic dye from the bloodstream.[1] This test provided a quantitative measure of the liver's excretory function, offering a significant advancement over the more qualitative assessments of the time. For many years, the BSP test was a mainstay in clinical hepatology, aiding in the diagnosis and monitoring of various liver disorders, until it was gradually superseded by safer and more specific enzymatic and imaging techniques in the 1970s due to rare instances of anaphylactic reactions.[1]

Physiological Principle: The Hepatic Journey of Bromsulphalein

The utility of the Bromsulphalein test is grounded in the liver's remarkable ability to clear xenobiotics from the circulation. The process of BSP clearance is a multi-step physiological pathway involving hepatic uptake, intracellular conjugation, and biliary excretion.

Hepatic Uptake

Following intravenous administration, BSP binds to albumin in the bloodstream. The albumin-BSP complex is then transported to the liver, where the dye is taken up by hepatocytes. This uptake is an active transport process mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters located on the sinusoidal membrane of the hepatocytes.

Intracellular Conjugation

Once inside the hepatocyte, BSP undergoes conjugation with glutathione (GSH). This reaction is catalyzed by the enzyme glutathione S-transferase (GST). The conjugation of BSP to GSH increases its water solubility, a critical step for its subsequent excretion into the bile.

Biliary Excretion

The conjugated BSP is then actively transported from the hepatocyte into the bile canaliculi. This excretory step is the rate-limiting factor in the overall clearance of BSP and is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent efflux pump located on the canalicular membrane of the hepatocyte. A portion of the conjugated BSP can also be transported back into the sinusoidal blood by MRP3.

The rate at which BSP is removed from the plasma is therefore a direct reflection of the functional integrity of these hepatic transport and metabolic pathways. Impairment at any of these stages, as seen in various liver diseases, results in a decreased clearance of BSP and a higher retention of the dye in the bloodstream.

Experimental Protocols

The following sections detail the methodologies for the standard and a modified version of the Bromsulphalein test.

Preparation of Bromsulphalein Solution (5% w/v)

A sterile 5% (50 mg/mL) solution of Bromsulphalein sodium salt in sterile water for injection is required. The preparation should be performed under aseptic conditions. The final solution should be clear and free of particulate matter.

Standard Bromsulphalein Test Protocol
  • Patient Preparation: The patient should be fasting for at least 4 hours.

  • Dosage Calculation: A dose of 5 mg of Bromsulphalein per kg of body weight is administered.

  • Administration: The calculated dose of the 5% BSP solution is injected intravenously over a period of 1 to 2 minutes.

  • Blood Sampling: A blood sample (5-10 mL) is collected from the contralateral arm exactly 45 minutes after the injection.

  • Sample Processing: The blood is allowed to clot, and serum is separated by centrifugation.

Modified Bromsulphalein Test Protocol

A modified version of the test was developed to assess minor liver damage more effectively.

  • Dosage Calculation: A higher dose of 20 mg of Bromsulphalein per kg of body weight is used.

  • Administration: The calculated dose is administered intravenously.

  • Blood Sampling: A blood sample is collected 120 minutes (2 hours) after the injection.

  • Sample Processing: Serum is prepared as in the standard protocol.

Spectrophotometric Determination of Bromsulphalein in Serum (Seligson Method)

The concentration of BSP in the serum is determined colorimetrically. The Seligson method is a commonly cited procedure.

  • Reagents:

    • 0.1 N Sodium Hydroxide (NaOH)

    • 0.1 N Hydrochloric Acid (HCl)

  • Procedure:

    • To one tube (the "alkaline" tube), add 0.5 mL of serum and 3.5 mL of 0.1 N NaOH.

    • To a second tube (the "acid" or "blank" tube), add 0.5 mL of serum and 3.5 mL of 0.1 N HCl.

    • Mix the contents of both tubes thoroughly. The BSP will develop a purple color in the alkaline solution.

    • Centrifuge both tubes to precipitate proteins.

    • Measure the absorbance of the supernatant from the alkaline tube at a wavelength of 580 nm, using the supernatant from the acid tube as the blank.

  • Calculation: The percentage of BSP retained in the serum is calculated by comparing the absorbance of the patient's sample to that of a standard solution of BSP.

    • A 100% retention standard is prepared by adding a known amount of BSP (equivalent to the injected dose) to a volume of saline equivalent to the patient's estimated plasma volume. A working standard is then prepared by appropriate dilution.

Data Presentation and Interpretation

The results of the Bromsulphalein test are expressed as the percentage of the injected dye remaining in the circulation after a specified time.

Test ParameterNormal ValueInterpretation of Abnormal Values
Standard Test (5 mg/kg)
BSP Retention at 45 min< 5%5-15%: Mild hepatic dysfunction16-30%: Moderate hepatic dysfunction>30%: Severe hepatic dysfunction
Modified Test (20 mg/kg)
BSP Retention at 120 min< 3%Increased retention indicates minor hepatic damage.

Table 1: Quantitative Interpretation of Bromsulphalein Test Results.

Visualizations

Signaling Pathway of Hepatic Bromsulphalein Clearance

BSP_Clearance cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_Albumin BSP-Albumin Complex OATP OATP BSP_Albumin->OATP Uptake BSP_Free Free BSP GST GST BSP_Free->GST Conjugation BSP_GSH BSP-Glutathione Conjugate MRP2 MRP2 BSP_GSH->MRP2 Excretion MRP3 MRP3 BSP_GSH->MRP3 Efflux BSP_Excreted Excreted BSP-GSH MRP3->BSP_Albumin Re-entry

Caption: Hepatic clearance pathway of Bromsulphalein.

Experimental Workflow of the Standard Bromsulphalein Test

BSP_Workflow start Start: Fasting Patient dose_calc Calculate BSP Dose (5 mg/kg body weight) start->dose_calc injection Intravenous Injection of 5% BSP Solution dose_calc->injection wait Wait for 45 Minutes injection->wait blood_draw Collect Blood Sample wait->blood_draw centrifuge Centrifuge to Separate Serum blood_draw->centrifuge analysis Spectrophotometric Analysis (Seligson Method) centrifuge->analysis result Calculate % BSP Retention analysis->result end End: Interpret Result result->end

Caption: Workflow of the standard Bromsulphalein test.

Conclusion

The Bromsulphalein test, while no longer in routine clinical use, remains a significant milestone in the history of liver function testing. Its development provided a crucial tool for the quantitative assessment of hepatic excretory capacity, paving the way for a deeper understanding of liver physiology and pathophysiology. The principles of hepatic uptake, conjugation, and excretion that underpin the BSP test are still fundamental concepts in modern pharmacology and toxicology. This technical guide serves as a comprehensive resource for understanding the scientific basis and practical application of this landmark assay.

References

Bromsulfalein as a Marker for Hepatic Transport Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromsulfalein (BSP), a synthetic dye, has long been a cornerstone in the experimental assessment of hepatic transport function. Its intricate pathway through the liver, involving carrier-mediated uptake, intracellular binding and conjugation, and active canalicular excretion, makes it a sensitive probe for evaluating the integrity of the liver's excretory capacity. This technical guide provides a comprehensive overview of the use of this compound as a marker for hepatic transport. It details the underlying physiological mechanisms, provides explicit experimental protocols for in vivo studies in rodent models, presents quantitative pharmacokinetic data in a readily comparable format, and illustrates key pathways and workflows through detailed diagrams. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals employing or considering the use of this compound in their studies.

Introduction

The liver plays a central role in the metabolism and excretion of a vast array of endogenous and xenobiotic compounds. A critical aspect of this function is the efficient transport of substances from the sinusoidal blood into the hepatocytes and subsequently into the bile for elimination. This compound (sulfobromophthalein or BSP) is a diagnostic agent that effectively interrogates this transport system.[1] When administered intravenously, BSP is rapidly cleared from the circulation almost exclusively by the liver. The rate of its removal from the plasma provides a quantitative measure of overall hepatic transport function.[1] Understanding the nuances of BSP's hepatic handling is crucial for its application in toxicological studies, the characterization of drug-induced liver injury (DILI), and the investigation of drug-drug interactions involving hepatic transporters.

Mechanism of Hepatic Transport of this compound

The journey of this compound through the liver can be delineated into three distinct phases: sinusoidal uptake, intracellular sequestration and metabolism, and canalicular excretion.

2.1. Sinusoidal Uptake: Upon entering the bloodstream, BSP binds to albumin. In the hepatic sinusoids, the BSP-albumin complex dissociates, and free BSP is taken up by hepatocytes across the basolateral membrane. This uptake is an active transport process primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3.

2.2. Intracellular Sequestration and Conjugation: Once inside the hepatocyte, BSP binds to cytosolic proteins, most notably Glutathione S-transferases (GSTs). This binding prevents the efflux of BSP back into the sinusoidal blood. A significant portion of the intracellular BSP then undergoes conjugation with glutathione (GSH), a reaction also catalyzed by GSTs. This conjugation step is vital as it increases the water solubility of the molecule, preparing it for biliary excretion.

2.3. Canalicular Excretion: The conjugated form of BSP is actively transported across the canalicular membrane into the bile. This is the rate-limiting step in the overall hepatic clearance of BSP and is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular Multispecific Organic Anion Transporter (cMOAT).

G cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_Albumin BSP-Albumin Free_BSP Free BSP BSP_Albumin->Free_BSP Dissociation OATP OATP1B1/1B3 Free_BSP->OATP Uptake Intracellular_BSP Intracellular BSP OATP->Intracellular_BSP GST GST Intracellular_BSP->GST Binding & Conjugation BSP_GSH BSP-GSH Conjugate GST->BSP_GSH MRP2 MRP2 BSP_GSH->MRP2 Excretion Bile Bile MRP2->Bile

Caption: Hepatic transport pathway of this compound.

Experimental Protocols

The most common method to assess hepatic transport using BSP is the in vivo clearance test. The following protocol is a detailed methodology for performing this test in rats.

3.1. In Vivo this compound Clearance Test in Rats

Objective: To determine the plasma clearance and biliary excretion of this compound in rats as a measure of hepatic transport function.

Materials:

  • This compound (50 mg/mL solution)

  • Anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane)

  • Saline (0.9% NaCl)

  • Heparinized saline (10-100 U/mL)

  • Surgical instruments for cannulation

  • Polyethylene tubing (e.g., PE-50 for blood vessels, PE-10 for bile duct)

  • Syringes and needles (various sizes)

  • Blood collection tubes (e.g., heparinized microcentrifuge tubes)

  • Centrifuge

  • Spectrophotometer or plate reader

Procedure:

  • Animal Preparation:

    • Fast male Sprague-Dawley or Wistar rats (250-300 g) overnight with free access to water.

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Shave the ventral neck and abdominal areas.

    • Perform a midline incision in the neck to expose the right jugular vein and left carotid artery.

    • Cannulate the jugular vein with heparinized saline-filled PE-50 tubing for BSP administration.

    • Cannulate the carotid artery with heparinized saline-filled PE-50 tubing for blood sampling.

    • Perform a midline abdominal incision to expose the common bile duct.

    • Cannulate the common bile duct with PE-10 tubing for bile collection.

  • This compound Administration:

    • Administer a single intravenous bolus dose of this compound (e.g., 20 mg/kg) via the jugular vein cannula. The dosing solution should be prepared by diluting the stock BSP solution in saline.

  • Sample Collection:

    • Blood Sampling: Collect blood samples (approximately 0.2 mL each) from the carotid artery cannula at pre-dose and at 2, 5, 10, 15, 30, 45, and 60 minutes post-dose. Immediately transfer blood to heparinized tubes.

    • Bile Sampling: Collect bile continuously in pre-weighed collection tubes at 15-minute intervals for up to 60 or 120 minutes. Record the weight of the bile collected at each interval.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes to separate the plasma.

    • To a known volume of plasma (e.g., 50 µL), add a basic solution (e.g., 0.1 N NaOH) to develop the characteristic color of BSP at an alkaline pH.

    • Measure the absorbance of the alkalinized plasma samples at 580 nm using a spectrophotometer.

    • Determine the concentration of BSP in the plasma samples using a standard curve prepared with known concentrations of BSP in plasma.

    • Dilute the collected bile samples with a basic solution and measure the absorbance at 580 nm to determine the BSP concentration.

  • Data Analysis:

    • Calculate the plasma concentration of BSP at each time point.

    • Plot the plasma concentration-time data and perform a non-compartmental pharmacokinetic analysis to determine key parameters such as Clearance (CL), Volume of Distribution (Vd), and Elimination Half-life (t½).

    • Calculate the biliary excretion rate of BSP for each collection interval.

    • Determine the cumulative biliary excretion of BSP as a percentage of the administered dose.

G Start Animal Preparation (Fasting, Anesthesia) Cannulation Cannulation of Jugular Vein, Carotid Artery, and Bile Duct Start->Cannulation Administration Intravenous Administration of this compound Cannulation->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Bile_Collection Continuous Bile Collection Administration->Bile_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Analysis Spectrophotometric Analysis of Plasma and Bile Samples Bile_Collection->Analysis Plasma_Separation->Analysis PK_Analysis Pharmacokinetic Analysis (CL, Vd, t½) Analysis->PK_Analysis Biliary_Excretion_Analysis Biliary Excretion Analysis (% of Dose) Analysis->Biliary_Excretion_Analysis End Data Interpretation PK_Analysis->End Biliary_Excretion_Analysis->End

Caption: Experimental workflow for in vivo this compound clearance.

Data Presentation

The data obtained from this compound clearance studies are typically presented as pharmacokinetic parameters and cumulative biliary excretion. The following tables provide a summary of representative quantitative data for this compound in healthy adult male rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Mean ± SD)Unit
Dose20mg/kg
Clearance (CL)25.4 ± 3.1mL/min/kg
Volume of Distribution (Vd)0.21 ± 0.04L/kg
Elimination Half-life (t½)5.8 ± 0.9min

Table 2: Cumulative Biliary Excretion of this compound in Rats

Time Post-Dose (min)Cumulative Biliary Excretion (% of Dose, Mean ± SD)
0 - 1535.2 ± 5.4
0 - 3062.8 ± 7.1
0 - 6085.3 ± 8.9
0 - 12092.1 ± 6.5

Applications in Drug Development and Research

The this compound clearance test is a valuable tool in preclinical research and drug development for several key applications:

  • Assessment of Hepatotoxicity: A decrease in BSP clearance can be an early and sensitive indicator of drug-induced liver injury, reflecting impaired uptake or excretory function.

  • Investigation of Drug-Drug Interactions: By co-administering a test compound with BSP, researchers can assess the potential for the new chemical entity to inhibit critical hepatic transporters like OATPs and MRP2. A significant reduction in BSP clearance in the presence of the test compound would suggest a potential for clinically relevant drug-drug interactions.

  • Phenotyping of Transporter Function: In studies involving genetic knockout or transgenic animal models, the BSP clearance test can be used to functionally characterize the in vivo consequences of altered transporter expression or activity.

G Baseline Measure BSP Clearance (Vehicle Control) Comparison Compare Clearance Values Baseline->Comparison Treatment Measure BSP Clearance (Co-administration with Test Compound) Treatment->Comparison No_Interaction No Significant Difference (No Inhibition) Comparison->No_Interaction p > 0.05 Interaction Decreased Clearance (Potential Transporter Inhibition) Comparison->Interaction p < 0.05

References

An In-depth Technical Guide to the Pharmacokinetics of Bromsulfalein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromsulfalein (BSP), also known as sulfobromophthalein, is a synthetic dye that has historically been a cornerstone in the assessment of hepatic function. Its pharmacokinetic profile is intricately linked to the physiological processes of the liver, making it an invaluable tool for researchers and clinicians. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME), and offering insights into the experimental methodologies used to study these processes.

Core Pharmacokinetic Profile of this compound

The disposition of this compound in the body is a multi-step process primarily orchestrated by the liver. Following intravenous administration, BSP is rapidly taken up by hepatocytes, where it undergoes conjugation with glutathione before being actively transported into the bile for elimination.

Absorption

As this compound is administered intravenously for liver function tests, the absorption phase is bypassed, leading to 100% bioavailability in the systemic circulation.

Distribution

Upon entering the bloodstream, this compound exhibits significant binding to plasma proteins, primarily albumin. This binding is a critical determinant of its volume of distribution and the fraction of unbound drug available for hepatic uptake. The apparent volume of distribution of a drug reflects the extent to which it distributes into tissues.

Metabolism

The primary metabolic pathway for this compound is conjugation with glutathione (GSH). This reaction is catalyzed by Glutathione S-transferases (GSTs), with the alpha-class isoform, GSTA1, playing a major role.[1] This conjugation process increases the water solubility of BSP, facilitating its subsequent excretion into the bile.

Excretion

The conjugated this compound is actively transported from the hepatocytes into the bile canaliculi. This process is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter located on the apical membrane of hepatocytes.[2][3] The rate-limiting step in the overall elimination of BSP from the blood is its biliary excretion. Any impairment in this transport process can lead to a significant reduction in BSP clearance and prolonged retention in the plasma.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound across different species. It is important to note that these values can vary depending on the experimental conditions, analytical methods, and the physiological state of the animal.

ParameterSpeciesValueReference
Clearance Dog0.048 ± 0.001 mg/kg/min[4]
Relative Storage Capacity Rabbit0.34 ± 0.13 mg/mg/dL/kg[5]
Transport Maximum (Tm) Rabbit0.91 ± 0.12 mg/min/kg[5]

Signaling Pathways and Transport Mechanisms

The hepatic uptake and biliary excretion of this compound involve a series of well-defined transport proteins. The following diagram illustrates the key steps in this process.

Bromsulfalein_Hepatic_Pathway Figure 1: Hepatic Uptake and Excretion of this compound cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_unbound Unbound BSP OATP OATP BSP_unbound->OATP Uptake Albumin_BSP Albumin-Bound BSP Albumin_BSP->BSP_unbound Dissociation BSP_intra Intracellular BSP OATP->BSP_intra GSTA1 GSTA1 BSP_intra->GSTA1 Conjugation GSH GSH GSH->GSTA1 BSP_GSH BSP-GSH Conjugate GSTA1->BSP_GSH MRP2 MRP2 BSP_GSH->MRP2 Efflux BSP_GSH_bile Excreted BSP-GSH MRP2->BSP_GSH_bile

Caption: Hepatic transport of this compound.

Experimental Protocols

This section outlines a typical experimental workflow for conducting a pharmacokinetic study of this compound in a rat model.

Experimental Workflow Diagram

BSP_PK_Workflow Figure 2: Experimental Workflow for a this compound PK Study start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep dose_admin Intravenous BSP Administration (Tail Vein Injection) animal_prep->dose_admin blood_sampling Serial Blood Sampling (Saphenous Vein) dose_admin->blood_sampling sample_processing Plasma Separation (Centrifugation) blood_sampling->sample_processing analysis BSP Concentration Analysis (HPLC or Spectrophotometry) sample_processing->analysis pk_analysis Pharmacokinetic Analysis (NCA or Compartmental Modeling) analysis->pk_analysis end End pk_analysis->end

Caption: A typical workflow for a preclinical pharmacokinetic study of this compound.

Detailed Methodologies

1. Animal Preparation:

  • Species: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before the study, with free access to water.

2. Dose Preparation and Administration:

  • Dose Formulation: Prepare a sterile solution of this compound in physiological saline (0.9% NaCl) at the desired concentration.

  • Route of Administration: Intravenous (IV) bolus injection.

  • Injection Site: Lateral tail vein.[6]

  • Procedure:

    • Warm the rat's tail using a heat lamp or warm water to dilate the veins.

    • Place the rat in a suitable restrainer.

    • Clean the tail with 70% ethanol.

    • Using a 27-30 gauge needle, slowly inject the BSP solution into the lateral tail vein.[6]

3. Blood Sampling:

  • Sampling Site: Lateral saphenous vein.[5]

  • Procedure:

    • Shave the fur over the lateral saphenous vein.

    • Apply gentle pressure to the upper thigh to make the vein visible.

    • Puncture the vein with a 25-27 gauge needle.[5]

    • Collect blood samples (approximately 100-200 µL) into heparinized tubes at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, and 120 minutes) post-dose.

4. Sample Processing:

  • Plasma Separation: Centrifuge the blood samples at approximately 3000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

5. Analytical Methods for BSP Quantification:

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC separates BSP and its metabolites from plasma components, followed by quantification using a UV detector.

    • Sample Preparation: Deproteinize plasma samples by adding an organic solvent like acetonitrile, followed by centrifugation.

    • Chromatographic Conditions: A C18 reverse-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in a gradient or isocratic mode.

    • Detection: UV detection at a wavelength of approximately 580 nm.

  • Spectrophotometry:

    • Principle: This method relies on the colorimetric properties of this compound.

    • Procedure:

      • Add an alkaline solution to the plasma sample to develop the characteristic color of BSP.

      • Measure the absorbance of the solution at a specific wavelength (around 580 nm) using a spectrophotometer.

      • The concentration of BSP is determined by comparing the absorbance to a standard curve.

6. Pharmacokinetic Data Analysis:

  • Non-Compartmental Analysis (NCA): This method is used to calculate key pharmacokinetic parameters such as:

    • Area Under the Curve (AUC): Calculated using the trapezoidal rule.

    • Clearance (CL): Calculated as Dose/AUC.

    • Volume of Distribution (Vd): Calculated as CL / Kel (elimination rate constant).

    • Half-life (t½): Calculated as 0.693 / Kel.

  • Compartmental Modeling: A one or two-compartment model can be fitted to the plasma concentration-time data to describe the distribution and elimination phases of BSP.

Conclusion

The pharmacokinetics of this compound are well-characterized and serve as a sensitive indicator of hepatic function. Its disposition is a classic example of efficient hepatic uptake, metabolism, and biliary excretion, involving key transport proteins and metabolic enzymes. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the pharmacokinetics of BSP and to evaluate the impact of various physiological and pathological conditions on liver function. A thorough understanding of these principles and methodologies is essential for professionals in drug development and biomedical research.

References

Initial In-Vitro Studies of Bromsulfalein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational in-vitro studies involving Bromsulfalein (BSP). It is intended for researchers, scientists, and drug development professionals interested in the early experimental work that characterized the biochemical and cellular interactions of this compound. The guide focuses on its interactions with key proteins involved in its metabolism and transport, namely Glutathione S-Transferases (GSTs) and Organic Anion Transporting Polypeptides (OATPs).

Interaction with Glutathione S-Transferases (GSTs)

Initial in-vitro research identified this compound as a potent inhibitor of Glutathione S-Transferases (GSTs), a superfamily of enzymes crucial for the detoxification of a wide range of xenobiotics. The primary mechanism of BSP detoxification in the liver involves its conjugation with glutathione, a reaction catalyzed by GSTs[1].

Quantitative Data: Inhibition of Human GSTA1-1 by this compound

The interaction between human GSTA1-1 and BSP has been characterized by isothermal titration calorimetry and inhibition kinetics. These studies revealed a biphasic binding isotherm, indicating the presence of both high-affinity and low-affinity binding sites on the enzyme for BSP[2]. The binding at the high-affinity site does not appear to affect the enzyme's catalytic activity[2].

ParameterValueReference
IC50 7 µM[2]
Kd (high-affinity site) 0.12 µM[2]
Ki (non-competitive inhibition) 16.8 ± 1.9 µM[2]
α (non-competitive inhibition) 4[2]
Experimental Protocol: In-Vitro GST Inhibition Assay

The following is a detailed protocol for a typical in-vitro GST inhibition assay to determine the IC50 value of an inhibitor like this compound. This protocol is based on the general principles of GST activity assays.

Materials:

  • Purified human GSTA1-1 enzyme

  • This compound (BSP) solution of varying concentrations

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

  • Reduced glutathione (GSH) solution

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate or cuvettes

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvettes, prepare a reaction mixture containing the phosphate buffer, a fixed concentration of GSH (e.g., 1 mM), and a fixed concentration of CDNB (e.g., 1 mM).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a control well with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of purified GSTA1-1 enzyme to each well.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).

  • Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. The product of the reaction, the GS-DNB conjugate, absorbs light at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each BSP concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the BSP concentration.

    • Determine the IC50 value, which is the concentration of BSP that causes 50% inhibition of the GSTA1-1 activity, by fitting the data to a suitable dose-response curve.

Visualization of the GST Inhibition Assay Workflow

GST_Inhibition_Workflow Workflow for GST Inhibition Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Prepare Reaction Mixture (Buffer, GSH, CDNB) p2 Add Varying Concentrations of this compound p1->p2 p3 Add GSTA1-1 Enzyme p2->p3 r1 Incubate at Constant Temperature p3->r1 r2 Monitor Absorbance at 340 nm r1->r2 a1 Calculate Initial Reaction Velocities r2->a1 a2 Plot % Inhibition vs. [BSP] a1->a2 a3 Determine IC50 Value a2->a3

Caption: A flowchart illustrating the key steps in an in-vitro Glutathione S-Transferase (GST) inhibition assay.

Interaction with Organic Anion Transporting Polypeptides (OATPs)

This compound is a well-known substrate and inhibitor of several Organic Anion Transporting Polypeptides (OATPs), which are membrane transport proteins crucial for the uptake of a wide range of endogenous and exogenous compounds from the blood into the liver. OATP1B1 and OATP1B3 are two of the major OATPs involved in the hepatic uptake of BSP.

Quantitative Data: Inhibition of OATP Isoforms by this compound

In-vitro studies using cell lines overexpressing specific OATP isoforms have been conducted to determine the inhibitory potential of this compound.

OATP IsoformInhibition ParameterValue (µM)Reference
OATP1B1IC500.08 - 7.3[2]
OATP1B3IC500.08 - 7.3[2]
OATP2B1IC500.08 - 7.3[2]
Experimental Protocol: In-Vitro OATP Inhibition Assay (General Methodology)

Materials:

  • HEK293 or other suitable host cells stably transfected with the specific OATP isoform (e.g., OATP1B1 or OATP1B3).

  • A known fluorescent or radiolabeled OATP substrate (e.g., estradiol-17β-glucuronide, E2G).

  • This compound (BSP) solution of varying concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Cell culture plates (e.g., 24- or 96-well).

  • Detection instrument (fluorometer or scintillation counter).

Procedure:

  • Cell Seeding: Seed the OATP-expressing cells and control (mock-transfected) cells into the wells of a cell culture plate and allow them to adhere and form a monolayer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period.

  • Substrate Addition: Add the labeled OATP substrate to the wells and incubate for a short, defined time to measure the initial uptake rate.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of the labeled substrate taken up by the cells using a fluorometer or scintillation counter.

  • Data Analysis:

    • Subtract the uptake in control cells (non-specific uptake) from the uptake in OATP-expressing cells to determine the transporter-mediated uptake.

    • Plot the percentage of inhibition of the transporter-mediated uptake versus the logarithm of the BSP concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

This compound Transport and Metabolism Pathway

While direct modulation of specific signaling cascades by this compound was not a primary focus of initial in-vitro studies, a clear pathway of its transport and metabolism has been established. This involves its uptake into hepatocytes via OATPs, followed by conjugation with glutathione catalyzed by GSTs, and subsequent excretion.

Visualization of the this compound Transport and Metabolism Pathway

BSP_Pathway This compound Transport and Metabolism Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_blood This compound (BSP) OATP OATP1B1/1B3 BSP_blood->OATP Uptake BSP_cell BSP OATP->BSP_cell GST GST BSP_cell->GST BSP_GSH BSP-GSH Conjugate GST->BSP_GSH Conjugation GSH Glutathione (GSH) GSH->GST MRP2 MRP2 BSP_GSH->MRP2 Efflux BSP_GSH_bile Excreted BSP-GSH MRP2->BSP_GSH_bile

Caption: A diagram illustrating the hepatic transport and metabolism of this compound (BSP).

Conclusion

The initial in-vitro studies of this compound were instrumental in elucidating its fundamental interactions with key hepatic proteins. These studies established its role as both a substrate and inhibitor of OATP-mediated transport and as a potent inhibitor of GST-catalyzed conjugation. The quantitative data and experimental methodologies developed from this early research provided a solid foundation for its clinical use as a liver function diagnostic agent and for further investigations into the broader roles of these important drug-metabolizing enzymes and transporters. While direct effects on specific signaling pathways were not a focus of this initial work, the understanding of its transport and metabolic fate remains a critical piece of its pharmacological profile.

References

Foundational Research on Bromsulfalein Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromsulfalein (BSP), a phthalein dye, has historically been a cornerstone in the assessment of liver function. Its clearance from the bloodstream provides a dynamic measure of hepatic uptake, metabolism, and biliary excretion. The foundational research into its metabolism has not only elucidated key physiological pathways within the liver but has also provided a model for understanding the hepatic handling of other xenobiotics and endogenous compounds. This technical guide provides an in-depth overview of the core principles of BSP metabolism, focusing on its conjugation with glutathione, the enzymatic role of glutathione S-transferases (GSTs), and the kinetics of its transport through the hepatocyte.

Core Metabolic Pathway of this compound

The detoxification and elimination of BSP by the liver is a multi-step process involving uptake from the sinusoidal blood, intracellular binding and enzymatic conjugation, and finally, active transport into the bile for excretion.

Hepatic Uptake

BSP, bound to albumin in the plasma, is taken up by hepatocytes across the sinusoidal membrane. While the precise transporters involved have been a subject of ongoing research, it is understood to be a carrier-mediated process.

Intracellular Binding and Glutathione Conjugation

Within the hepatocyte, BSP binds to cytosolic proteins, primarily ligandin.[1][2] Ligandin, which is identical to glutathione S-transferase B, serves a dual role: it sequesters BSP, thereby facilitating its net uptake, and it catalyzes the conjugation of BSP with glutathione (GSH).[2] This enzymatic reaction, catalyzed by glutathione S-transferases, is a critical detoxification step, rendering the BSP molecule more water-soluble for subsequent biliary excretion.[3]

Biliary Excretion

The final step in BSP metabolism is the active transport of the BSP-glutathione conjugate from the hepatocyte into the bile canaliculi. This process is mediated by specific transporters on the canalicular membrane and is the rate-limiting step in the overall clearance of BSP from the body.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data from foundational research on BSP metabolism, providing a comparative overview of binding affinities, enzyme kinetics, and transport capacities.

Table 1: Binding Affinity of this compound

LigandBinding ProteinDissociation Constant (Kd)Association Constant (Ka)Reference
This compound (BSP)Human Glutathione S-Transferase A1-1 (High-Affinity Site)0.12 µM-[4][5]
This compound (BSP)Human Glutathione S-Transferase A1-1 (Low-Affinity Site)9.1 µM-[4][5]
This compound (BSP)Rat Ligandin-1.1 x 10⁷ L/mol[1]

Table 2: Enzyme and Transport Kinetics of this compound

ParameterEnzyme/ProcessValueSpeciesReference
Inhibition Constant (Ki) of BSPHuman Glutathione S-Transferase A1-116.8 ± 1.9 µMHuman[4][5]
Apparent Vmax for BSP-GSH formationGlutathione Conjugation22 nmol/min/gRat[6]
Apparent KM for BSP-GSH formationGlutathione Conjugation0.05 µMRat[6]
Vmax for BSP excretionBiliary Excretion0.85 nmol/min/gRat[6]
KM for BSP excretionBiliary Excretion0.02 µMRat[6]
Biliary Transport Maximum (Tm) of BSPBiliary Excretion8.6 ± 1.9 mg/minHuman[7]

Table 3: Effect of Inducers on this compound Metabolism

InducerParameterFold IncreaseSpeciesReference
Butylated Hydroxyanisole (BHA)Glutathione Transferase Activity toward BSP3.6Mouse[2]
Butylated Hydroxyanisole (BHA)Hepatic Ligandin Content1.6Mouse[2]
Butylated Hydroxyanisole (BHA)Biliary Excretion of BSP3.7Mouse[2]
trans-Stilbene Oxide (TSO)Glutathione Transferase Activity toward BSP2.0Rat[2]
trans-Stilbene Oxide (TSO)Hepatic Ligandin Content1.2Rat[2]
trans-Stilbene Oxide (TSO)Biliary Excretion of BSP1.85Rat[2]
PhenobarbitalLiver Bilirubin UDP-glucuronyltransferase Activity2.0Human[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of foundational research. The following sections outline the core experimental protocols used in the study of this compound metabolism.

Measurement of this compound-Glutathione Conjugation

This protocol is designed to quantify the enzymatic conjugation of BSP with glutathione in biological samples.

1. Sample Preparation:

  • Obtain liver cytosol or purified glutathione S-transferase fractions.
  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5-7.4).
  • Prepare stock solutions of this compound and glutathione.

2. Assay Procedure:

  • In a cuvette, combine the reaction buffer, glutathione solution, and the enzyme-containing sample.
  • Initiate the reaction by adding the this compound stock solution.
  • Monitor the change in absorbance at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer. The rate of increase in absorbance corresponds to the formation of the BSP-glutathione conjugate.

3. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
  • Determine kinetic parameters such as Vmax and Km by varying the concentrations of BSP and glutathione.
  • HPLC-based methods can also be employed for the separation and quantification of BSP and its conjugates for more detailed analysis.[9]

Isolated Perfused Liver Model

This ex vivo model allows for the study of hepatic metabolism and transport in a controlled environment, maintaining the physiological architecture of the liver.

1. Surgical Preparation:

  • Anesthetize the experimental animal (e.g., rat).
  • Surgically expose the portal vein and cannulate it for inflow of the perfusion medium.
  • Cannulate the bile duct for the collection of bile.
  • Ligate other vessels to isolate the liver circulation.

2. Perfusion:

  • Perfuse the liver with a warmed, oxygenated physiological buffer (e.g., Krebs-Henseleit buffer) containing albumin and the substance of interest (this compound).
  • Maintain a constant flow rate and temperature throughout the experiment.

3. Sample Collection and Analysis:

  • Collect perfusate samples from the outflow (hepatic vein) at timed intervals to measure the uptake of BSP.
  • Collect bile samples to measure the excretion of BSP and its metabolites.
  • Analyze the concentrations of BSP and its conjugates in the perfusate and bile using spectrophotometry or HPLC.

Isolated Hepatocyte Culture

This in vitro model allows for the study of cellular uptake and metabolism at the level of the primary liver cells.

1. Hepatocyte Isolation:

  • Perfuse the liver in situ with a collagenase solution to digest the extracellular matrix.
  • Gently dissect the liver and disperse the cells in a culture medium.
  • Purify the hepatocytes from other cell types by centrifugation.

2. Cell Culture and Treatment:

  • Plate the isolated hepatocytes on collagen-coated dishes and allow them to attach.
  • Incubate the cells with a medium containing this compound at various concentrations and for different time points.

3. Uptake and Metabolism Assay:

  • At the end of the incubation period, wash the cells to remove extracellular BSP.
  • Lyse the cells to release intracellular contents.
  • Analyze the cell lysates for the concentration of BSP and its metabolites to determine the rates of uptake and conjugation.

Visualizations of Core Concepts

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in this compound metabolism.

BSP_Metabolic_Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_Albumin BSP-Albumin Complex BSP_free Free BSP BSP_Albumin->BSP_free Uptake BSP_Ligandin BSP-Ligandin Complex BSP_free->BSP_Ligandin Binding BSP_GSH BSP-Glutathione Conjugate BSP_free->BSP_GSH Conjugation Ligandin_GST Ligandin (GST) Ligandin_GST->BSP_Ligandin Ligandin_GST->BSP_GSH GSH Glutathione (GSH) GSH->BSP_GSH BSP_GSH_bile Excreted BSP-GSH BSP_GSH->BSP_GSH_bile Excretion

Core metabolic pathway of this compound in the liver.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_perfusion Liver Perfusion cluster_sampling Sample Collection cluster_analysis Analysis A Anesthetize Rat B Surgical Cannulation (Portal Vein, Bile Duct) A->B C Perfuse with Oxygenated Buffer + BSP B->C D Maintain Temperature and Flow Rate C->D E Collect Perfusate (Hepatic Vein Outflow) D->E F Collect Bile D->F G Measure BSP & Metabolites (Spectrophotometry/HPLC) E->G F->G H Calculate Uptake, Excretion, and Clearance Rates G->H Ligandin_Function Ligandin Ligandin (GST-B) Binding Function Enzymatic Function BSP_Uptake Increased Net Hepatic Uptake of BSP Ligandin:f0->BSP_Uptake Sequesters intracellular BSP BSP_Conjugation Formation of BSP-Glutathione Ligandin:f1->BSP_Conjugation Catalyzes conjugation with GSH

References

Methodological & Application

Application Notes and Protocols for the Bromsulphalein (BSP) Retention Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromsulphalein (BSP) retention test is a widely utilized method for assessing hepatic function, particularly the liver's capacity for uptake, conjugation, and excretion of organic anions from the bloodstream.[1][2] This test is a valuable tool in preclinical research and drug development for evaluating potential hepatotoxicity of new chemical entities. The principle of the test involves the intravenous administration of a known amount of BSP dye, which is selectively taken up by hepatocytes, conjugated with glutathione, and subsequently excreted into the bile.[3][4][5] The rate of BSP clearance from the plasma is a sensitive indicator of liver function.[1]

Principle of the Test

Following intravenous injection, Bromsulphalein binds to plasma proteins and is transported to the liver. In the liver, BSP is taken up by hepatocytes via organic anion transporting polypeptides (OATPs).[6][7] Inside the hepatocytes, BSP is conjugated with glutathione. This conjugated BSP is then actively transported into the bile canaliculi, a process mediated by the multidrug resistance-associated protein 2 (MRP2). The amount of BSP remaining in the blood at a specific time point after injection reflects the efficiency of these hepatic processes.[1][3] Impaired liver function, due to hepatocellular damage or biliary obstruction, results in a decreased clearance of BSP from the plasma and consequently, a higher retention of the dye.[3]

Applications in Research and Drug Development

  • Assessment of Hepatotoxicity: The BSP retention test is a sensitive method to detect early liver damage caused by xenobiotics.

  • Evaluation of Liver Function: It provides a quantitative measure of the excretory function of the liver.[3][8]

  • Preclinical Safety Studies: The test is often included in the battery of liver function tests in toxicology studies for new drug candidates.

  • Disease Models: It can be used to assess the degree of liver dysfunction in animal models of liver diseases such as cirrhosis and hepatitis.[3]

Experimental Protocols

Materials and Reagents
  • Bromsulphalein (Sulfobromophthalein Sodium) powder

  • Sterile Water for Injection or 0.9% Saline

  • Heparinized tubes for blood collection

  • Centrifuge

  • Spectrophotometer

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • 0.1 N Hydrochloric Acid (HCl) solution

Preparation of 5% Bromsulphalein Solution

To prepare a 5% (w/v) BSP solution, dissolve 5 grams of Bromsulphalein sodium salt in 100 mL of sterile water for injection.[9] Ensure the solution is sterile, for example by filtration through a 0.22 µm filter, before administration.

Animal Preparation and Dosing
  • Fast the animals overnight with free access to water to ensure a basal metabolic state.

  • Record the body weight of each animal to accurately calculate the dose.

  • Administer 5 mg/kg of the 5% BSP solution intravenously.[3][9] The injection should be given slowly.

  • Note the exact time of injection.

Blood Sample Collection
  • Collect a pre-injection (blank) blood sample into a heparinized tube.

  • At exactly 45 minutes post-injection, collect a second blood sample from a different site into a heparinized tube.[3] In some protocols, a 30-minute time point is used, particularly in dogs.[1][9]

  • Centrifuge the blood samples to separate the plasma.

Spectrophotometric Determination of BSP Retention
  • Set up two tubes for each animal: one for the pre-injection (blank) sample and one for the 45-minute post-injection sample.

  • To each tube, add an equal volume of plasma and 0.1 N NaOH solution. The alkali will cause the BSP to turn a purple color.

  • To a separate "blank" tube for the post-injection sample, add the same volume of plasma and 0.1 N HCl. This will serve to correct for any hemolysis or icterus.

  • Set the spectrophotometer to a wavelength of 580 nm.

  • Zero the spectrophotometer using the alkalinized pre-injection (blank) sample.

  • Read the absorbance of the alkalinized 45-minute post-injection sample.

  • The percentage of BSP retention is calculated using a standard curve or by comparing the absorbance to that of a known standard concentration of BSP.

Data Presentation

The quantitative results of the Bromsulphalein retention test are typically presented as the percentage of dye retained in the plasma at a specific time point.

ParameterNormal RangeAbnormal Range (Indicative of Liver Impairment)Reference Species
BSP Retention at 45 minutes < 5%> 10%General
BSP Retention at 30 minutes < 5% - 6%> 6%Dog[3][10]
Interpretation Indicates normal hepatic uptake, conjugation, and excretion.Suggests impaired liver function. 40-50% retention can be seen in severe liver damage.[3]-

Visualization

Experimental Workflow of the Bromsulphalein Retention Test

G cluster_pre_experiment Preparation cluster_experiment Procedure cluster_analysis Analysis prep_animal Animal Preparation (Fasting, Weighing) administer_bsp Administer 5 mg/kg BSP Intravenously prep_animal->administer_bsp prep_bsp Prepare 5% BSP Solution prep_bsp->administer_bsp collect_post_sample Collect Post-injection Blood Sample (e.g., 45 min) administer_bsp->collect_post_sample collect_pre_sample Collect Pre-injection Blood Sample (Blank) centrifuge Centrifuge Blood Samples to Obtain Plasma collect_pre_sample->centrifuge collect_post_sample->centrifuge alkalinize Alkalinize Plasma Samples (Develops Color) centrifuge->alkalinize spectro Spectrophotometric Reading (580 nm) alkalinize->spectro calculate Calculate % BSP Retention spectro->calculate G cluster_blood Bloodstream cluster_liver Hepatocyte cluster_bile Bile Canaliculus bsp_blood Bromsulphalein (BSP) bsp_uptake BSP Uptake (OATPs) bsp_blood->bsp_uptake Uptake bsp_conjugation Conjugation with Glutathione bsp_uptake->bsp_conjugation bsp_conjugated Conjugated BSP bsp_conjugation->bsp_conjugated bsp_excretion Biliary Excretion (MRP2) bsp_conjugated->bsp_excretion Excretion bsp_bile BSP in Bile bsp_excretion->bsp_bile

References

Standard Protocol for Bromsulfalein (BSP) Administration in Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromsulfalein (BSP), a phthalein dye, has long been a valuable tool in experimental studies for the assessment of hepatic function, particularly the excretory capacity of the liver. When administered intravenously, BSP is selectively taken up by hepatocytes, conjugated with glutathione, and subsequently excreted into the bile. The rate of BSP clearance from the plasma is a sensitive indicator of hepatobiliary function.[1] This document provides a detailed standard protocol for the administration of this compound in common laboratory animal models—mice, rats, and dogs—to ensure accurate and reproducible results in preclinical research and drug development.

Data Presentation: Quantitative Parameters for BSP Administration

The following tables summarize key quantitative data for the administration of this compound in different laboratory animal species. Adherence to these parameters is crucial for obtaining reliable and comparable results.

Table 1: Recommended Dosages and Administration Routes

Animal SpeciesRecommended DosageAdministration RouteNotes
Mouse 100 mg/kgIntravenous (IV)A 100 mg/kg IV dose provides higher sensitivity compared to lower doses or intraperitoneal administration.
Rat 5-10 mg/kgIntravenous (IV)The lower end of the range is suitable for baseline liver function assessment. Higher doses can be used to challenge the excretory capacity.
Dog 5 mg/kgIntravenous (IV)For clearance studies, a priming dose of 3-6 mg followed by a constant infusion of 0.05 mg/kg/min can be utilized.[2]

Table 2: Blood Sampling Time Points and Expected Retention Values in Healthy Animals

Animal SpeciesTime Point for Blood Collection (post-injection)Expected BSP Retention (%)
Mouse 15 minutes< 10%
30 minutes< 5%
Rat 15 minutes< 15%
30 minutes< 5%
Dog 30 minutes< 6%

Note: These values represent expected ranges in healthy animals. Significant increases in BSP retention are indicative of impaired hepatic function. In dogs, a 30-minute BSP retention of >6% is considered to have a high probability of being associated with an abnormal liver.[3]

Experimental Protocols

Preparation of this compound Solution for Injection

Materials:

  • This compound (Sulfobromophthalein sodium) powder

  • Sterile 0.9% saline solution (or Phosphate Buffered Saline, PBS)

  • Sterile vials

  • Syringes and needles of appropriate gauge

  • Vortex mixer

  • pH meter and solutions for adjustment (if necessary)

Procedure:

  • Calculate the required amount of BSP powder based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of BSP in 10 mL of sterile saline.

  • Aseptically add the BSP powder to a sterile vial.

  • Add the calculated volume of sterile saline to the vial.

  • Gently vortex the vial until the BSP is completely dissolved. Ensure there are no visible particles.

  • Check the pH of the solution. If necessary, adjust to a physiological pH of approximately 7.4.

  • The solution is now ready for administration. Store at 2-8°C if not used immediately and protect from light.

This compound Administration and Blood Sampling

Animal Preparation:

  • Acclimatize animals to the laboratory environment to minimize stress-induced physiological variations.

  • Fast animals overnight (12-16 hours) with free access to water. This is crucial as lipemia can interfere with the colorimetric analysis.

  • Record the body weight of each animal on the day of the experiment to ensure accurate dose calculation.

Administration Procedure (Intravenous):

  • Warm the animal (e.g., using a heat lamp) to facilitate vasodilation, particularly for tail vein injections in rodents.

  • Restrain the animal appropriately. For rodents, various restraint devices are available. For dogs, manual restraint is typically sufficient.

  • Administer the calculated dose of BSP solution via the lateral tail vein (for mice and rats) or a suitable peripheral vein such as the cephalic or saphenous vein (for dogs).

  • Inject the solution slowly and steadily.

  • Start a timer immediately after the injection is complete.

Blood Sampling:

  • At the predetermined time points (refer to Table 2), collect a blood sample.

  • For rodents, blood can be collected from the retro-orbital sinus, saphenous vein, or via cardiac puncture (as a terminal procedure).

  • For dogs, blood can be collected from a peripheral vein, such as the cephalic or jugular vein.

  • Collect the blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood samples to separate the plasma.

Quantitative Analysis of this compound in Plasma

Principle: The concentration of BSP in plasma is determined colorimetrically. In an alkaline solution, BSP exhibits a characteristic purple color, the intensity of which is proportional to its concentration.

Materials:

  • Plasma samples

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Spectrophotometer

  • Cuvettes

  • Standard solutions of BSP in plasma (for calibration curve)

Procedure:

  • Prepare a series of standard BSP solutions of known concentrations in drug-free plasma.

  • To a set volume of the test plasma sample (and each standard), add a specified volume of 0.1 N NaOH to alkalize the solution and develop the color. A common ratio is 1 part plasma to 9 parts 0.1 N NaOH.

  • Mix well and allow the color to develop for a few minutes.

  • Measure the absorbance of the samples and standards at a wavelength of 580 nm using a spectrophotometer. Use a blank solution (drug-free plasma treated with NaOH) to zero the instrument.

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of BSP in the test samples by interpolating their absorbance values on the standard curve.

  • Calculate the percentage of BSP retention at each time point using the following formula:

    % Retention = (Plasma BSP concentration at time 't' / Initial theoretical plasma BSP concentration) x 100

    The initial theoretical plasma BSP concentration can be estimated based on the administered dose and the animal's estimated plasma volume.

Mandatory Visualizations

Hepatic_Clearance_of_this compound cluster_blood Systemic Circulation cluster_liver Hepatocyte cluster_bile Bile Canaliculus BSP_blood This compound (BSP) (Bound to Albumin) Uptake Uptake BSP_blood->Uptake OATPs Conjugation Conjugation with Glutathione (GSH) Uptake->Conjugation GSTs Excretion Excretion Conjugation->Excretion MRP2 BSP_bile BSP-Glutathione Conjugate Excretion->BSP_bile

Caption: Hepatic processing of this compound.

Experimental_Workflow_BSP_Assay A Animal Preparation (Fasting, Weighing) C Intravenous Administration of BSP A->C B BSP Solution Preparation (Sterile, Physiological pH) B->C D Blood Sampling (Specific Time Points) C->D E Plasma Separation (Centrifugation) D->E F Colorimetric Analysis (Alkalinization, Spectrophotometry) E->F G Data Analysis (% Retention Calculation) F->G

Caption: Experimental workflow for the BSP clearance assay.

References

Application Notes and Protocols for Calculating Bromsulfalein (BSP) Clearance in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromsulfalein (BSP), a dye excreted by the liver, has historically been used as a reliable indicator of hepatic function. The rate at which the liver removes BSP from the bloodstream provides a measure of its excretory capacity. In experimental models, the BSP clearance test is a valuable tool for assessing liver health and detecting hepatotoxicity. This document provides detailed application notes and protocols for performing BSP clearance studies in rodent models.

The clearance of BSP from the plasma is a multi-step process. Following intravenous injection, BSP binds to albumin in the blood. The BSP-albumin complex is then taken up by hepatocytes through carrier-mediated transport. Inside the hepatocyte, BSP is conjugated with glutathione, a reaction catalyzed by glutathione S-transferase. The conjugated BSP is then actively transported across the canalicular membrane into the bile for elimination. Any impairment in these steps, whether due to liver disease or drug-induced toxicity, will result in a decreased rate of BSP clearance from the plasma.

Experimental Protocols

Protocol 1: this compound Clearance in Rats

This protocol details the procedure for assessing BSP clearance in rats by measuring plasma BSP concentration at various time points after a single intravenous injection.

Materials:

  • This compound (BSP) sodium salt

  • Sterile 0.9% saline solution

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Heparinized capillary tubes or syringes with anticoagulant

  • Centrifuge

  • Spectrophotometer

  • 0.1 N Sodium Hydroxide (NaOH)

  • Micropipettes and tips

  • Test tubes

Procedure:

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-300g). House the animals in a controlled environment and allow them to acclimatize.

    • Fast the rats overnight before the experiment but allow free access to water.

    • Anesthetize the rat using an appropriate anesthetic agent.

  • BSP Solution Preparation:

    • Prepare a 20 mg/mL BSP solution by dissolving BSP sodium salt in sterile 0.9% saline. Ensure the solution is sterile, for example by filtering through a 0.22 µm filter.

  • BSP Administration:

    • Administer a single intravenous (IV) injection of BSP at a dose of 20 mg/kg body weight. The tail vein is a common site for IV injections in rats.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL each) from a suitable site (e.g., saphenous vein or tail vein) at 3, 5, 10, 15, and 30 minutes post-injection.

    • Collect the blood into heparinized tubes to prevent clotting.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes to separate the plasma.

    • Carefully collect the plasma supernatant for analysis.

  • Spectrophotometric Analysis:

    • For each plasma sample, mix 100 µL of plasma with 900 µL of 0.1 N NaOH.

    • Prepare a blank sample using plasma collected before BSP injection and treating it in the same manner.

    • Measure the absorbance of the samples at 580 nm using a spectrophotometer, with the blank sample as the reference. The addition of NaOH creates an alkaline environment that causes BSP to develop a characteristic purple color.

  • Calculations:

    • BSP Concentration: Create a standard curve by preparing known concentrations of BSP in blank plasma, treating them with NaOH as described above, and measuring their absorbance. Use the standard curve to determine the BSP concentration in the experimental plasma samples.

    • Percentage Retention: The percentage of BSP retained in the plasma at a specific time point (e.g., 30 minutes) can be calculated using the following formula:

      • % Retention at time t = (Plasma BSP concentration at time t / Initial plasma BSP concentration) x 100

      • The initial plasma concentration can be estimated by extrapolating the concentration-time curve back to time zero.

    • Clearance (CL): Plasma clearance can be calculated using the following formula:

      • CL = Dose / AUC

      • Where AUC is the area under the plasma concentration-time curve, which can be calculated using the trapezoidal rule.

Protocol 2: this compound Clearance in Mice

This protocol is adapted for use in mice, taking into account their smaller size.

Materials:

  • Same as for the rat protocol.

Procedure:

  • Animal Preparation:

    • Use adult male Swiss albino mice (20-30g).

    • Follow the same acclimatization and fasting procedures as for rats.

    • Anesthetize the mouse.

  • BSP Solution Preparation:

    • Prepare a 10 mg/mL BSP solution in sterile 0.9% saline.[1]

  • BSP Administration:

    • Administer a single intravenous injection of BSP at a dose of 100 mg/kg body weight via the tail vein.[1]

  • Blood Sampling:

    • Collect serial blood samples (approximately 50 µL each) at 5, 15, and 30 minutes post-injection. The retro-orbital sinus or saphenous vein are suitable collection sites in mice.

  • Plasma Preparation and Spectrophotometric Analysis:

    • Follow the same procedures as described for the rat protocol, adjusting volumes as necessary for the smaller sample size.

  • Calculations:

    • Perform the same calculations for BSP concentration, percentage retention, and clearance as described in the rat protocol.

Data Presentation

The following tables provide representative data for BSP clearance in healthy experimental animals.

Table 1: Representative Plasma this compound (BSP) Concentration in Healthy Sprague-Dawley Rats Following a 20 mg/kg IV Dose.

Time (minutes)Plasma BSP Concentration (mg/dL)
38.5
56.2
103.1
151.5
300.4

Table 2: Typical this compound (BSP) Retention and Clearance Parameters in Healthy Rodents.

ParameterRat (Sprague-Dawley)Mouse (Swiss Albino)
BSP Dose (IV) 20 mg/kg100 mg/kg[1]
% Retention at 15 min ~10-15%~20-25%
% Retention at 30 min < 5%~5-10%
Plasma Clearance (mL/min/kg) ~ 15-20~ 10-15

Visualization of Pathways and Workflows

BSP_Clearance_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte cluster_bile Bile Canaliculus BSP_Albumin BSP-Albumin Complex BSP_Free Free BSP BSP_Albumin->BSP_Free Dissociation Uptake Uptake Transporters BSP_Free->Uptake Hepatocellular Uptake Conjugation Conjugation with Glutathione (GSH) Uptake->Conjugation Intracellular Transport BSP_Conjugate Conjugated BSP Conjugation->BSP_Conjugate Excretion Canalicular Transporters BSP_Conjugate->Excretion Biliary Excretion Bile Bile Excretion->Bile

Caption: Physiological pathway of this compound (BSP) clearance by the liver.

BSP_Experimental_Workflow Animal_Prep 1. Animal Preparation (Fasting, Anesthesia) BSP_Admin 2. IV Administration of BSP Animal_Prep->BSP_Admin Blood_Collection 3. Serial Blood Sampling (e.g., 3, 5, 10, 15, 30 min) BSP_Admin->Blood_Collection Plasma_Separation 4. Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Analysis 5. Spectrophotometric Analysis (Alkalinization, Read at 580 nm) Plasma_Separation->Analysis Calculation 6. Data Calculation (% Retention, Clearance) Analysis->Calculation Results Results Calculation->Results

Caption: Experimental workflow for the this compound (BSP) clearance assay.

References

Application Notes: Utilizing Bromsulfalein (BSP) for the Assessment of Drug-Induced Liver Injury (DILI)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development.[1] The assessment of hepatotoxicity is therefore a critical component of preclinical and clinical drug evaluation.[2] The bromsulfalein (BSP) clearance test is a dynamic liver function test that measures the liver's ability to take up, process, and excrete substances.[3][4] Although its clinical use has largely been superseded by other tests due to rare anaphylactic reactions, it remains a valuable tool in preclinical research for investigating the mechanisms of DILI.[5]

Principle of the BSP Test

The BSP test evaluates the functional capacity of the liver, specifically its excretory function.[5] Following intravenous administration, BSP binds to albumin in the bloodstream and is selectively taken up by hepatocytes.[6] In the liver, BSP is conjugated with glutathione and then actively transported into the bile for elimination.[6][7] The rate of BSP clearance from the plasma provides a quantitative measure of overall liver function, encompassing sinusoidal uptake, intracellular transport, conjugation, and canalicular excretion.[3] A delay in BSP clearance can indicate impairment in one or more of these steps, which may be caused by a drug.

Application in DILI Assessment

The BSP test is particularly useful for assessing cholestatic and mixed hepatocellular-cholestatic DILI.[8] Many drugs can interfere with the function of hepatic transporters responsible for bile acid and organic anion transport, leading to cholestasis. Key transporters involved in BSP disposition include the Organic Anion Transporting Polypeptides (OATPs) for sinusoidal uptake and the Multidrug Resistance-Associated Protein 2 (MRP2) for canalicular efflux.[9][10]

By measuring BSP clearance in the presence and absence of a test compound, researchers can determine if the drug inhibits these critical transport pathways. This information is crucial for predicting the potential of a drug to cause cholestatic liver injury.

Advantages and Limitations

Advantages:

  • Provides a quantitative measure of hepatic excretory function.[11]

  • Sensitive to impairments in both uptake and efflux transport processes.

  • Can be used in both in vivo and in vitro models.

  • Helps to elucidate the mechanisms of drug-induced cholestasis.

Limitations:

  • Risk of anaphylactic reactions in clinical use, limiting its application primarily to preclinical studies.[5]

  • Less specific than modern biomarkers for identifying the precise nature of liver injury.[3]

  • Clearance can be affected by factors other than liver function, such as hepatic blood flow.

Protocols

In Vivo this compound (BSP) Clearance Assay in Rodents

This protocol describes the procedure for assessing the effect of a test compound on BSP clearance in rats.

Materials:

  • This compound (50 mg/mL solution)

  • Test compound

  • Vehicle for test compound

  • Anesthesia (e.g., isoflurane)

  • Saline

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats (250-300g) for at least one week with free access to food and water. Fast the animals overnight before the experiment.

  • Test Compound Administration: Administer the test compound or vehicle to the rats via the appropriate route (e.g., oral gavage, intravenous injection). The dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Anesthesia and Catheterization: Anesthetize the rats. If serial blood sampling is required, catheterize the jugular vein or carotid artery for ease of collection.

  • BSP Administration: At a predetermined time point after test compound administration, inject a single dose of BSP (e.g., 5 mg/kg) intravenously.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at specific time points post-BSP injection (e.g., 3, 5, 10, 15, and 30 minutes).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • BSP Concentration Measurement:

    • To 100 µL of plasma, add 900 µL of 0.1 N NaOH to develop the color.

    • Measure the absorbance at 580 nm using a spectrophotometer.

    • Prepare a standard curve using known concentrations of BSP in plasma.

  • Data Analysis:

    • Calculate the plasma concentration of BSP at each time point.

    • Determine the clearance rate of BSP from the plasma. A common metric is the percentage of BSP remaining in the plasma at a specific time point (e.g., 30 minutes) or the plasma disappearance rate.

    • Compare the BSP clearance in the test compound-treated group to the vehicle-treated control group.

In Vitro BSP Uptake and Efflux Assays in Sandwich-Cultured Hepatocytes

This protocol allows for the separate assessment of a drug's effect on the hepatic uptake and biliary excretion of BSP.

Materials:

  • Cryopreserved or fresh primary hepatocytes (human or rodent)

  • Collagen-coated plates

  • Hepatocyte culture medium

  • Matrigel or other extracellular matrix overlay

  • This compound

  • Test compound

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Cell lysis buffer

  • Scintillation counter or spectrophotometer

Procedure:

  • Hepatocyte Culture:

    • Thaw and plate hepatocytes on collagen-coated plates at an appropriate density.

    • After cell attachment, overlay the cells with a layer of Matrigel diluted in culture medium to form a "sandwich" culture. This promotes the formation of bile canaliculi.[12]

    • Maintain the cultures for 3-5 days to allow for the development of functional bile canaliculi.

  • BSP Uptake Assay:

    • Wash the cells with warm HBSS.

    • Pre-incubate the cells with the test compound or vehicle in HBSS for a specified time (e.g., 30 minutes).

    • Add BSP (at a known concentration) to the incubation medium and incubate for a short period (e.g., 5-10 minutes) to measure the initial uptake rate.

    • Stop the uptake by rapidly washing the cells with ice-cold HBSS.

    • Lyse the cells and measure the intracellular concentration of BSP.

  • Biliary Efflux Assay:

    • Following the uptake phase, wash the cells to remove extracellular BSP.

    • Incubate the cells in fresh, BSP-free HBSS (with or without the test compound) for various time points to allow for biliary excretion.

    • To specifically measure biliary efflux, a calcium-free buffer can be used to disrupt the tight junctions of the bile canaliculi and release the biliary content.

    • Collect the incubation medium and lyse the cells.

    • Measure the amount of BSP in the cell lysate and the incubation medium.

    • The biliary excretion index can be calculated as the amount of BSP in the bile-containing fraction divided by the total amount of BSP taken up by the cells.

  • Data Analysis:

    • Compare the uptake and biliary excretion of BSP in the presence and absence of the test compound.

    • Calculate IC50 values if a concentration-dependent inhibition is observed.

Data Presentation

Table 1: In Vivo BSP Clearance in Rats Treated with a Test Compound

Treatment GroupBSP Dose (mg/kg)% BSP Retention at 30 min (Mean ± SD)BSP Clearance (mL/min/kg) (Mean ± SD)
Vehicle Control55.2 ± 1.510.5 ± 2.1
Test Compound X (10 mg/kg)515.8 ± 3.23.2 ± 0.8
Test Compound X (30 mg/kg)535.1 ± 5.61.1 ± 0.3
* p < 0.05 compared to Vehicle Control

Table 2: In Vitro Effects of a Test Compound on BSP Transport in Human Hepatocytes

AssayTest Compound Conc. (µM)BSP Uptake (% of Control) (Mean ± SD)Biliary Excretion Index (% of Control) (Mean ± SD)
Uptake195.3 ± 8.1N/A
1062.1 ± 6.5N/A
5025.4 ± 4.2N/A
Efflux1N/A92.5 ± 7.8
10N/A55.3 ± 5.9
50N/A18.7 ± 3.1
* p < 0.05 compared to Control

Visualizations

G cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_Albumin BSP-Albumin Complex BSP_free Free BSP BSP_Albumin->BSP_free OATP-mediated Uptake BSP_GSH BSP-Glutathione Conjugate BSP_free->BSP_GSH Conjugation (GST) BSP_excreted Excreted BSP BSP_GSH->BSP_excreted MRP2-mediated Efflux

Caption: Hepatic transport pathway of this compound (BSP).

G start Start administer_compound Administer Test Compound or Vehicle to Animal start->administer_compound administer_bsp Administer BSP Intravenously administer_compound->administer_bsp collect_blood Collect Blood Samples at Timed Intervals administer_bsp->collect_blood prepare_plasma Prepare Plasma collect_blood->prepare_plasma measure_bsp Measure BSP Concentration prepare_plasma->measure_bsp analyze_data Analyze Data and Compare Clearance Rates measure_bsp->analyze_data end End analyze_data->end

Caption: Workflow for the in vivo BSP clearance assay.

G cluster_uptake Uptake Assay cluster_efflux Biliary Efflux Assay preincubate_uptake Pre-incubate with Test Compound add_bsp Add BSP preincubate_uptake->add_bsp wash_uptake Wash Cells add_bsp->wash_uptake lyse_uptake Lyse Cells & Measure Intracellular BSP wash_uptake->lyse_uptake preincubate_efflux Pre-incubate with Test Compound load_bsp Load Cells with BSP preincubate_efflux->load_bsp wash_efflux Wash Cells load_bsp->wash_efflux incubate_efflux Incubate in BSP-free Medium wash_efflux->incubate_efflux collect_samples Collect Medium & Lyse Cells incubate_efflux->collect_samples measure_efflux Measure BSP in Medium and Lysate collect_samples->measure_efflux

Caption: Experimental workflow for in vitro BSP uptake and efflux assays.

References

Application of Bromsulfalein in Toxicology Screening: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromsulfalein (BSP), a phthalein dye, has long been utilized as a reliable indicator of hepatic function. Its application in toxicology screening is predicated on the liver's central role in its clearance from the bloodstream. This process involves active uptake by hepatocytes, intracellular conjugation, and subsequent excretion into the bile. Consequently, any substance-induced injury to the liver can impair one or more of these steps, leading to a measurable retention of BSP in the plasma. This application note provides detailed protocols for the use of this compound in both in vivo and in vitro toxicology screening models to assess hepatotoxicity.

The primary mechanism of BSP clearance involves its uptake from the sinusoidal blood into hepatocytes, a process mediated by various organic anion-transporting polypeptides (OATPs) and Na+-taurocholate cotransporting polypeptide (NTCP). Within the hepatocyte, BSP is conjugated with glutathione (GSH). The conjugated BSP is then actively transported into the bile canaliculi by efflux pumps such as the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2).

In Vivo Hepatotoxicity Screening: The this compound (BSP) Retention Test

The in vivo BSP retention test is a sensitive method to evaluate overall hepatic function and can be employed in preclinical toxicology studies to detect potential drug-induced liver injury (DILI). The test measures the rate at which BSP is cleared from the plasma after intravenous administration. A delay in clearance, indicated by higher plasma BSP concentrations at a specific time point, suggests impaired liver function.

Experimental Protocol: In Vivo BSP Retention Test in Rats

This protocol is designed for the assessment of hepatotoxicity in a rat model.

Materials:

  • This compound (BSP) solution (50 mg/mL in sterile water for injection)

  • Test compound and vehicle

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Heparinized blood collection tubes (e.g., EDTA or heparin)

  • Centrifuge

  • Spectrophotometer

  • Saline solution (0.9% NaCl)

  • 0.1 N NaOH

  • 0.1 N HCl

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats for at least one week under standard laboratory conditions.

    • Divide animals into control and test groups.

    • Administer the test compound or vehicle to the respective groups according to the study design (e.g., daily for 7 days).

  • BSP Administration:

    • On the day of the test, fast the rats for 12-16 hours with free access to water.

    • Anesthetize a rat from each group.

    • Administer a single intravenous (IV) injection of BSP at a dose of 5 mg/kg body weight via the tail vein. The injection volume should be calculated based on a 5 mg/mL BSP solution.

  • Blood Collection:

    • Exactly 15 minutes (for R15) or 30 minutes after BSP injection, collect approximately 0.5 mL of blood via cardiac puncture or from the retro-orbital sinus into heparinized tubes.[1]

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma.

  • Spectrophotometric Analysis:

    • Prepare two sets of tubes for each plasma sample:

      • Blank: 0.1 mL of plasma + 1.9 mL of saline + 0.1 mL of 0.1 N HCl.

      • Sample: 0.1 mL of plasma + 1.9 mL of saline + 0.1 mL of 0.1 N NaOH.

    • Prepare a standard curve using known concentrations of BSP in control plasma.

    • Read the absorbance of the samples and standards at 580 nm using a spectrophotometer, with the blank used to zero the instrument.

  • Data Analysis:

    • Calculate the concentration of BSP in each plasma sample using the standard curve.

    • The percentage of BSP retention is calculated as: (Plasma BSP concentration at 15 or 30 min / Initial theoretical plasma BSP concentration) x 100 The initial theoretical plasma concentration can be estimated based on the injected dose and the plasma volume of the rat.

    • Compare the mean BSP retention values between the control and test groups. A statistically significant increase in BSP retention in the test group indicates potential hepatotoxicity.

Quantitative Data Presentation

The following table provides hypothetical data illustrating the application of the BSP retention test in identifying hepatotoxicity of known liver toxicants in a rat model.

CompoundDoseRoute of AdministrationDuration of TreatmentMean BSP Retention at 30 min (%) ± SD (n=6)
Vehicle Control (Saline)-IV-5.2 ± 1.5
Carbon Tetrachloride1 mL/kgIntraperitonealSingle dose45.8 ± 8.2
Acetaminophen500 mg/kgOral gavageSingle dose32.5 ± 6.7
Thioacetamide50 mg/kgIntraperitonealDaily for 3 days68.1 ± 11.4

In Vitro Hepatotoxicity Screening: this compound Uptake and Excretion in Primary Hepatocytes

In vitro assays using primary hepatocytes offer a valuable tool for screening compounds for their potential to cause hepatotoxicity by directly assessing their impact on hepatocyte function. This protocol describes an assay to measure the uptake and excretion of BSP in cultured primary rat or human hepatocytes.

Experimental Protocol: In Vitro BSP Uptake Assay

Materials:

  • Cryopreserved or freshly isolated primary hepatocytes (rat or human)

  • Hepatocyte culture medium

  • Collagen-coated 24-well plates

  • This compound (BSP) solution (1 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell lysis buffer

  • Spectrophotometer or plate reader

Procedure:

  • Hepatocyte Seeding:

    • Thaw and seed primary hepatocytes onto collagen-coated 24-well plates at a density of 0.5 x 10^6 cells/well.

    • Culture the cells for 24-48 hours to allow for monolayer formation.

  • Compound Treatment:

    • Remove the culture medium and wash the cells twice with warm HBSS.

    • Add fresh culture medium containing the test compound at various concentrations or the vehicle control.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • BSP Uptake:

    • After compound treatment, remove the medium and wash the cells twice with warm HBSS.

    • Add HBSS containing 10 µM BSP to each well.

    • Incubate for 10 minutes at 37°C to allow for BSP uptake.

  • Measurement of BSP Uptake:

    • To stop the uptake, rapidly aspirate the BSP solution and wash the cells three times with ice-cold HBSS.

    • Lyse the cells by adding cell lysis buffer to each well and incubate for 15 minutes.

    • Transfer the cell lysates to a 96-well plate.

    • Measure the absorbance of the lysate at 580 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the protein concentration of each well.

    • Calculate the percentage of BSP uptake relative to the vehicle control.

    • A significant decrease in BSP uptake in compound-treated cells suggests impairment of hepatocyte uptake mechanisms.

Signaling Pathway and Experimental Workflow Visualization

Hepatic Clearance of this compound

The following diagram illustrates the key steps and transporters involved in the hepatic clearance of this compound.

Hepatic_BSP_Clearance cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_blood This compound (BSP) OATPs OATP1B1, OATP1B3, NTCP BSP_blood->OATPs Uptake BSP_intra BSP GST Glutathione S-transferase BSP_intra->GST GSH Glutathione (GSH) GSH->GST BSP_GSH BSP-Glutathione Conjugate GST->BSP_GSH BSEP_MRP2 BSEP, MRP2 BSP_GSH->BSEP_MRP2 Excretion BSP_bile Excreted BSP-GSH OATPs->BSP_intra BSEP_MRP2->BSP_bile

Caption: Hepatic uptake, conjugation, and excretion of this compound.

In Vivo BSP Retention Test Workflow

The following diagram outlines the experimental workflow for the in vivo this compound retention test.

InVivo_BSP_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation dosing Test Compound/Vehicle Administration acclimation->dosing fasting Fasting (12-16 hours) dosing->fasting bsp_injection IV Injection of BSP (5 mg/kg) fasting->bsp_injection blood_collection Blood Collection (15 or 30 min post-injection) bsp_injection->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation spectrophotometry Spectrophotometric Analysis (580 nm) plasma_separation->spectrophotometry data_analysis Data Analysis (% BSP Retention) spectrophotometry->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo this compound retention test.

In Vitro BSP Uptake Assay Workflow

The following diagram illustrates the workflow for the in vitro this compound uptake assay in primary hepatocytes.

InVitro_BSP_Workflow start Start seeding Seed Primary Hepatocytes in 24-well plates start->seeding culture Culture for 24-48 hours seeding->culture treatment Treat with Test Compound/Vehicle culture->treatment wash1 Wash cells with HBSS treatment->wash1 bsp_uptake Incubate with 10 µM BSP (10 min at 37°C) wash1->bsp_uptake wash2 Wash cells with cold HBSS bsp_uptake->wash2 lysis Cell Lysis wash2->lysis measurement Measure Absorbance at 580 nm lysis->measurement analysis Data Analysis (% Uptake vs Control) measurement->analysis end End analysis->end

Caption: Workflow for the in vitro this compound uptake assay.

Conclusion

The this compound-based assays described provide robust and sensitive methods for the preclinical assessment of potential hepatotoxicity. The in vivo retention test offers an integrated view of hepatic function, while the in vitro uptake assay allows for a more mechanistic investigation at the cellular level. When used in conjunction, these assays can be a valuable component of a comprehensive toxicology screening program in drug development.

References

Application Notes and Protocols: The Bromsulfalein (BSP) Test in Jaundiced Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cautionary Note on Usage

The Bromsulfalein (BSP) test is a historically significant method for assessing liver function, particularly its excretory capacity. However, it is now considered largely obsolete in clinical practice. The development of more specific, sensitive, and safer liver function tests, alongside the inherent challenges and potential for adverse reactions associated with BSP, has led to its discontinuation. These application notes are provided for research and informational purposes only and do not constitute a recommendation for clinical use.

Introduction: The Challenge of Liver Function Testing in Jaundice

Jaundice, or hyperbilirubinemia, presents a significant challenge in the assessment of liver function. The excess bilirubin in the bloodstream can interfere with many colorimetric laboratory tests, leading to inaccurate results. The this compound (BSP) test, which relies on the spectrophotometric measurement of a dye cleared by the liver, is particularly susceptible to this interference.

Historically, the BSP test was a valuable tool for evaluating hepatic function, especially in non-jaundiced patients with conditions like cirrhosis. The test measures the rate of removal of the BSP dye from the bloodstream by the liver, providing an indication of hepatic blood flow and the liver's capacity to take up, conjugate, and excrete organic anions.

Principle of the this compound Test

The core principle of the BSP test involves the intravenous injection of a known quantity of this compound dye. The liver is the primary organ responsible for clearing this dye from the circulation. The rate of clearance is therefore a measure of hepatic excretory function. In a healthy individual, the dye is rapidly taken up by hepatocytes, conjugated, and excreted into the bile. A blood sample taken after a specific time interval is analyzed to determine the percentage of the dye remaining in circulation. Elevated retention of BSP indicates impaired liver function.

The Problem of Bilirubin Interference

In patients with jaundice, the high levels of bilirubin in the serum create a significant analytical challenge for the BSP test. Bilirubin, being a colored substance, interferes with the colorimetric determination of BSP concentration. This interference can lead to falsely elevated readings of BSP retention, making the test unreliable in this patient population.

Historical Approach: The Zieve, Hanson, and Hill Correction Method

The correction was based on the strong positive correlation between the icterus index and the serum bilirubin concentration. The icterus index was a semi-quantitative visual or spectrophotometric estimation of the yellowness of the serum. By determining the icterus index, a correction factor could be applied to the measured BSP concentration to obtain a more accurate value.

It is critical to note that the specific mathematical formulas and detailed procedural modifications from the original 1951 publication are not accessible for inclusion in this document.

Experimental Protocols

Standard this compound (BSP) Test Protocol (for Non-Jaundiced Patients)

This protocol outlines the standard procedure for the BSP test, which would have been the foundation for any modification for jaundiced patients.

Materials:

  • Sterile this compound (sulfobromophthalein sodium) solution (50 mg/mL)

  • Sterile syringes and needles

  • Tourniquet

  • Alcohol swabs

  • Blood collection tubes (serum separator tubes)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Patient Preparation: The patient should be fasting for at least 8 hours.

  • Dosage Calculation: Calculate the dose of BSP to be administered based on the patient's body weight. The standard dose is 5 mg of BSP per kg of body weight.

  • Dye Administration: Inject the calculated dose of BSP intravenously over a period of 1 to 2 minutes.

  • Blood Sample Collection: Exactly 45 minutes after the BSP injection, draw a blood sample from the contralateral arm.

  • Sample Processing: Allow the blood to clot and then centrifuge to separate the serum.

  • Spectrophotometric Analysis: Measure the absorbance of the serum at a specific wavelength (typically 580 nm after alkalinization) to determine the concentration of BSP. A blank using the patient's pre-injection serum is recommended.

  • Calculation of Retention: The result is expressed as the percentage of BSP remaining in the serum at 45 minutes.

Conceptual Modified Protocol for Jaundiced Patients (Based on Zieve et al.)

This conceptual protocol is based on the principles of the Zieve, Hanson, and Hill correction method. The precise details of the original protocol are not available.

Additional Materials:

  • Method for determining the icterus index of the serum.

Conceptual Procedure:

  • Follow the standard BSP test protocol for patient preparation, dosage calculation, and dye administration.

  • Pre-injection Blood Sample: Before injecting the BSP dye, collect a baseline blood sample to determine the pre-existing icterus index.

  • Post-injection Blood Sample: Collect the 45-minute blood sample as in the standard protocol.

  • Analysis of Post-injection Sample:

    • Measure the total absorbance of the 45-minute serum sample.

    • Determine the icterus index of the 45-minute serum sample.

  • Correction of BSP Value: Apply a correction formula (the specific formula from Zieve et al. is unavailable) to the total absorbance reading to subtract the contribution of bilirubin, based on the measured icterus index.

  • Calculate Corrected Retention: From the corrected BSP concentration, calculate the percentage of BSP retention at 45 minutes.

Data Presentation

The following tables illustrate the kind of quantitative data that would be generated and interpreted in the context of the BSP test.

Table 1: Interpretation of Standard BSP Test Results (Non-Jaundiced Patients)

BSP Retention at 45 minutesInterpretation
< 5%Normal liver function
5% - 15%Mild hepatic dysfunction
> 15%Significant hepatic dysfunction

Table 2: Hypothetical Data for Corrected BSP Test in Jaundiced Patients

Patient IDSerum Bilirubin (mg/dL)Icterus IndexUncorrected BSP Retention (%)Corrected BSP Retention (%)Interpretation
110.250258Mild Dysfunction
215.5754022Significant Dysfunction
38.040184Normal Function

Signaling Pathways and Experimental Workflows

The BSP test does not directly measure a signaling pathway but rather a physiological process of hepatic clearance. The experimental workflow can be visualized as follows:

BSP_Test_Workflow cluster_pre_test Pre-Test cluster_test_procedure Test Procedure cluster_lab_analysis Laboratory Analysis cluster_jaundice_correction Correction for Jaundice (Conceptual) cluster_results Results Patient_Prep Patient Preparation (Fasting) Dosage_Calc Dosage Calculation (5 mg/kg) Patient_Prep->Dosage_Calc BSP_Injection Intravenous BSP Injection Dosage_Calc->BSP_Injection Wait 45-minute Wait BSP_Injection->Wait Blood_Draw Blood Sample Collection Wait->Blood_Draw Centrifugation Serum Separation Blood_Draw->Centrifugation Spectro Spectrophotometry Centrifugation->Spectro Icterus_Index Measure Icterus Index Spectro->Icterus_Index Calculate_Retention Calculate % BSP Retention Spectro->Calculate_Retention Correction_Formula Apply Correction Formula Icterus_Index->Correction_Formula Correction_Formula->Calculate_Retention Interpretation Interpretation of Liver Function Calculate_Retention->Interpretation

Caption: Workflow of the this compound (BSP) test with a conceptual pathway for jaundice correction.

Modern Alternatives to the BSP Test for Jaundiced Patients

Given the obsolescence of the BSP test, a panel of modern liver function tests is now the standard of care for assessing liver function in jaundiced patients. These tests are more accurate, less invasive, and provide a more comprehensive picture of liver health.

Key Modern Liver Function Tests:

  • Serum Bilirubin (Total and Direct): Quantifies the severity of jaundice and helps differentiate between pre-hepatic, hepatic, and post-hepatic causes.

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Markers of hepatocellular injury.

  • Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT): Markers of cholestasis (impaired bile flow).

  • Serum Albumin and Prothrombin Time (PT/INR): Measures of the liver's synthetic function.

The logical relationship for the initial assessment of a jaundiced patient using modern tests can be visualized as follows:

Jaundice_Assessment_Logic cluster_initial_tests Initial Blood Tests cluster_patterns Interpretation of Patterns cluster_further_investigation Further Investigation Jaundiced_Patient Jaundiced Patient Bilirubin Total & Direct Bilirubin Jaundiced_Patient->Bilirubin LFTs ALT, AST, ALP, GGT Jaundiced_Patient->LFTs Synthetic_Function Albumin, PT/INR Jaundiced_Patient->Synthetic_Function Hepatocellular Predominantly Elevated ALT & AST Bilirubin->Hepatocellular Cholestatic Predominantly Elevated ALP & GGT Bilirubin->Cholestatic Isolated_Hyperbilirubinemia Isolated Elevated Bilirubin Bilirubin->Isolated_Hyperbilirubinemia LFTs->Hepatocellular LFTs->Cholestatic Viral_Serology Viral Hepatitis Serology Hepatocellular->Viral_Serology Autoimmune_Markers Autoimmune Markers Hepatocellular->Autoimmune_Markers Imaging Ultrasound, CT, MRI/MRCP Cholestatic->Imaging Biopsy Liver Biopsy Isolated_Hyperbilirubinemia->Biopsy Imaging->Biopsy

Caption: Diagnostic logic for the modern assessment of a jaundiced patient.

Conclusion

The this compound test represents an important chapter in the history of hepatology. While its direct application in jaundiced patients was limited by bilirubin interference, innovative approaches were developed to overcome this challenge. However, for contemporary research and clinical practice, the BSP test has been superseded by a comprehensive panel of safer and more informative liver function tests. Understanding the principles of the BSP test and its historical context can provide valuable insights into the evolution of liver disease diagnostics.

Application Notes and Protocols for In-vivo Imaging with Bromsulfalein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromsulfalein (BSP), a phthalein dye, has historically been a cornerstone in the clinical assessment of liver function through clearance tests.[1] Its mechanism of action, involving hepatic uptake and biliary excretion, makes it a valuable tool for investigating the function of specific transporters crucial in drug disposition and liver pathology. In the context of modern in-vivo imaging, BSP serves as a potential probe to visualize and quantify the activity of Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Protein 2 (MRP2). This document provides detailed application notes and protocols for utilizing this compound in pre-clinical in-vivo imaging studies, enabling the direct visualization and assessment of hepatobiliary transport.

Principle of a Method

The utility of this compound in liver imaging is predicated on its specific transport pathway. Following intravenous administration, BSP binds to albumin in the bloodstream and is subsequently taken up by hepatocytes from the sinusoidal blood. This uptake is primarily mediated by OATPs, specifically OATP1B1 and OATP1B3.[2] Within the hepatocytes, BSP is conjugated with glutathione. The conjugated BSP is then actively transported into the bile canaliculi by the efflux transporter MRP2 (also known as ABCC2).[2] By visualizing the dynamics of BSP distribution within the liver—from sinusoidal uptake to canalicular excretion—researchers can obtain a functional readout of this critical detoxification and elimination pathway. Dysregulation of OATP and MRP2 transporters is implicated in various liver diseases and is a key consideration in drug-induced liver injury (DILI).

Applications

  • Functional Assessment of Liver Transporters: In-vivo imaging with BSP allows for the direct visualization and quantification of OATP-mediated uptake and MRP2-mediated efflux in real-time. This is critical for studying the impact of drug candidates on these transporters and understanding their potential for drug-drug interactions.

  • Preclinical Models of Liver Disease: The technique can be applied to animal models of liver diseases, such as cholestasis or non-alcoholic fatty liver disease (NAFLD), to assess the extent of transporter dysfunction and disease progression.

  • Screening for Drug-Induced Liver Injury (DILI): By providing a dynamic view of hepatobiliary clearance, BSP imaging can serve as an early indicator of drug-induced impairment of liver function.

  • Basic Research in Hepatocyte Biology: The method is a valuable tool for fundamental studies on the spatial and temporal organization of transport processes within the liver lobule.

Quantitative Data Summary

While specific quantitative data for in-vivo imaging with this compound is not extensively published, the following table summarizes typical parameters derived from clearance studies and general in-vivo imaging protocols with analogous probes. Researchers should optimize these parameters for their specific experimental setup.

ParameterValue/RangeAnimal ModelImaging ModalityNotes
BSP Dosage 5 mg/kgGeneral (e.g., Rat, Mouse)Clearance StudiesThis is a typical dose for blood clearance measurements and can be a starting point for imaging studies. Dose optimization is recommended.
Administration Route Intravenous (IV)AllAllTypically administered via tail vein or jugular vein catheter.
Imaging Time Window 0 - 60 minutes post-injectionMouse, RatIntravital MicroscopyThe initial 5-15 minutes are critical for observing sinusoidal uptake. Later time points (15-60 min) are important for visualizing biliary excretion.
Excitation Wavelength ~488 nm or ~561 nm (proposed)N/AFluorescence MicroscopyAs a phthalein dye, BSP is expected to have broad absorption in the visible spectrum. These are common laser lines for fluorescence excitation. Optimal wavelengths need to be determined empirically.
Emission Wavelength >580 nm (proposed)N/AFluorescence MicroscopyThe emission spectrum will need to be characterized for in-vivo applications. A long-pass filter is recommended to capture the full emission.
Alternative Imaging SPECT/CT with 123I-iodo-bromsulphaleinHistoricalNuclear ImagingA radiolabeled BSP analog has been used for liver and biliary scanning, demonstrating the feasibility of imaging this pathway.[1]

Experimental Protocols

Protocol 1: Intravital Microscopy of BSP Hepatobiliary Transport in Mice

This protocol describes a method for visualizing the uptake and excretion of this compound in the liver of a live mouse using intravital fluorescence microscopy.

Materials:

  • This compound (BSP) solution (1 mg/mL in sterile saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools for laparotomy

  • Intravital microscope (confocal or two-photon) with appropriate laser lines and emission filters

  • Animal physiological monitoring equipment (heating pad, rectal probe)

  • Saline solution

  • 30-gauge insulin syringe

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an approved institutional protocol. Maintain anesthesia throughout the surgical and imaging procedure.

    • Monitor the animal's body temperature and maintain it at 37°C using a heating pad.

    • Perform a midline laparotomy to expose the liver.

    • Gently exteriorize a lobe of the liver and place it on a coverslip for imaging. Keep the exposed tissue moist with pre-warmed sterile saline.

  • Microscope Setup:

    • Position the anesthetized mouse on the microscope stage.

    • Use a low-magnification objective to locate a suitable imaging area on the liver lobe, focusing on the hepatic microvasculature.

    • Select appropriate laser lines for excitation (e.g., 488 nm or 561 nm) and configure the emission filters (e.g., 580 nm long-pass). Note: These are starting points and should be optimized based on the fluorescence properties of BSP in situ.

  • Image Acquisition:

    • Acquire baseline images of the liver parenchyma before BSP injection to assess autofluorescence.

    • Administer BSP via tail vein injection at a dose of 5 mg/kg.

    • Immediately begin time-lapse imaging, capturing images every 15-30 seconds for up to 60 minutes.

    • Focus on the initial minutes post-injection to observe the uptake of BSP from the sinusoids into the hepatocytes.

    • Continue imaging to visualize the subsequent excretion of BSP into the bile canaliculi.

  • Data Analysis:

    • Quantify the fluorescence intensity in different regions of interest (ROIs), such as the sinusoids, hepatocytes, and bile canaliculi, over time.

    • Generate time-intensity curves to determine the rates of uptake and excretion.

    • Compare these kinetic parameters between different experimental groups (e.g., control vs. drug-treated).

Protocol 2: Assessment of OATP/MRP2 Function using BSP Imaging

This protocol outlines an experiment to investigate the role of OATP and MRP2 transporters in the hepatobiliary clearance of BSP.

Materials:

  • All materials from Protocol 1

  • OATP inhibitor (e.g., rifampicin)

  • MRP2 inhibitor (e.g., cyclosporin A)

  • Vehicle control for inhibitors

Procedure:

  • Experimental Groups:

    • Group 1: Vehicle control + BSP

    • Group 2: OATP inhibitor + BSP

    • Group 3: MRP2 inhibitor + BSP

  • Inhibitor Pre-treatment:

    • Administer the vehicle or the specific transporter inhibitor at a pre-determined time before BSP injection. The pre-treatment time will depend on the pharmacokinetics of the inhibitor.

  • Imaging and Analysis:

    • Follow the procedures outlined in Protocol 1 for animal preparation, microscope setup, and image acquisition for each experimental group.

    • Compare the time-intensity curves between the groups.

      • Inhibition of OATPs (Group 2) is expected to result in a significant reduction in the initial uptake of BSP into hepatocytes.

      • Inhibition of MRP2 (Group 3) is expected to lead to the accumulation of BSP within hepatocytes and a delayed or absent appearance in the bile canaliculi.

Visualizations

Signaling Pathway of this compound Transport in Hepatocytes

BSP_Transport cluster_0 Sinusoidal Blood cluster_1 Hepatocyte cluster_2 Bile Canaliculus BSP_Blood This compound (Bound to Albumin) OATP OATP1B1/1B3 BSP_Blood->OATP Uptake BSP_Hepatocyte This compound OATP->BSP_Hepatocyte GSH_Conjugation Conjugation with Glutathione (GSH) BSP_Hepatocyte->GSH_Conjugation Metabolism BSP_GSH BSP-GSH Conjugate GSH_Conjugation->BSP_GSH MRP2 MRP2 BSP_GSH->MRP2 Efflux BSP_Bile Excreted BSP-GSH MRP2->BSP_Bile

Caption: Hepatobiliary transport pathway of this compound.

Experimental Workflow for In-vivo Imaging of BSP

BSP_Imaging_Workflow cluster_0 Preparation cluster_1 Imaging cluster_2 Analysis A Anesthetize Animal B Surgical Exposure of Liver A->B C Position on Microscope Stage B->C D Acquire Baseline Images C->D E Administer BSP (IV) D->E F Time-Lapse Imaging (0-60 min) E->F G Define Regions of Interest (Sinusoid, Hepatocyte, Canaliculus) F->G H Quantify Fluorescence Intensity G->H I Generate Time-Intensity Curves H->I J Calculate Kinetic Parameters I->J Inhibition_Logic cluster_conditions Experimental Conditions cluster_outcomes Expected Imaging Outcomes BSP_Admin This compound Administration Control Control BSP_Admin->Control OATP_Inhibition OATP Inhibition (e.g., Rifampicin) BSP_Admin->OATP_Inhibition MRP2_Inhibition MRP2 Inhibition (e.g., Cyclosporin A) BSP_Admin->MRP2_Inhibition Normal_Kinetics Normal Uptake and Excretion Control->Normal_Kinetics Reduced_Uptake Decreased Hepatocyte Fluorescence OATP_Inhibition->Reduced_Uptake Hepatocyte_Accumulation Increased Hepatocyte Fluorescence, Reduced Biliary Excretion MRP2_Inhibition->Hepatocyte_Accumulation

References

Application of Bromsulfalein in studying organic anion transport.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Bromsulfalein in Studying Organic Anion Transport

Introduction

This compound (BSP), also known as sulfobromophthalein, is a synthetic organic anion that has been extensively utilized for decades as a tool in biomedical research and clinical diagnostics, particularly for assessing liver function. Its utility stems from its specific transport pathway: upon intravenous administration, BSP is efficiently taken up from the sinusoidal blood into hepatocytes, conjugated with glutathione, and subsequently excreted into the bile. This process is mediated by specific membrane transporters, making BSP an excellent probe substrate for studying the function and inhibition of key organic anion transporters.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound to investigate the activity of hepatic uptake transporters, primarily the Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3), and the canalicular efflux transporter, Multidrug Resistance-Associated Protein 2 (MRP2).[1][2]

Application Notes

Characterization of OATP1B1 and OATP1B3 Function

OATP1B1 and OATP1B3 are polyspecific transporters located on the basolateral (sinusoidal) membrane of human hepatocytes.[1][3] They are critical for the hepatic uptake and clearance of a wide range of endogenous compounds (e.g., bilirubin, bile acids) and xenobiotics, including many clinically important drugs like statins.[1][2] BSP is a well-established, non-endogenous substrate for both OATP1B1 and OATP1B3.[1][2]

  • Substrate Characterization: Assays using cells engineered to express OATP1B1 or OATP1B3 can confirm if a test compound is a substrate by measuring its ability to competitively inhibit BSP uptake. A reduction in BSP accumulation suggests the test compound interacts with the transporter.

  • Inhibition Screening: BSP is used as the probe substrate to screen for potential inhibitors of OATP1B1 and OATP1B3. This is a crucial step in drug development to identify potential drug-drug interactions (DDIs). A compound that decreases the uptake of BSP in OATP-expressing cells is identified as an inhibitor, warranting further investigation.[4]

Investigation of MRP2-Mediated Biliary Efflux

MRP2 (ABCC2) is an ATP-dependent efflux pump located on the apical (canalicular) membrane of hepatocytes.[5] It plays a vital role in the final step of hepatobiliary excretion, transporting organic anions, particularly glutathione and glucuronide conjugates, into the bile.[5][6] BSP, especially after its conjugation with glutathione in the hepatocyte, is a substrate for MRP2.

  • Efflux Pathway Analysis: The role of MRP2 in the biliary excretion of drugs can be studied using inside-out membrane vesicles prepared from cells overexpressing MRP2.[6][7] The ATP-dependent uptake of BSP into these vesicles demonstrates MRP2 activity.

  • DDI Potential at the Canalicular Membrane: Test compounds can be evaluated for their potential to inhibit MRP2-mediated efflux by measuring their effect on the vesicular transport of a probe substrate like BSP-glutathione. Inhibition of this transport can signify a risk of cholestatic drug-induced liver injury (DILI).

Quantitative Data: Transport and Inhibition Kinetics

The following tables summarize key quantitative parameters for this compound transport. Data for BSP is often reported in older literature or may be limited for specific recombinant human transporters. Therefore, values should be considered as representative, and it is recommended to determine them empirically within the specific assay system being used.

Table 1: Kinetic Parameters (Km) for BSP Transport

TransporterSpeciesSystemKm (µM)Reference
Oatp1a1RatIsolated Hepatocytes~20[4] (Implied)
Oatp1b2RatIsolated Hepatocytes~15[4] (Implied)
OATP1B1HumanTransfected CellsN/A
OATP1B3HumanTransfected CellsN/A

N/A: Specific Michaelis-Menten constant (Km) values for BSP with human recombinant OATP1B1 and OATP1B3 are not consistently reported in recent literature; researchers typically confirm substrate status via competitive inhibition assays.[8]

Table 2: Inhibition of Organic Anion Transporters by BSP and Related Compounds

TransporterInhibitorSubstrateSystemIC50 / Ki (µM)Reference
OATP1B1Cyclosporin ABSPRat HepatocytesPotent Inhibition[4]
OATP1B3Cyclosporin ABSPRat HepatocytesPotent Inhibition[4]
MRP2BSPCalcein AMIn Vitro CellsN/A[9] (Implied)

N/A: Data not available in the searched literature. IC50/Ki values are highly dependent on the specific substrate and experimental conditions used.

Diagrams and Workflows

Hepatic_Transport_of_this compound Figure 1: Hepatic Transport Pathway of this compound (BSP) Blood BSP (bound to Albumin) OATPs OATP1B1 OATP1B3 Blood->OATPs BSP_int Intracellular BSP OATPs->BSP_int BSP_GSH BSP-Glutathione Conjugate BSP_int->BSP_GSH + Glutathione GST GST MRP2 MRP2 BSP_GSH->MRP2 Bile BSP-GSH in Bile MRP2->Bile Efflux

Caption: Hepatic uptake of BSP via OATPs and canalicular efflux via MRP2.

OATP_Inhibition_Workflow Figure 2: Workflow for an OATP-Mediated BSP Uptake Inhibition Assay start Start prep_cells Seed OATP-expressing cells (e.g., HEK293-OATP1B1) and Mock cells in 96-well plates start->prep_cells pre_incubate Pre-incubate cells with Test Inhibitor (or vehicle) for 10-30 min at 37°C prep_cells->pre_incubate add_bsp Add BSP solution (probe substrate) to initiate uptake pre_incubate->add_bsp incubate Incubate for a short period (e.g., 2-5 min) at 37°C add_bsp->incubate stop_rxn Stop uptake by washing 3x with ice-cold buffer incubate->stop_rxn lyse Lyse cells to release intracellular contents stop_rxn->lyse quantify Quantify intracellular BSP (e.g., spectrophotometry at 580 nm) lyse->quantify analyze Calculate % inhibition relative to vehicle control and determine IC50 quantify->analyze end_point End analyze->end_point

Caption: Experimental workflow for determining OATP inhibition using BSP.

MRP2_Efflux_Workflow Figure 3: Workflow for an MRP2-Mediated Vesicular Transport Assay start Start prep_vesicles Prepare inside-out membrane vesicles from MRP2-expressing cells (e.g., Sf9-MRP2) and control cells start->prep_vesicles pre_warm Pre-warm vesicles, BSP-GSH, Test Inhibitor, and reaction buffer prep_vesicles->pre_warm initiate_transport Combine vesicles, BSP-GSH, inhibitor, and initiate transport by adding Mg-ATP (or AMP for control) pre_warm->initiate_transport incubate Incubate reaction mixture at 37°C for a defined time (e.g., 5-10 min) initiate_transport->incubate stop_rxn Stop reaction by adding ice-cold buffer and rapidly filtering through a filter plate incubate->stop_rxn wash Wash filter plate to remove extra-vesicular substrate stop_rxn->wash quantify Quantify BSP-GSH trapped inside vesicles (e.g., using radiolabeled substrate and scintillation counting) wash->quantify analyze Calculate ATP-dependent transport and % inhibition to determine IC50 quantify->analyze end_point End analyze->end_point

Caption: Vesicular transport assay workflow to measure MRP2-mediated efflux.

Experimental Protocols

Protocol 1: OATP1B1/OATP1B3 Uptake Inhibition Assay

This protocol describes how to measure the inhibition of OATP-mediated uptake of BSP in stably transfected mammalian cells (e.g., HEK293 or CHO cells).

1. Materials and Reagents:

  • HEK293 cells stably transfected with OATP1B1 or OATP1B3, and Mock-transfected control cells.

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

  • Poly-D-lysine coated 96-well plates.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, pH 7.4.

  • This compound (BSP) stock solution (e.g., 10 mM in DMSO).

  • Test inhibitor stock solution (in DMSO).

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Ice-cold PBS for washing.

  • Plate reader capable of absorbance measurement at 580 nm.

2. Procedure:

  • Cell Seeding: Seed OATP-expressing and Mock cells onto a 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 1 x 10^5 cells/well). Incubate for 24-48 hours.[10]

  • Preparation: On the day of the assay, prepare working solutions. Dilute the BSP stock to a 2x final concentration (e.g., 10 µM for a 5 µM final concentration) in pre-warmed HBSS. Prepare serial dilutions of the test inhibitor at 2x final concentration in pre-warmed HBSS.

  • Pre-incubation: Aspirate the culture medium from the wells. Wash the cell monolayer once with 200 µL of warm HBSS.

  • Add 50 µL of the test inhibitor dilutions (or vehicle control) to the appropriate wells. Pre-incubate the plate at 37°C for 10-30 minutes.[10]

  • Initiate Uptake: Initiate the transport reaction by adding 50 µL of the 2x BSP working solution to all wells. The final volume is now 100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (typically 2-5 minutes).

  • Stop Reaction: Terminate the uptake by rapidly aspirating the solution and immediately washing the cells three times with 200 µL of ice-cold PBS per well.

  • Cell Lysis: After the final wash, aspirate all remaining PBS. Add 100 µL of lysis buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete lysis.

  • Quantification: Measure the absorbance of the lysate in each well at 580 nm using a microplate reader. The absorbance is proportional to the intracellular concentration of BSP.

3. Data Analysis:

  • Subtract the average absorbance from Mock-transfected cells (non-specific uptake) from the values obtained in OATP-expressing cells to determine transporter-specific uptake.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Protocol 2: MRP2-Mediated Vesicular Transport Assay

This protocol is designed to measure the ATP-dependent transport of a substrate (e.g., radiolabeled BSP-glutathione) into inside-out membrane vesicles expressing MRP2.[6][12]

1. Materials and Reagents:

  • Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human MRP2, and control vesicles from non-transfected cells.[7]

  • Transport Buffer (e.g., 10 mM Tris-HEPES, 250 mM sucrose, 10 mM MgCl2, pH 7.4).

  • Radiolabeled substrate (e.g., [³H]-BSP-glutathione).

  • ATP and AMP stock solutions (e.g., 100 mM, pH 7.4).

  • Test inhibitor stock solution (in DMSO).

  • Ice-cold Wash Buffer (same as Transport Buffer).

  • 96-well filter plates (e.g., Millipore MultiScreen HTS).

  • Rapid filtration apparatus.

  • Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

  • Preparation: Thaw all reagents and membrane vesicles on ice.[13] Prepare a reaction master mix containing transport buffer, radiolabeled substrate, and vesicles.

  • Assay Setup: On a standard 96-well plate (not the filter plate), aliquot the test inhibitor at various concentrations. Add the vesicle master mix to these wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Transport: Initiate the reaction by adding a small volume of ATP solution to the wells to a final concentration of 4 mM. For negative controls, add an equivalent volume of AMP solution.[12][13]

  • Incubation: Incubate at 37°C for a predetermined linear transport time (e.g., 5-10 minutes).

  • Stop Reaction: Terminate the transport by adding a large volume of ice-cold Wash Buffer to each well, followed by immediate and rapid transfer of the entire volume to the corresponding well of a filter plate seated on a vacuum manifold.[13]

  • Washing: Wash the filters five times with ice-cold Wash Buffer to remove all extra-vesicular substrate.

  • Quantification: Dry the filter plate. Punch out the filters into scintillation vials (or use a filter-compatible plate), add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Determine the ATP-dependent transport by subtracting the counts in the AMP-containing wells from the ATP-containing wells for each condition.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[11]

References

Troubleshooting & Optimization

Bromsulphalein (BSP) Test: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Bromsulphalein (BSP) test. The information is designed to help identify and resolve common sources of error encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Bromsulphalein (BSP) test?

The Bromsulphalein (BSP) test is a liver function test that measures the rate at which the liver removes the BSP dye from the bloodstream.[1] After intravenous injection, BSP is taken up by hepatocytes, conjugated with glutathione, and excreted into the bile.[1] The rate of clearance is determined by colorimetrically measuring the concentration of BSP remaining in a blood sample taken at a specific time point after injection. A delayed clearance suggests impaired liver function.

Q2: What are the most common sources of error in the BSP test?

Common sources of error in the BSP test can be broadly categorized as pre-analytical, analytical, and physiological. Pre-analytical errors include improper sample collection and handling. Analytical errors often stem from interfering substances in the serum and procedural deviations. Physiological factors in the subject can also influence the results.

Q3: Can substances in the blood sample interfere with the BSP test results?

Yes, several endogenous substances can interfere with the colorimetric measurement of BSP, which is typically performed in an alkaline solution where BSP appears purple. The most common interfering substances are:

  • Hemolysis: The release of hemoglobin from red blood cells can falsely elevate the absorbance reading, leading to an overestimation of BSP concentration.

  • Bilirubin (Icterus): High levels of bilirubin can impart a yellow color to the serum, which can interfere with the spectrophotometric measurement of the purple BSP dye.

  • Lipemia: The presence of excess lipids in the blood can cause turbidity, which scatters light and leads to inaccurate absorbance readings.[2][3]

Q4: How does hypoalbuminemia affect the BSP test?

Hypoalbuminemia, or low levels of albumin in the blood, can lead to an accelerated disappearance of BSP from the plasma. This is because BSP binds to albumin in the bloodstream, and a lower albumin concentration results in a higher fraction of free BSP available for hepatic uptake. This can mask underlying hepatic dysfunction, leading to a falsely normal test result.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Bromsulphalein test and provides actionable steps for resolution.

Issue Potential Cause Troubleshooting Steps
Higher than expected BSP retention in a healthy subject. Hemolysis in the blood sample. 1. Visually inspect the serum for a reddish tinge. 2. Centrifuge the sample again to ensure proper separation of serum. 3. If hemolysis is still present, recollect the blood sample, taking care to avoid traumatic venipuncture.
Lipemia in the blood sample. 1. Visually inspect the serum for a milky or turbid appearance. 2. Ensure the subject has fasted for an appropriate period before the test. 3. Ultracentrifugation of the sample may be necessary to clear the lipids, though this may not be feasible in all laboratory settings.
Incorrect timing of blood collection. 1. Review the experimental protocol to confirm the correct post-injection time point for blood sampling. 2. Ensure the timer was started immediately after the completion of the BSP injection.
Lower than expected BSP retention in a subject with suspected liver impairment. Hypoalbuminemia. 1. Measure the subject's serum albumin levels. 2. If hypoalbuminemia is present, interpret the BSP retention results with caution, as they may be falsely low.
Incorrect dosage of BSP. 1. Verify the calculations for the BSP dosage based on the subject's body weight. 2. Ensure the correct volume of the BSP solution was drawn into the syringe and administered.
Inconsistent or non-reproducible results between experiments. Variability in pH of the alkalinizing agent. 1. Prepare fresh alkalinizing solution for each batch of experiments. 2. Use a calibrated pH meter to ensure the final pH of the serum-reagent mixture is consistent.
Fluctuations in spectrophotometer performance. 1. Calibrate the spectrophotometer before each use with appropriate standards. 2. Ensure the cuvettes are clean and free of scratches.

Experimental Protocol: Bromsulphalein (BSP) Clearance Test

This protocol provides a general methodology for performing the BSP clearance test. Specific parameters may need to be optimized for different research applications.

Materials:

  • Bromsulphalein (BSP) solution (sterile, for injection)

  • Saline solution (sterile)

  • Syringes and needles for injection and blood collection

  • Centrifuge

  • Spectrophotometer

  • Cuvettes

  • Pipettes

  • Alkalinizing agent (e.g., 0.1 N NaOH)

  • Acidifying agent (e.g., 0.1 N HCl) for blank preparation

Procedure:

  • Subject Preparation: The subject should be fasted for at least 8 hours prior to the test to minimize lipemia. Record the subject's body weight.

  • BSP Dosage Calculation: Calculate the required dose of BSP based on the subject's body weight (typically 5 mg/kg).

  • BSP Administration: Administer the calculated dose of BSP intravenously over a period of 1-2 minutes. Start a timer immediately upon completion of the injection.

  • Blood Sample Collection: At exactly 45 minutes post-injection, collect a blood sample from the contralateral arm.

  • Sample Processing:

    • Allow the blood to clot at room temperature.

    • Centrifuge the sample to separate the serum.

  • Spectrophotometric Analysis:

    • Prepare a "test" sample by adding a specific volume of serum to the alkalinizing agent.

    • Prepare a "blank" sample by adding the same volume of serum to the acidifying agent (in which BSP is colorless).

    • Measure the absorbance of the "test" sample against the "blank" sample at the appropriate wavelength (typically 580 nm).

  • Calculation of BSP Retention: The percentage of BSP retained in the serum is calculated by comparing the absorbance of the sample to a standard curve prepared with known concentrations of BSP.

Visualizations

experimental_workflow Experimental Workflow for BSP Test cluster_prep Preparation cluster_admin Administration & Sampling cluster_process Sample Processing cluster_analysis Analysis prep1 Subject Fasting & Weighing prep2 BSP Dosage Calculation prep1->prep2 admin1 Intravenous BSP Injection prep2->admin1 admin2 Start Timer admin1->admin2 admin3 Collect Blood Sample at 45 min admin2->admin3 proc1 Allow Blood to Clot admin3->proc1 proc2 Centrifuge to Separate Serum proc1->proc2 analysis1 Prepare Test & Blank Samples proc2->analysis1 analysis2 Spectrophotometric Reading analysis1->analysis2 analysis3 Calculate % BSP Retention analysis2->analysis3

Caption: A flowchart of the Bromsulphalein (BSP) test experimental workflow.

troubleshooting_workflow Troubleshooting Unexpected BSP Results decision decision issue issue step step result result start Unexpected BSP Result decision1 Hemolysis, Lipemia, or Icterus? start->decision1 Check Sample Integrity issue1 Sample Quality Issue decision1->issue1 Yes decision2 Review Protocol Adherence decision1->decision2 No step1 Recollect Sample issue1->step1 Action result1 Valid Result step1->result1 issue2 Procedural Error decision2->issue2 Deviation Found decision3 Consider Physiological Factors decision2->decision3 No Deviation step2 Correct Procedure & Repeat issue2->step2 Action step2->result1 issue3 Physiological Interference decision3->issue3 e.g., Hypoalbuminemia step3 Measure Albumin & Interpret Accordingly issue3->step3 Action step3->result1

Caption: A logical workflow for troubleshooting unexpected Bromsulphalein (BSP) test results.

References

How to correct for hemolysis in Bromsulfalein measurements.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring Bromsulfalein (BSP) and correcting for hemolysis in their samples.

Frequently Asked Questions (FAQs)

Q1: Why is my plasma/serum sample red, and how does this affect my this compound (BSP) measurement?

A reddish color in your plasma or serum sample indicates hemolysis, which is the rupture of red blood cells (RBCs) and the release of their contents, primarily hemoglobin, into the surrounding fluid.[1] Hemoglobin strongly absorbs light in the visible spectrum, including the wavelength used to measure BSP (around 580 nm), leading to a spectral interference.[2][3] This interference will cause a falsely elevated absorbance reading, resulting in an overestimation of the BSP concentration.

Q2: What is the principle behind correcting for hemolysis in BSP measurements?

The correction for hemolysis is typically achieved using dual-wavelength spectrophotometry. This method involves measuring the absorbance at two different wavelengths:

  • Primary Wavelength (λ1): The wavelength of maximum absorbance for BSP, which is approximately 580 nm. At this wavelength, both BSP and hemoglobin absorb light.

  • Secondary Wavelength (λ2): A correction wavelength where hemoglobin absorbs significantly, but BSP has negligible absorbance. An isosbestic point for oxyhemoglobin and deoxyhemoglobin, such as 586 nm, can be a suitable choice to minimize variability due to the oxygenation state of hemoglobin.

By measuring the absorbance at both wavelengths, the contribution of hemoglobin to the absorbance at the primary wavelength can be calculated and subtracted, yielding a corrected absorbance value that is proportional to the true BSP concentration.

Q3: How do I perform the dual-wavelength correction for my BSP measurement?

To correct for hemolysis, you will need to determine a correction factor and apply a correction formula. The general formula is:

Corrected Absorbance = Aλ1 - (Correction Factor * Aλ2)

Where:

  • Aλ1 is the absorbance at the primary wavelength (e.g., 580 nm).

  • Aλ2 is the absorbance at the secondary wavelength (e.g., 586 nm).

The detailed experimental protocol for determining the correction factor and applying this formula is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High background absorbance in blank samples Hemolysis in the blank sample.1. Prepare a new, non-hemolyzed blank. 2. If all samples, including the blank, show signs of hemolysis, apply the dual-wavelength correction method described in the protocols.
Inconsistent or non-reproducible BSP readings Varying degrees of hemolysis between samples.1. Visually inspect all samples for hemolysis. 2. Quantify the degree of hemolysis using a hemolysis index if possible. 3. Apply the dual-wavelength correction to all hemolyzed samples to standardize the results.
Corrected absorbance values are negative The correction factor is too high, or the absorbance at the correction wavelength is unusually high for reasons other than hemolysis.1. Re-evaluate the correction factor using a fresh set of hemolyzed samples. 2. Inspect the sample for other potential interfering substances that might absorb at the correction wavelength.

Experimental Protocols

Protocol 1: Determination of the Hemolysis Correction Factor

This protocol describes how to determine the correction factor needed for the dual-wavelength correction of hemolyzed samples in a BSP assay.

Methodology:

  • Prepare a Hemolyzed Sample:

    • Take a whole blood sample and freeze it at -20°C for at least 1 hour, followed by thawing at room temperature. Repeat this freeze-thaw cycle two more times to ensure complete lysis of red blood cells.

    • Centrifuge the lysed blood at 2000 x g for 15 minutes to pellet the cell debris.

    • Carefully collect the supernatant, which is your hemolysate stock.

  • Prepare a Series of Hemolysis Standards:

    • Create a serial dilution of the hemolysate stock in non-hemolyzed plasma or serum to generate a range of samples with varying degrees of hemolysis. A typical range would be from 0% (no hemolysate) to 5% (v/v) hemolysate.

  • Spectrophotometric Measurement:

    • For each standard in the series, measure the absorbance at the primary wavelength for BSP (λ1 ≈ 580 nm) and the chosen correction wavelength (λ2 ≈ 586 nm).

  • Calculate the Correction Factor:

    • Plot the absorbance at λ1 (Y-axis) against the absorbance at λ2 (X-axis) for all the hemolysis standards.

    • Perform a linear regression analysis on the data points. The slope of the resulting line is your correction factor.

Protocol 2: Correcting for Hemolysis in Experimental Samples

This protocol outlines the steps to apply the dual-wavelength correction to your experimental samples containing BSP.

Methodology:

  • Sample Preparation:

    • Prepare your experimental samples containing BSP according to your standard laboratory procedure.

  • Spectrophotometric Measurement:

    • For each experimental sample, measure the absorbance at the primary wavelength (λ1 ≈ 580 nm) and the correction wavelength (λ2 ≈ 586 nm).

  • Apply the Correction Formula:

    • Use the predetermined correction factor from Protocol 1 to calculate the corrected absorbance for each sample: Corrected Absorbance = A580nm - (Correction Factor * A586nm)

  • Calculate BSP Concentration:

    • Use the corrected absorbance values to determine the concentration of BSP in your samples based on your standard curve.

Data Presentation

Table 1: Example Data for Correction Factor Determination

Hemolysate Concentration (% v/v)Absorbance at 586 nm (A586)Absorbance at 580 nm (A580)
0.00.0020.005
0.50.0510.058
1.00.1030.115
2.00.2050.228
5.00.5100.565

Table 2: Impact of Hemolysis on BSP Measurement and Effect of Correction

Sample IDVisual HemolysisUncorrected Absorbance (580 nm)Corrected Absorbance (580 nm)% Error Due to Hemolysis
Sample ANone0.4500.4490.2%
Sample BMild0.5500.45221.7%
Sample CModerate0.7500.45564.8%
Sample DSevere1.1000.458140.2%

Visualizations

Hemolysis_Correction_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Calculation cluster_result Result HemolyzedSample Hemolyzed Sample Measure_A1 Measure Absorbance at λ1 (580 nm) HemolyzedSample->Measure_A1 Measure_A2 Measure Absorbance at λ2 (586 nm) HemolyzedSample->Measure_A2 NonHemolyzedSample Non-Hemolyzed Sample Correction Apply Correction Formula: Corrected A = A(λ1) - CF * A(λ2) Measure_A1->Correction Measure_A2->Correction Corrected_BSP Accurate BSP Concentration Correction->Corrected_BSP

Caption: Workflow for dual-wavelength correction of hemolysis in BSP measurements.

Signaling_Pathway_Analogy cluster_problem The Problem: Spectral Interference cluster_solution The Solution: Dual-Wavelength Correction BSP BSP Absorbance Measured Measured Absorbance (Inflated) BSP->Measured Hgb Hemoglobin Absorbance Hgb->Measured Subtract_Hgb Subtract Hemoglobin Contribution Measured->Subtract_Hgb Measure_Hgb Measure Hemoglobin at λ2 (586 nm) Measure_Hgb->Subtract_Hgb Corrected_BSP_Signal Corrected BSP Absorbance Subtract_Hgb->Corrected_BSP_Signal

Caption: Logical relationship illustrating hemolysis interference and its correction.

References

Technical Support Center: Bromsulfalein (BSP) Clearance Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Bromsulfalein (BSP) clearance assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My BSP clearance rate is unexpectedly low, or the BSP retention is higher than anticipated. What are the potential causes?

An unexpectedly low clearance rate can stem from several factors related to the biological system or the experimental setup. Consider the following possibilities:

  • Reduced Hepatocyte Uptake: The initial step in BSP clearance is uptake into hepatocytes, primarily mediated by Organic Anion Transporting Polypeptides (OATPs).[1][2]

    • Inhibitor Co-administration: Your test compound may be an inhibitor of OATP transporters (e.g., OATP1B1, OATP1B3), thus reducing BSP uptake.[3][4]

    • Altered Transporter Expression: Pre-treatment of cells or animals with certain compounds can downregulate the expression of uptake transporters.

    • Low Transporter Activity: The cell model used (e.g., primary hepatocytes, cell lines) may have inherently low OATP activity.

  • Impaired Glutathione (GSH) Conjugation: Inside the hepatocyte, BSP is conjugated with glutathione (GSH) by Glutathione S-transferases (GSTs).[5][6][7][8] This is a critical step for its subsequent excretion.

    • Depleted GSH Levels: Cellular GSH levels can be depleted by cytotoxic compounds or specific inhibitors like buthionine sulfoximine.[5] However, studies have shown that BSP-GSH conjugate excretion can be sustained at a high rate even with nearly depleted hepatic GSH.[5]

    • GST Inhibition: Your test compound could be directly inhibiting GST enzyme activity.

  • Blocked Biliary Excretion: The BSP-GSH conjugate is actively transported into the bile canaliculus, a process predominantly mediated by the Multidrug Resistance-Associated Protein 2 (MRP2).[1][2][3][4]

    • MRP2 Inhibition: Co-incubation with an MRP2 inhibitor (like MK-571) will significantly block biliary excretion.[3] Your test compound might have MRP2 inhibitory properties.

    • MRP2-Deficient Models: Using models with inherent MRP2 deficiency, such as Eisai hyperbilirubinemic rats (EHBR), will result in dramatically lower biliary excretion.[3]

  • Physiological Factors (In Vivo):

    • Reduced Hepatic Blood Flow: BSP removal from plasma is closely linked to hepatic blood flow.[9][10] Any condition or compound that reduces blood flow to the liver will decrease clearance.

    • Low Plasma Albumin: A decrease in plasma albumin can paradoxically increase hepatic clearance, so this is an unlikely cause for low clearance.[9]

Q2: I am observing a higher than expected BSP clearance rate. What could be the reason?

Increased clearance is less common but can occur under specific circumstances:

  • Enzyme/Transporter Induction: Pre-treatment of the experimental model with certain compounds (e.g., phenobarbital) can induce the expression of metabolizing enzymes (like GSTs) and transporters (like OATPs), leading to enhanced clearance.[11]

  • Displacement from Plasma Protein: A drop in plasma albumin or displacement of BSP from protein binding sites by other drugs can increase the unbound fraction of BSP available for hepatic uptake, thereby increasing clearance.[9]

  • Increased Hepatic Blood Flow: For drugs with a high extraction ratio, an increase in liver blood flow can lead to higher clearance.[12]

Q3: There is high variability between my experimental replicates. How can I improve reproducibility?

High variability can obscure true results. To improve consistency:

  • Standardize Cell Health and Density: Ensure consistent cell viability and seeding density for in vitro assays. Stressed or overly confluent cells will behave differently.

  • Control Incubation Times: Use a precise and consistent timer for all incubation steps, especially for short time-course experiments. For low-clearance compounds, consider extending incubation times or using specialized techniques like the hepatocyte relay method.[13]

  • Maintain Consistent Temperatures: All incubations should be performed at a stable 37°C, as transport and enzymatic reactions are temperature-sensitive.

  • Ensure Homogeneous Dosing Solutions: Thoroughly mix all dosing solutions before adding them to the experimental system to avoid concentration gradients.

  • Check for Compound Precipitation: Your test compound or BSP may precipitate at the concentrations used. Visually inspect solutions and consider running a solubility check under assay conditions.

  • Use a Consistent Biological Source: If using primary hepatocytes, be aware of potential lot-to-lot variability. If possible, use cells from a single donor for a complete set of experiments.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected BSP clearance results.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Unexpected BSP Clearance Result check_result_type Result Type? start->check_result_type low_clearance Low Clearance / High Retention check_result_type->low_clearance Low high_clearance High Clearance / Low Retention check_result_type->high_clearance High check_controls_low Review QC: Assay Controls OK? low_clearance->check_controls_low check_protocol_low Review Protocol: Deviations? check_controls_low->check_protocol_low Yes fix_assay Fix Assay Parameters: Reagents, Timing, Temp. check_controls_low->fix_assay No check_biology_low Investigate Biological Cause check_protocol_low->check_biology_low No check_protocol_low->fix_assay Yes cause_uptake Inhibited Uptake (OATP)? check_biology_low->cause_uptake cause_conjugation Impaired Conjugation (GST/GSH)? check_biology_low->cause_conjugation cause_excretion Blocked Excretion (MRP2)? check_biology_low->cause_excretion cause_bloodflow Reduced Blood Flow (In Vivo)? check_biology_low->cause_bloodflow check_controls_high Review QC: Assay Controls OK? high_clearance->check_controls_high check_protocol_high Review Protocol: Deviations? check_controls_high->check_protocol_high Yes check_controls_high->fix_assay No check_biology_high Investigate Biological Cause check_protocol_high->check_biology_high No check_protocol_high->fix_assay Yes cause_induction Transporter/Enzyme Induction? check_biology_high->cause_induction cause_protein Displacement from Protein? check_biology_high->cause_protein

Caption: A workflow diagram for troubleshooting unexpected this compound clearance results.

Data Presentation: Factors Influencing BSP Clearance

The clearance of BSP is a multi-step process involving several key proteins. The affinity and capacity of these proteins can be described by kinetic parameters.

ParameterDescriptionTypical Interacting ProteinsPotential Impact on BSP Clearance
Hepatic Uptake Mediated by transporters on the sinusoidal membrane of hepatocytes.OATP1B1, OATP1B3[1][2][3]Inhibition leads to decreased clearance.
Conjugation Intracellular enzymatic reaction with glutathione.Glutathione S-transferases (GSTs)[5][6]Inhibition or GSH depletion can reduce the rate of metabolism.
Biliary Efflux ATP-dependent transport of the BSP-GSH conjugate into bile.Multidrug Resistance-Associated Protein 2 (MRP2)[1][2][3]Inhibition is a major cause of reduced clearance and retention.
Basolateral Efflux Efflux of conjugates back into the blood under high load or cholestatic conditions.Multidrug Resistance-Associated Protein 3 (MRP3)[2]Upregulation can increase plasma levels of conjugated BSP.

Experimental Protocols

Protocol: In Vitro BSP Uptake in Plated Human Hepatocytes

This protocol provides a general framework for assessing the impact of a test compound on the uptake of BSP into hepatocytes.

G cluster_workflow Experimental Workflow step1 1. Plate Hepatocytes (e.g., collagen-coated 48-well plate) step2 2. Culture Cells (Allow cells to form a monolayer, ~24-48h) step1->step2 step3 3. Pre-incubation Wash with warm buffer. Add buffer +/- Test Compound/Inhibitor. Incubate for 10-30 min at 37°C. step2->step3 step4 4. Initiate Uptake Add BSP solution (containing Test Compound). Incubate for a defined period (e.g., 2-10 min) at 37°C. step3->step4 step5 5. Terminate Uptake Rapidly aspirate solution. Wash cells 3x with ice-cold buffer. step4->step5 step6 6. Lyse Cells Add lysis buffer (e.g., 0.1% Triton X-100). Incubate and ensure complete lysis. step5->step6 step7 7. Quantify Measure intracellular BSP concentration (e.g., spectrophotometry or HPLC). Normalize to protein content. step6->step7

Caption: A generalized workflow for an in vitro BSP uptake experiment in plated hepatocytes.

Methodology:

  • Cell Culture: Plate cryopreserved human hepatocytes on collagen-coated plates (e.g., 48-well) and allow them to attach and form a monolayer according to the supplier's instructions.

  • Pre-incubation: Gently wash the cell monolayer twice with pre-warmed incubation buffer (e.g., Hanks' Balanced Salt Solution). Add buffer containing the test compound at the desired concentration (or vehicle control) and pre-incubate at 37°C for 10-30 minutes.

  • Initiate Uptake: Remove the pre-incubation solution. Add the BSP dosing solution (also containing the test compound/vehicle) to start the uptake reaction. Incubate for a short, defined period (e.g., 5 minutes) at 37°C. The reaction should be in the linear uptake range.

  • Terminate Uptake: Stop the reaction by rapidly aspirating the dosing solution and immediately washing the monolayer three times with ice-cold buffer to remove extracellular BSP.

  • Cell Lysis: Add a suitable lysis buffer to each well to solubilize the cells and release the intracellular contents.

  • Quantification:

    • Transfer the lysate to a microplate or analysis vial.

    • Quantify the BSP concentration using a suitable analytical method, such as spectrophotometry (measuring absorbance at ~580 nm after alkalinization) or LC-MS/MS.[14]

    • Determine the protein concentration in the lysate (e.g., using a BCA assay) to normalize the BSP uptake (e.g., pmol/mg protein/min).

Signaling Pathway Visualization

Hepatic Clearance Pathway of this compound (BSP)

The hepatic clearance of BSP involves a coordinated three-step process: uptake from the blood, intracellular conjugation, and excretion into the bile.

Caption: The pathway of BSP from blood to bile through a hepatocyte.

References

Technical Support Center: Optimizing Bromsulfalein (BSP) Dosage for Specific Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Bromsulfalein (BSP) dosage in specific animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (BSP) in animal research?

A1: this compound is a dye primarily used for liver function tests in various animal models. The rate at which the liver removes BSP from the bloodstream provides a measure of hepatic function, particularly the capacity of hepatocytes to take up, conjugate, and excrete organic anions into the bile.

Q2: How is the this compound clearance test performed?

A2: The test involves administering a specific dose of BSP intravenously and then measuring its concentration in blood plasma at predetermined time points. Impaired liver function results in a slower clearance of BSP from the plasma, leading to higher retention of the dye.

Q3: Are there species-specific differences in BSP metabolism?

A3: Yes, significant species differences exist in the metabolism of BSP. The primary mechanism of detoxification is conjugation with glutathione. Studies have shown variations in the formation of BSP-glutathione conjugates among different species like rats, guinea pigs, and rabbits, which can affect the clearance rate and interpretation of results.[1]

Q4: What are the potential adverse effects of this compound administration in animals?

A4: While generally considered safe at appropriate dosages, potential adverse effects can include hypersensitivity reactions, though these are rare.[2] Perivascular leakage during intravenous injection can cause local tissue irritation. In case of an incorrect route of administration, such as subcutaneous instead of intravenous, side effects may include pain at the injection site, cellulitis, or abscess formation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High BSP retention in control animals - Incorrect dosage calculation (overdose).- Inaccurate body weight measurement, especially in animals with conditions like ascites.[3]- Impaired liver function in seemingly healthy animals.- Improper intravenous injection technique leading to extravasation.- Double-check all dosage calculations and ensure accurate weighing of animals.- For animals with ascites, consider adjusting the dose based on an estimated lean body weight.- Screen control animals for baseline liver function before the study.- Ensure proper training in intravenous injection techniques to prevent leakage.
Inconsistent or highly variable results - Non-standardized experimental conditions.- Variability in the timing of blood sample collection.- Hemolysis of blood samples.- Issues with the spectrophotometric assay.- Standardize all experimental procedures, including animal fasting, handling, and the timing of injections and sampling.- Use a precise timer for blood collection.- Avoid hemolysis during blood collection and processing, as it can interfere with the assay.- Calibrate the spectrophotometer and validate the assay with standards.
Precipitation of BSP solution - Incorrect solvent or pH.- Low temperature of the solution.- Prepare the BSP solution in sterile, pyrogen-free 0.9% saline.[4]- Ensure the pH of the solution is close to physiological pH (around 7.4).[4]- Gently warm the solution to room temperature before injection if it has been stored in a cool place.
Animal distress during or after injection - Rapid injection rate.- Irritation from the solution.- Hypersensitivity reaction.- Administer the BSP solution slowly via intravenous injection.- Monitor the animal closely during and after the injection for any signs of distress, such as respiratory changes or agitation.- In case of a suspected hypersensitivity reaction, discontinue the experiment and provide appropriate veterinary care.

Quantitative Data Summary

Animal Model Recommended IV Dosage Typical Blood Sampling Times Notes
Mouse 100 mg/kg[5]15 and 30 minutes post-injection[5]A higher dose is used to achieve measurable plasma concentrations in this small model.
Rat 5-10 mg/kg (starting dose)5, 10, 15, and 30 minutes post-injectionWhile a specific single dose is not consistently cited, kinetic studies suggest this range is appropriate for initiating optimization.
Dog 5 mg/kg[6]30 minutes post-injection for retention test[2][6]A 30-minute retention of less than 5% is generally considered normal.[2]
Sheep 2-5 mg/kg (starting dose)Serial sampling (e.g., 5, 10, 15, 30, 45, 60 minutes)A single intravenous injection is used, followed by serial blood sampling to determine clearance kinetics.[7] A pilot study is recommended to determine the optimal dose for the specific experimental conditions.

Experimental Protocols

Preparation of this compound (BSP) Solution for Injection
  • Calculate the required amount of BSP: Based on the dosage for the specific animal model and the number of animals, calculate the total mass of BSP powder needed.

  • Dissolve the BSP powder: Aseptically weigh the BSP powder and dissolve it in a sterile, pyrogen-free 0.9% sodium chloride solution to the desired final concentration (e.g., 50 mg/mL).[4]

  • Ensure sterility: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.[4]

  • Storage: Store the sterile BSP solution according to the manufacturer's recommendations, typically protected from light.

This compound Clearance Assay Protocol (General)
  • Animal Preparation: Fast the animals overnight with free access to water to ensure baseline metabolic conditions.

  • Pre-injection Blood Sample: Collect a baseline blood sample (e.g., from the tail vein in mice/rats, cephalic vein in dogs) into a heparinized tube.

  • BSP Administration: Accurately weigh the animal and administer the appropriate dose of the prepared BSP solution via slow intravenous injection (e.g., into the tail vein for rodents, cephalic or saphenous vein for larger animals).

  • Post-injection Blood Sampling: At the predetermined time points for the specific animal model, collect blood samples into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Spectrophotometric Analysis:

    • To a known volume of plasma, add a small volume of 0.1 N NaOH to develop the characteristic color of BSP at an alkaline pH.

    • Measure the absorbance of the alkalinized plasma at approximately 580 nm using a spectrophotometer.

    • Use the pre-injection plasma sample as a blank.

    • Calculate the BSP concentration using a standard curve prepared with known concentrations of BSP in plasma.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting) Baseline_Sample Collect Baseline Blood Sample Animal_Prep->Baseline_Sample BSP_Solution BSP Solution Preparation BSP_Injection Intravenous BSP Injection BSP_Solution->BSP_Injection Baseline_Sample->BSP_Injection Post_Injection_Sample Collect Post-Injection Blood Samples BSP_Injection->Post_Injection_Sample Plasma_Separation Plasma Separation Post_Injection_Sample->Plasma_Separation Spectrophotometry Spectrophotometric Analysis (580 nm) Plasma_Separation->Spectrophotometry Data_Analysis Data Analysis (Clearance Rate) Spectrophotometry->Data_Analysis

Caption: Workflow for a typical this compound clearance assay in an animal model.

Troubleshooting_Tree Start High BSP Retention in Control Animals Check_Dosage Verify Dosage Calculation and Animal Weight Start->Check_Dosage Dosage_OK Dosage Correct Check_Dosage->Dosage_OK Correct Dosage_Error Dosage Incorrect: Recalculate and Re-dose (new cohort) Check_Dosage->Dosage_Error Incorrect Check_Injection Assess IV Injection Technique Injection_OK Injection Correct Check_Injection->Injection_OK Correct Injection_Error Improper Injection: Provide further training Check_Injection->Injection_Error Incorrect Screen_Animals Evaluate Baseline Liver Function Animals_OK Animals Healthy Screen_Animals->Animals_OK Normal Animals_Issue Subclinical Liver Issues: Exclude affected animals Screen_Animals->Animals_Issue Abnormal Dosage_OK->Check_Injection Injection_OK->Screen_Animals

Caption: Troubleshooting decision tree for high BSP retention in control animals.

References

Technical Support Center: Interference of Bilirubin with Bromsulfalein (BSP) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bromsulfalein (BSP) assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to bilirubin interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound (BSP) assay and what is it used for?

The this compound (BSP) assay is a liver function test that measures the rate at which the dye this compound is removed from the bloodstream by the liver. It is used to assess hepatic function, particularly the liver's ability to take up, conjugate, and excrete substances.

Q2: How does bilirubin interfere with the BSP assay?

Bilirubin can interfere with the BSP assay primarily through two mechanisms:

  • Spectral Interference: Bilirubin has a broad absorbance spectrum that can overlap with the absorbance spectrum of BSP, which is typically measured in the range of 560-580 nm. This overlap can lead to falsely elevated absorbance readings, resulting in an overestimation of the BSP concentration and an underestimation of its clearance.

  • Chemical Interference: In some assay formats, bilirubin may react with assay reagents, although this is less common than spectral interference for the BSP test.

Q3: What are the signs of bilirubin interference in my BSP assay results?

Common indicators of bilirubin interference include:

  • Higher than expected baseline absorbance readings in pre-injection samples.

  • Inconsistently high BSP concentrations that do not correlate with the expected physiological clearance.

  • A yellowish or icteric appearance of the plasma or serum samples.

Q4: Can I use the BSP assay on samples from jaundiced or hyperbilirubinemic subjects?

Yes, with appropriate corrections, the BSP assay can be used for samples from jaundiced subjects. Several methods have been developed to correct for bilirubin interference.[1][2][3]

Q5: What is the difference in interference between conjugated and unconjugated bilirubin?

Both conjugated and unconjugated bilirubin can cause spectral interference. The extent of interference may differ slightly due to minor shifts in their absorption spectra.[4] It is important to consider the type of hyperbilirubinemia when troubleshooting, as predominantly conjugated hyperbilirubinemia is often associated with cholestatic liver injury, which itself will affect BSP clearance.[5]

Troubleshooting Guides

Issue 1: High baseline absorbance in pre-injection samples.
Possible Cause Troubleshooting Steps
Bilirubin Interference 1. Visually inspect the sample for icterus (yellow color). 2. Quantify the bilirubin concentration in the sample. 3. Apply a mathematical correction to the final absorbance reading (see Experimental Protocols).
Hemolysis 1. Visually inspect the sample for a reddish color. 2. Centrifuge the sample to pellet red blood cells and debris. 3. If hemolysis is severe, the sample may be unsuitable for analysis.
Lipemia 1. Visually inspect the sample for a milky or turbid appearance. 2. High-speed centrifugation can help to clarify the sample.
Issue 2: Inaccurate or variable BSP concentrations in icteric samples.
Possible Cause Troubleshooting Steps
Inadequate Correction for Bilirubin 1. Ensure the correct mathematical correction formula is being used. 2. Validate the correction method using bilirubin-spiked control samples.
Spectrophotometer Settings 1. Verify that the spectrophotometer is set to the correct wavelength for BSP measurement (typically around 580 nm). 2. If using a dual-wavelength correction, ensure the second wavelength is appropriate for correcting for bilirubin absorbance.
Sample Dilution Errors 1. If diluting samples to reduce bilirubin concentration, ensure the dilution factor is accurately accounted for in the final calculation.[6][7]

Experimental Protocols

Protocol 1: Standard this compound (BSP) Assay

This protocol outlines the basic steps for a standard BSP assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 50 mg/mL in sterile water).

    • Prepare working standards by diluting the stock solution in plasma or a suitable buffer.

  • Sample Collection:

    • Collect a baseline blood sample (pre-injection).

    • Administer a known dose of BSP intravenously to the subject (e.g., 5 mg/kg body weight).

    • Collect blood samples at specific time points post-injection (e.g., 5, 10, 15, 30, and 45 minutes).

    • Separate plasma or serum from each blood sample.

  • Spectrophotometric Measurement:

    • To 1.0 mL of plasma/serum, add 1.0 mL of 0.1 N NaOH to develop the color.

    • Centrifuge to clarify if necessary.

    • Measure the absorbance of the supernatant at 580 nm.

    • Use the pre-injection sample as a blank.

  • Calculation:

    • Generate a standard curve using the absorbance readings of the working standards.

    • Determine the concentration of BSP in each post-injection sample from the standard curve.

    • Calculate the clearance rate of BSP from the blood.

Protocol 2: Correction for Bilirubin Interference using Dual-Wavelength Spectrophotometry

This method helps to correct for the spectral interference of bilirubin.

  • Follow the Standard BSP Assay Protocol for sample preparation and color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each sample at two wavelengths:

      • λ1: The peak absorbance of BSP (e.g., 580 nm).

      • λ2: A wavelength where bilirubin has significant absorbance but BSP has minimal absorbance (e.g., 460 nm).

  • Calculation of Corrected Absorbance:

    • The corrected absorbance for BSP can be calculated using the following formula:

      • Corrected Absorbance = Aλ1 - (k * Aλ2)

      • Where:

        • Aλ1 is the absorbance at the BSP peak.

        • Aλ2 is the absorbance at the bilirubin peak.

        • 'k' is a correction factor determined by measuring the ratio of absorbances of a pure bilirubin solution at λ1 and λ2.

  • Determine BSP Concentration:

    • Use the corrected absorbance values to determine the BSP concentration from the standard curve.

Protocol 3: Validation of Bilirubin Interference Correction

This protocol is for validating the chosen correction method in your laboratory.

  • Prepare Bilirubin-Spiked Samples:

    • Obtain a pool of normal, non-icteric plasma.

    • Prepare a stock solution of bilirubin.

    • Spike aliquots of the plasma with increasing concentrations of bilirubin to create a series of icteric plasma samples.[8]

    • Also, prepare a set of BSP standards in both normal and icteric plasma.

  • Perform the BSP Assay:

    • Analyze the BSP standards prepared in both normal and icteric plasma using your standard protocol and the chosen correction method.

  • Evaluate Performance:

    • Compare the standard curves obtained in normal and icteric plasma. An effective correction method should yield nearly identical standard curves.

    • Calculate the recovery of BSP in the bilirubin-spiked samples. The recovery should be within an acceptable range (e.g., 90-110%).

Data Presentation

Table 1: Hypothetical Example of Bilirubin Interference on BSP Absorbance

Bilirubin Concentration (mg/dL)Absorbance at 580 nm (without BSP)
0.50.010
2.00.045
5.00.112
10.00.225
20.00.450

Table 2: Hypothetical Example of Dual-Wavelength Correction for a BSP Sample

SampleA580nm (Uncorrected)A460nmCorrected A580nm (k=0.25)
BSP Standard (10 µg/mL) in normal plasma0.2000.0050.199
BSP Standard (10 µg/mL) in icteric plasma (10 mg/dL bilirubin)0.4250.9000.200
Unknown Sample (icteric)0.3500.6000.200

Visualizations

BSP_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Collect Baseline Blood Sample B Administer BSP Intravenously A->B C Collect Timed Blood Samples B->C D Separate Plasma/Serum C->D E Add NaOH for Color Development D->E F Spectrophotometric Measurement (580 nm) E->F G Calculate BSP Concentration F->G

Caption: Workflow of the standard this compound (BSP) assay.

Bilirubin_Interference cluster_measurement Spectrophotometric Measurement cluster_result Result Interpretation BSP BSP Absorbance Total_Absorbance Total Measured Absorbance BSP->Total_Absorbance Bilirubin Bilirubin Absorbance Bilirubin->Total_Absorbance Spectral Overlap Result Inaccurate BSP Reading (Falsely Elevated) Total_Absorbance->Result Correction Dual-Wavelength Correction Correction->Total_Absorbance Corrects for Bilirubin Absorbance

Caption: Mechanism of spectral interference by bilirubin in the BSP assay.

References

Addressing consumptive coagulopathy during Bromsulfalein tests.

Author: BenchChem Technical Support Team. Date: December 2025

The second search round was very productive. I found reference ranges for coagulation parameters in Sprague-Dawley rats, which is a common animal model. I also found detailed procedural information for conducting PT and aPTT assays, including sample collection, reagent preparation, and the manual steps involved. This information is sufficient to construct the "Experimental Protocols" section.

Furthermore, the searches on the pathophysiology of consumptive coagulopathy and drug-induced hemolysis have provided enough detail to create the hypothetical signaling pathway diagram. The key steps involve drug-induced red blood cell damage, release of pro-coagulant factors, activation of the coagulation cascade (specifically the extrinsic pathway via tissue factor), leading to widespread fibrin deposition, consumption of clotting factors and platelets, and ultimately, organ damage and bleeding.

I now have all the necessary components to build the technical support center as requested:

  • FAQs and Troubleshooting: Based on the initial confirmation that BSP can cause DIC and general knowledge of coagulopathies.

  • Data Presentation: I have reference ranges for coagulation parameters in rats to create a structured table.

  • Experimental Protocols: I have the specific steps for PT and aPTT assays.

  • Visualizations: I have the logical steps for both a troubleshooting workflow and a hypothetical signaling pathway to translate into DOT language for Graphviz.

I can now proceed with synthesizing this information and building the final response without needing further searches.

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter consumptive coagulopathy, a rare but serious adverse event, during preclinical studies involving Bromsulfalein (BSP) tests.

Frequently Asked Questions (FAQs)

Q1: What is consumptive coagulopathy?

A1: Consumptive coagulopathy, also known as Disseminated Intravascular Coagulation (DIC), is a critical pathological state where the body's blood clotting mechanisms are systemically and excessively activated.[1][2] This widespread activation leads to the formation of microthrombi (small blood clots) in small blood vessels throughout the body, which can obstruct blood flow and cause organ damage.[1][2] Paradoxically, this process consumes platelets and coagulation factors, leading to a depletion that can cause severe and uncontrolled bleeding.[1]

Q2: Is consumptive coagulopathy a known adverse effect of this compound (BSP)?

A2: Yes, while rare, there is documented evidence suggesting that liver function tests using this compound can lead to hemolysis (destruction of red blood cells), which in turn can trigger consumptive coagulopathy (DIC).[3]

Q3: What is the potential mechanism for BSP-induced consumptive coagulopathy?

A3: The primary proposed mechanism is drug-induced hemolysis.[3] When red blood cells are destroyed, they can release pro-coagulant materials, such as tissue factor, into the circulation. This exposure of tissue factor is a potent activator of the extrinsic coagulation cascade, leading to widespread thrombin generation, fibrin deposition, and the consumption of clotting factors, culminating in DIC.[2][4]

Q4: What are the primary signs of coagulopathy to monitor in animal models during a BSP test?

A4: Researchers should be vigilant for clinical signs of both clotting and bleeding. Key indicators include:

  • Bleeding: Petechiae (small red or purple spots on the skin), ecchymoses (bruising), prolonged bleeding from injection or sampling sites, hematuria (blood in urine), or gastrointestinal bleeding.[5]

  • Thrombosis: Signs of organ distress, which can be subtle. This may manifest as changes in respiration, altered behavior, or specific signs of organ failure (e.g., kidney or liver) that can be detected through clinical pathology.[5]

Q5: What immediate actions should be taken if coagulopathy is suspected in an ongoing experiment?

A5: If coagulopathy is suspected, the primary goal is to ensure animal welfare and collect appropriate samples for diagnosis.

  • Halt the Procedure: Stop any further administration of the test article (BSP).

  • Stabilize the Animal: Provide supportive care as dictated by institutional animal care and use committee (IACUC) guidelines and veterinary consultation.

  • Collect Blood Samples: If feasible and safe, carefully collect a blood sample in a sodium citrate tube (light blue top) for a coagulation panel.

  • Document All Observations: Record all clinical signs, timing of events, and procedural details meticulously.

Troubleshooting Guide: Suspected Coagulopathy Post-BSP Administration

This guide provides a systematic approach to identifying and confirming a potential case of consumptive coagulopathy.

Problem: Unexpected bleeding, thrombosis, or acute deterioration of an animal model following BSP administration.
Step 1: Initial Observation and Assessment
  • Observe for the clinical signs listed in FAQ Q4.

  • Check vital signs and overall animal condition.

  • Review the experimental protocol to ensure no deviations in dosing or procedure occurred.

Step 2: Diagnostic Workflow

The following workflow outlines the process from initial suspicion to diagnostic confirmation.

G cluster_observe Observation cluster_action Immediate Action cluster_sample Sampling cluster_analysis Laboratory Analysis cluster_confirm Confirmation observe Clinical Signs Observed (Bleeding, Bruising, etc.) action Halt Experiment & Provide Supportive Care observe->action sample Collect Blood in Citrate Tube action->sample coag_panel Run Coagulation Panel: - Platelet Count - PT - aPTT - Fibrinogen sample->coag_panel d_dimer D-Dimer/FDP Assay sample->d_dimer confirm Confirm DIC based on Pattern of Results coag_panel->confirm d_dimer->confirm

Caption: Troubleshooting workflow for suspected coagulopathy.

Step 3: Interpreting Coagulation Panel Results

Consumptive coagulopathy is characterized by a specific pattern of abnormalities in hemostatic parameters. The table below summarizes typical findings in a Sprague-Dawley rat model.

ParameterNormal Range (Sprague-Dawley Rat)Typical Change in Consumptive CoagulopathyImplication
Platelet Count 500 - 1300 x 10⁹/LDecreased (Thrombocytopenia)Consumption of platelets in microthrombi.
Prothrombin Time (PT) 10 - 18 secondsProlonged Depletion of extrinsic & common pathway factors (e.g., Factor VII, X, V, II, Fibrinogen).[6]
Activated Partial Thromboplastin Time (aPTT) 15 - 25 secondsProlonged Depletion of intrinsic & common pathway factors (e.g., Factor VIII, IX, XI, XII, X, V, II, Fibrinogen).
Fibrinogen 1.5 - 3.5 g/LDecreased Consumption during widespread fibrin clot formation.[7]
D-Dimer / FDPs Low / UndetectableIncreased Indicates breakdown of fibrin clots (fibrinolysis).

Note: Normal ranges can vary between laboratories, animal strains, and with different reagents. The ranges provided are representative.

Experimental Protocols

Protocol: Coagulation Panel Sample Collection and Processing
  • Collection: Collect whole blood via a clean venipuncture into a tube containing 3.2% sodium citrate (light blue top). Ensure the tube is filled to the proper volume to maintain the correct 9:1 blood-to-anticoagulant ratio.[8]

  • Mixing: Gently invert the tube 3-4 times to ensure thorough mixing with the anticoagulant. Do not shake.

  • Centrifugation: Centrifuge the sample at 1500 x g for 15 minutes at room temperature to prepare platelet-poor plasma.

  • Aliquoting: Carefully aspirate the upper plasma layer, avoiding the "buffy coat" (the layer of white blood cells and platelets), and transfer it to a clean, plastic microcentrifuge tube.[6]

  • Storage: Assays should be performed as soon as possible. For reliable aPTT results, plasma should be tested immediately.[7] If immediate analysis is not possible, plasma can be frozen at -70°C.

Protocol: Manual Prothrombin Time (PT) Assay

This protocol describes a manual method using a coagulometer.

  • Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C for at least 15 minutes before use.[9]

  • Sample Preparation: Thaw frozen plasma samples (if applicable) at 37°C. Pre-warm the plasma sample to 37°C for 2-3 minutes.

  • Assay Procedure: a. Pipette 50 µL of the plasma sample into a pre-warmed cuvette. b. Place the cuvette in the 37°C incubation block of the coagulometer. c. Forcibly add 100 µL of the pre-warmed thromboplastin reagent into the cuvette and simultaneously start the timer. d. The coagulometer will automatically detect clot formation and record the time in seconds. This is the PT value.

Protocol: Manual Activated Partial Thromboplastin Time (aPTT) Assay
  • Reagent Preparation: Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and the calcium chloride (CaCl₂) solution to 37°C.[10]

  • Sample Preparation: Thaw frozen plasma samples (if applicable) at 37°C.

  • Assay Procedure: a. Pipette 50 µL of the plasma sample into a pre-warmed cuvette. b. Add 50 µL of the aPTT reagent to the cuvette. c. Incubate the mixture at 37°C for a precise time as specified by the reagent manufacturer (typically 3-5 minutes). This is the activation step.[10] d. Forcibly add 50 µL of the pre-warmed CaCl₂ solution and simultaneously start the timer.[10] e. The coagulometer will detect clot formation and record the time in seconds. This is the aPTT value.

Hypothetical Signaling Pathway

The diagram below illustrates a potential cascade of events leading from BSP-induced hemolysis to consumptive coagulopathy.

G cluster_initiator Initiation Phase cluster_trigger Coagulation Trigger cluster_cascade Amplification Cascade cluster_outcome Pathological Outcome bsp BSP Administration hemolysis Drug-Induced Hemolysis bsp->hemolysis rbc_lysis RBC Lysis hemolysis->rbc_lysis tf_release Release of Tissue Factor (TF) & Pro-coagulants rbc_lysis->tf_release extrinsic Extrinsic Pathway Activation (TF binds Factor VIIa) tf_release->extrinsic Activates common Common Pathway Activation (Factor Xa & Prothrombinase) extrinsic->common thrombin Massive Thrombin Generation common->thrombin fibrin Widespread Fibrin Deposition (Microthrombi) thrombin->fibrin Converts Fibrinogen consumption Consumption of Platelets & Coagulation Factors thrombin->consumption Activates Platelets organ_damage Organ Ischemia & Damage fibrin->organ_damage Causes bleeding Bleeding consumption->bleeding Causes

Caption: Hypothetical pathway of BSP-induced coagulopathy.

References

Technical Support Center: Improving the Sensitivity of the Bromsulfalein (BSP) Clearance Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Bromsulfalein (BSP) clearance assay for enhanced sensitivity and accuracy.

Troubleshooting Guides

This section addresses specific issues that may arise during the BSP clearance assay, presented in a question-and-answer format.

Issue 1: High Background Absorbance

  • Question: My blank wells (containing only buffer and reagents) show high absorbance, leading to a poor signal-to-noise ratio. What could be the cause and how can I fix it?

  • Answer: High background absorbance can be caused by several factors. Here are the common causes and their solutions:

    • Contaminated Reagents: Reagents may be contaminated with particles or colored substances.

      • Solution: Prepare fresh reagents using high-purity water and analytical grade chemicals. Filter reagents through a 0.22 µm filter if necessary.

    • Inadequate Plate Washing: Residual reagents or sample components may remain in the wells.

      • Solution: Ensure thorough washing of the microplate wells between steps. Increase the number of wash cycles and ensure complete aspiration of the wash buffer.

    • Reagent Degradation: The colorimetric reagent may degrade over time, especially when exposed to light.

      • Solution: Prepare fresh working solutions of the reagent for each experiment and protect them from light.

    • Non-specific Binding: The BSP dye or other assay components may non-specifically bind to the surface of the microplate wells.

      • Solution: Use plates designed for low non-specific binding. Consider using a blocking buffer, such as bovine serum albumin (BSA), to coat the wells before adding samples.

Issue 2: Low or No Signal

  • Question: I am not observing a significant color change, or the absorbance readings for my samples are very low, even at high BSP concentrations. What are the possible reasons?

  • Answer: A weak or absent signal can indicate several problems with the assay setup or execution.

    • Inactive or Degraded Reagents: The colorimetric reagent or the BSP stock solution may have lost activity.

      • Solution: Prepare fresh solutions and ensure proper storage conditions as per the manufacturer's instructions.

    • Incorrect Wavelength: The absorbance is being measured at the wrong wavelength.

      • Solution: Verify the correct wavelength for the specific colorimetric product being measured in your assay.

    • Suboptimal pH: The pH of the reaction buffer is not optimal for the color development reaction.

      • Solution: Check and adjust the pH of all buffers to the recommended values.

    • Insufficient Incubation Time: The incubation time for the color development step may be too short.

      • Solution: Optimize the incubation time to allow for sufficient color development.

Issue 3: Inconsistent or Non-Reproducible Results

  • Question: I am getting significant variability between replicate wells and between different experiments. How can I improve the consistency of my results?

  • Answer: Inconsistent results are often due to variations in experimental technique.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, and reagents.

      • Solution: Use calibrated pipettes and practice proper pipetting techniques. Ensure consistent timing when adding reagents to all wells.

    • Temperature Fluctuations: Variations in incubation temperature across the plate or between experiments.

      • Solution: Use a temperature-controlled incubator or water bath to ensure a consistent temperature. Allow all reagents and plates to equilibrate to room temperature before use.

    • Edge Effects: Wells at the edge of the microplate may experience different temperature and evaporation rates compared to the inner wells.

      • Solution: Avoid using the outermost wells of the plate for samples and standards. Fill the outer wells with buffer to create a more uniform environment.

Frequently Asked Questions (FAQs)

This FAQ section provides answers to common questions about the BSP clearance assay.

  • What is the principle of the this compound (BSP) clearance assay? The BSP clearance assay is a method used to assess liver function, specifically the ability of hepatocytes to take up, conjugate, and excrete substances. This compound, a dye, is administered and its rate of disappearance from the plasma is measured. In an in vitro setting, hepatocytes are incubated with BSP, and the decrease in BSP concentration in the medium over time is measured colorimetrically to determine the clearance rate.

  • How can I improve the sensitivity of the BSP assay for compounds with low clearance? To improve sensitivity for low-clearance compounds, you can:

    • Increase Incubation Time: A longer incubation period allows for more significant depletion of the substrate.

    • Increase Cell Density: A higher number of hepatocytes per well will result in a faster clearance rate.

    • Optimize Substrate Concentration: Use a BSP concentration that is in the linear range of the assay and allows for detectable depletion.

  • What are common interfering substances in the BSP assay? Several substances can interfere with the BSP assay, leading to inaccurate results. These include:

    • Hemolysis: The release of hemoglobin from red blood cells can interfere with colorimetric measurements.

    • Bilirubin: High levels of bilirubin can also interfere with the absorbance readings.[1][2]

    • Other Drugs: Some drugs can compete with BSP for uptake or conjugation in hepatocytes.

  • How does plasma protein binding affect the BSP clearance assay? BSP binds to plasma proteins, primarily albumin. Only the unbound fraction of BSP is available for uptake by hepatocytes.[3] Therefore, the presence of plasma proteins in the assay medium can reduce the apparent clearance rate. It is crucial to consider the protein concentration in your assay and its potential impact on the results.

Quantitative Data on Interfering Substances

The following tables summarize the potential impact of common interfering substances on the this compound clearance assay. The data presented are illustrative and may vary depending on the specific assay conditions.

Table 1: Effect of Hemolysis on BSP Absorbance

Hemoglobin Concentration (mg/dL)Apparent Increase in BSP Absorbance (%)
00
505 - 10
10010 - 20
20020 - 40

Note: The interference from hemolysis is wavelength-dependent. It is recommended to run a sample blank containing the same concentration of hemolysate without BSP to correct for this interference.[4][5][6][7]

Table 2: Effect of Bilirubin on BSP Absorbance

Bilirubin Concentration (mg/dL)Apparent Increase in BSP Absorbance (%)
00
12 - 5
510 - 15
1020 - 30

Note: The spectral overlap between bilirubin and the BSP colorimetric product can lead to falsely elevated readings. A proper blank correction is essential when analyzing icteric samples.[1][2][8]

Experimental Protocols

Detailed Protocol for In Vitro this compound (BSP) Clearance Assay using Primary Hepatocytes

This protocol provides a step-by-step guide for performing a BSP clearance assay using cryopreserved primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte thawing medium

  • Hepatocyte plating medium

  • Hepatocyte maintenance medium

  • Collagen-coated 24-well plates

  • This compound (BSP) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Colorimetric detection reagent

  • Microplate reader

Procedure:

  • Thawing and Plating of Hepatocytes:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Resuspend the cells in pre-warmed hepatocyte plating medium.

    • Seed the hepatocytes onto collagen-coated 24-well plates at a desired density (e.g., 0.5 x 10^6 cells/well).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.

    • After attachment, carefully remove the plating medium and replace it with pre-warmed hepatocyte maintenance medium.

    • Incubate the cells overnight before starting the assay.

  • BSP Clearance Assay:

    • Prepare a working solution of BSP in hepatocyte maintenance medium at the desired final concentration (e.g., 10 µM).

    • Remove the maintenance medium from the hepatocyte-seeded wells.

    • Wash the cells once with pre-warmed PBS.

    • Add the BSP working solution to each well.

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect an aliquot of the medium from each well.

    • Immediately stop the reaction in the collected aliquots by adding a stop solution or by freezing at -80°C.

  • Quantification of BSP:

    • Prepare a standard curve of BSP in the same medium used for the assay.

    • Add the colorimetric detection reagent to the collected samples and standards according to the manufacturer's protocol.

    • Incubate to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of BSP in each sample using the standard curve.

    • Plot the concentration of BSP remaining in the medium against time.

    • Determine the initial rate of BSP clearance from the slope of the linear portion of the curve.

    • Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/10^6 cells) = (Rate of clearance (µM/min) / Cell number (10^6 cells)) * Incubation volume (µL) / Initial BSP concentration (µM)

Visualizations

Diagram 1: Cellular Pathway of this compound Clearance

BSP_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_unbound Unbound BSP OATP OATP Transporter BSP_unbound->OATP Uptake BSP_bound Albumin-Bound BSP BSP_bound->BSP_unbound Dissociation BSP_intracellular Intracellular BSP OATP->BSP_intracellular GST Glutathione-S-Transferase (GST) BSP_intracellular->GST Conjugation BSP_GSH BSP-Glutathione Conjugate GST->BSP_GSH MRP2 MRP2 Transporter BSP_GSH->MRP2 Efflux BSP_excreted Excreted BSP-GSH MRP2->BSP_excreted

Caption: Cellular uptake, conjugation, and excretion pathway of this compound in hepatocytes.

Diagram 2: Experimental Workflow for BSP Clearance Assay

BSP_Workflow start Start prep_cells Prepare Hepatocyte Culture start->prep_cells add_bsp Add this compound Solution prep_cells->add_bsp incubate Incubate at 37°C add_bsp->incubate sample Collect Aliquots at Time Points incubate->sample stop_reaction Stop Reaction sample->stop_reaction quantify Quantify BSP Concentration stop_reaction->quantify analyze Analyze Data and Calculate Clearance quantify->analyze end End analyze->end

Caption: A streamlined workflow for performing the this compound (BSP) clearance assay.

References

How to handle and store Bromsulfalein solutions properly.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Bromsulfalein (BSP) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and its solutions?

A1: Proper storage is crucial to maintain the integrity of this compound. For the solid, crystalline form, storage at -20°C is recommended, and it can remain stable for at least four years.[1] When in a solvent, stock solutions should be stored in tightly sealed containers, protected from light and moisture. For short-term storage (up to one month), -20°C is suitable, while for longer-term storage (up to six months), -80°C is recommended.[2]

Q2: What solvents can be used to dissolve this compound?

A2: this compound has varying solubility in different solvents. It is soluble in water and Dimethylformamide (DMF), and slightly soluble in Dimethyl sulfoxide (DMSO) and ethanol.[1][3] For cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice.

Q3: Is this compound light-sensitive?

A3: Yes, this compound solutions should be protected from light to prevent potential degradation.[2] It is advisable to store solutions in amber vials or wrap containers with aluminum foil.

Q4: What are the primary safety precautions when handling this compound?

A4: this compound may cause sensitization by inhalation and skin contact.[3] It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4] All handling of the solid powder and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.[4]

Troubleshooting Guide

Problem: My this compound solution has formed a precipitate.

Cause: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or changes in pH. If a concentrated stock in an organic solvent like DMSO is diluted too quickly into an aqueous buffer, the compound may "crash out" of the solution.

Solution:

  • Gentle Warming: Gently warm the solution in a water bath to see if the precipitate redissolves.

  • Sonication: Use a sonicator to aid in the dissolution of the precipitate.[2]

  • pH Adjustment: Verify that the pH of your aqueous buffer is compatible with this compound solubility.

  • Slow Dilution: When preparing working solutions from a concentrated stock, add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring.

  • Lower Concentration: If precipitation persists, consider preparing a more dilute working solution.

Problem: The color of my this compound solution has changed unexpectedly.

Cause: A color change may indicate degradation of the compound or a significant shift in the pH of the solution. This compound is a pH indicator, and its alkaline solutions typically have an intense bluish-purple color.[5]

Solution:

  • Check pH: Measure the pH of the solution to ensure it is within the expected range for your experiment.

  • Prepare Fresh Solution: If you suspect degradation, it is best to discard the solution and prepare a fresh one from the solid stock.

  • Proper Storage: Ensure that your stock solutions are stored correctly, protected from light and at the recommended temperature, to minimize degradation.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMF5 mg/ml[1]
DMSO5 mg/ml[1]
EthanolSlightly soluble[1]
PBS (pH 7.2)1 mg/ml[1]
WaterSoluble[6]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Solid-20°C≥ 4 years[1]
In Solvent-20°C1 month[2]
In Solvent-80°C6 months[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid (Formula Weight: 838.0 g/mol )[1]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required. For 1 ml of a 10 mM stock solution, you will need: 838.0 g/mol * 0.010 mol/L * 0.001 L = 0.00838 g = 8.38 mg.

  • Weigh out the calculated amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[2]

Protocol 2: Safe Disposal of this compound Waste

Materials:

  • Appropriate waste container labeled for chemical waste

  • Personal Protective Equipment (PPE)

Procedure:

  • Segregate this compound waste from other laboratory waste streams.

  • Collect all liquid waste containing this compound in a designated, leak-proof container.

  • Solid waste, such as contaminated pipette tips and tubes, should also be placed in the designated chemical waste container.

  • Do not dispose of this compound solutions down the drain.[7]

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[5][8]

Visualizations

G start Precipitate Observed in this compound Solution check_concentration Is the concentration above the solubility limit? start->check_concentration check_dilution Was the dilution of the stock solution done too quickly? check_concentration->check_dilution No solution_lower_conc Prepare a new, more dilute solution check_concentration->solution_lower_conc Yes check_temp Were there significant temperature fluctuations? check_dilution->check_temp No solution_slow_dilution Prepare a new solution with slow, dropwise dilution while stirring check_dilution->solution_slow_dilution Yes solution_warm Gently warm the solution check_temp->solution_warm Yes end_unresolved Issue Persists: Consult Safety Data Sheet or Technical Support check_temp->end_unresolved No solution_sonicate Sonicate the solution solution_warm->solution_sonicate end_resolved Precipitate Dissolved solution_sonicate->end_resolved solution_slow_dilution->end_resolved solution_lower_conc->end_resolved

Caption: Troubleshooting workflow for this compound solution precipitation.

G start Start: Prepare Working Solution weigh Weigh this compound Solid start->weigh dissolve Dissolve in Anhydrous DMSO to Make Stock Solution weigh->dissolve vortex Vortex/Sonicate Until Fully Dissolved dissolve->vortex aliquot Aliquot Stock Solution for Storage vortex->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store dilute Dilute Stock Solution into Aqueous Buffer for Working Solution store->dilute end End: Working Solution Ready for Experiment dilute->end

Caption: Experimental workflow for preparing a this compound working solution.

G stability This compound Solution Stability temp Temperature stability->temp light Light Exposure stability->light ph pH of Solution stability->ph solvent Solvent Purity stability->solvent container Storage Container stability->container

Caption: Factors affecting the stability of this compound solutions.

References

Bromsulfalein Administration in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the adverse effects of Bromsulfalein (BSP) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (BSP) and why is it used in animal studies?

A1: this compound (BSP) is a dye that is rapidly removed from the bloodstream by the liver and excreted into the bile. This characteristic makes it a useful tool for assessing liver function, particularly the liver's ability to take up, process, and excrete substances. In animal studies, the BSP clearance test is a common method to evaluate hepatic function and blood flow.[1]

Q2: What are the potential adverse effects of this compound administration in animals?

A2: The primary adverse effects of BSP administration are related to its potential to cause dose-dependent hepatotoxicity and immediate hypersensitivity reactions, which can range from mild cutaneous reactions to severe anaphylactic shock.[2] While detailed clinical signs of BSP-specific toxicity are not extensively documented in recent literature, general signs of drug-induced liver injury in animals include lethargy, anorexia, vomiting, and jaundice.[2][3] Anaphylactic reactions can manifest as sudden collapse, difficulty breathing, facial swelling, hives, vomiting, and diarrhea.[4]

Q3: What is the lethal dose (LD50) of this compound in common laboratory animals?

Section 2: Troubleshooting Guide

This section addresses common problems that researchers may encounter during this compound experiments and provides step-by-step solutions.

Problem 1: Unexpected Animal Distress or Mortality During or Immediately After BSP Injection

  • Question: An animal in my study collapsed and is having difficulty breathing immediately after intravenous (IV) injection of this compound. What should I do?

  • Answer: This is likely an anaphylactic or anaphylactoid reaction, a known risk with BSP administration. Immediate action is critical.

    Emergency Protocol for Suspected Anaphylaxis:

    • Stop the Infusion Immediately: Discontinue the BSP injection.

    • Administer Epinephrine: This is the first-line treatment for anaphylaxis. The recommended dose is 0.01-0.02 mg/kg, which can be administered intramuscularly (IM) for less severe cases.[7] In cases of cardiovascular collapse, intravenous (IV) administration may be necessary, but be aware of the risk of arrhythmias.[8]

    • Provide Cardiovascular and Respiratory Support:

      • Administer IV fluids to combat hypotension and support blood pressure.[4]

      • Provide oxygen therapy to assist with breathing difficulties.[4]

    • Administer Adjunctive Therapies:

      • Antihistamines: Diphenhydramine (an H1 blocker) can be administered at a dose of 1-4 mg/kg in dogs to help control cutaneous and gastrointestinal signs.[9] The use of an H2 blocker like famotidine in conjunction with an H1 blocker may be more effective.[10]

      • Corticosteroids: While not effective for the immediate life-threatening signs, corticosteroids like dexamethasone (0.1-0.5 mg/kg IV) can be given to reduce the late-phase inflammatory response.[7]

    • Monitor the Animal Closely: Patients should be monitored for at least 24 hours as biphasic reactions, where symptoms reappear, can occur 8 to 12 hours after the initial event.[9]

Problem 2: Inconsistent or Unexpected Results in BSP Clearance Assay

  • Question: My BSP clearance rates are highly variable between animals in the same group. What could be the cause?

  • Answer: Several factors can contribute to variability in BSP clearance assays.

    Troubleshooting Inconsistent Results:

    • Injection Technique: Ensure consistent and accurate intravenous administration. Extravasation (leakage of the dye outside the vein) will lead to inaccurate clearance measurements.

    • Animal Handling and Stress: Stress can influence physiological parameters, including liver blood flow. Acclimate animals to handling and the experimental environment to minimize stress.

    • Fasting Status: Ensure all animals have been fasted for a consistent period (typically 12 hours) before the test, as food intake can affect liver function and blood flow.[11]

    • Health Status of Animals: Underlying health issues, even if subclinical, can affect liver function. Use healthy animals of a consistent age and strain.

    • BSP Solution Preparation: Inaccuracies in the concentration of the BSP solution will directly impact the results. Prepare the solution fresh and ensure it is thoroughly mixed.

Problem 3: Skin or Tissue Reaction at the Injection Site

  • Question: I noticed swelling and redness at the injection site after administering this compound. What should I do?

  • Answer: This indicates extravasation of the BSP solution.

    Management of Extravasation:

    • Stop the Injection Immediately.

    • Aspirate the Cannula: Before removing the catheter, attempt to aspirate any remaining drug from the cannula and surrounding tissue.[12]

    • Apply a Compress: Local thermal treatments can help to decrease the site reaction. For many drugs, cold compresses are used to cause vasoconstriction and limit drug dispersion. The recommended application is for 15 to 20 minutes every 4 hours for 24 to 48 hours.[12]

    • Monitor the Site: Observe the area for signs of worsening inflammation, necrosis, or infection.

    • Document the Event: Record the incident and the volume of extravasated solution. This is important for data interpretation and for refining your injection technique.

Section 3: Experimental Protocols

Protocol 1: Preparation of 5% this compound Solution for Injection

  • Objective: To prepare a sterile 5% (50 mg/mL) this compound solution for intravenous administration in animal studies.

  • Materials:

    • This compound (Sulfobromophthalein Sodium) powder

    • Sterile Water for Injection or 0.9% Sterile Saline

    • Sterile vials

    • 0.22 µm sterile syringe filter

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder to achieve a final concentration of 50 mg/mL.

    • Add the powder to a sterile vial.

    • Aseptically add the calculated volume of Sterile Water for Injection or 0.9% Sterile Saline to the vial.

    • Gently agitate the vial until the this compound is completely dissolved.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a final sterile vial.

    • Label the vial with the name of the solution, concentration, date of preparation, and store as recommended by the manufacturer.

Protocol 2: this compound Clearance Test in Dogs

  • Objective: To assess hepatic function in dogs using the this compound clearance test.

  • Procedure:

    • Fast the dog for 12 hours prior to the test, with free access to water.[11]

    • Record the dog's body weight.

    • Collect a pre-injection (baseline) blood sample.

    • Administer a priming dose of 3 to 6 mg of this compound intravenously.[4]

    • Immediately begin a constant intravenous infusion of this compound at a rate of 0.05 mg per kilogram of body weight per minute.[4]

    • Collect blood samples at specific time points post-injection (e.g., 5, 10, 15, and 30 minutes).

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

    • Calculate the clearance rate based on the disappearance of the dye from the plasma over time.

Protocol 3: this compound Clearance Test in Rats

  • Objective: To assess hepatic function in rats using the this compound clearance test.

  • Procedure:

    • Fast the rat overnight, with free access to water.

    • Anesthetize the rat according to your IACUC-approved protocol.

    • Record the rat's body weight.

    • Place a catheter in a suitable vein (e.g., tail vein or jugular vein) for BSP administration and blood collection.

    • Collect a pre-injection (baseline) blood sample.

    • Administer a single intravenous bolus injection of this compound. A dose of 120 µmol/kg has been used in some studies.[13]

    • Collect blood samples at specific time points post-injection (e.g., 2, 5, 10, and 15 minutes).

    • Process the blood samples to obtain plasma.

    • Determine the plasma this compound concentration at each time point.

    • Analyze the plasma decay curve to determine the clearance rate.

Section 4: Quantitative Data Summary

Table 1: Recommended Dosages for this compound Clearance Tests

Animal SpeciesPriming Dose (IV)Infusion Rate (IV)Single Bolus Dose (IV)Reference
Dog3 - 6 mg0.05 mg/kg/min-[4]
Rat--120 µmol/kg[13]

Note: These are example dosages from published studies. The optimal dose may vary depending on the specific experimental conditions and should be determined by the researcher.

Section 5: Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Workflow for Managing Suspected Anaphylaxis

Anaphylaxis_Workflow Start Animal Collapses Post-BSP Injection Stop_Infusion Stop BSP Infusion Immediately Start->Stop_Infusion Assess_ABC Assess Airway, Breathing, Circulation Stop_Infusion->Assess_ABC Administer_Epi Administer Epinephrine (IM or IV) Assess_ABC->Administer_Epi Supportive_Care Provide IV Fluids & Oxygen Administer_Epi->Supportive_Care Adjunctive_Tx Administer Antihistamines & Corticosteroids Supportive_Care->Adjunctive_Tx Monitor Monitor for 24 Hours Adjunctive_Tx->Monitor

Caption: Emergency response workflow for suspected anaphylaxis.

Diagram 2: this compound Hepatic Detoxification Pathway

BSP_Detoxification cluster_blood Bloodstream cluster_liver Hepatocyte cluster_bile Bile BSP_Blood This compound (BSP) BSP_Uptake BSP Uptake BSP_Blood->BSP_Uptake Conjugation Conjugation with Glutathione (GSH) BSP_Uptake->Conjugation BSP_GSH BSP-GSH Conjugate Conjugation->BSP_GSH Excretion Excretion into Bile BSP_GSH->Excretion BSP_Bile Excreted BSP-GSH Excretion->BSP_Bile

Caption: Simplified pathway of this compound detoxification in the liver.

Diagram 3: General Signaling Pathway of IgE-Mediated Mast Cell Degranulation

Mast_Cell_Degranulation Antigen Antigen (e.g., Drug) IgE IgE Antibodies Antigen->IgE Receptor FcεRI Receptor Antigen->Receptor cross-links IgE on IgE->Receptor binds to Mast_Cell Mast Cell Receptor->Mast_Cell Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade activates Degranulation Degranulation Signaling_Cascade->Degranulation Mediators Release of Histamine & other mediators Degranulation->Mediators

Caption: General pathway of IgE-mediated mast cell degranulation leading to allergic reactions.

References

Validation & Comparative

A Comparative Analysis of Bromsulfalein and Indocyanine Green for Liver Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Dyes in Hepatology

The assessment of liver function is a cornerstone of hepatology, crucial for diagnosing and managing liver diseases, as well as in the pre- and post-operative care of patients undergoing hepatic surgery. Historically, the clearance of exogenous dyes has provided a dynamic and quantitative measure of the liver's excretory capacity. For decades, Bromsulfalein (BSP) was the gold standard for this purpose. However, its use has been largely supplanted by Indocyanine Green (ICG). This guide provides a detailed comparison of these two agents, supported by experimental data and protocols, to inform researchers and clinicians on their respective properties and applications.

Quantitative Performance: A Head-to-Head Comparison

The functional capacity of the liver to transport and eliminate substances is reflected in the pharmacokinetic parameters of these dyes. While direct comparative human studies are limited due to the discontinuation of BSP for clinical use, historical data and animal studies provide a basis for comparison.

ParameterThis compound (BSP)Indocyanine Green (ICG)Key Differences & Notes
Mechanism of Elimination Hepatic uptake, conjugation with glutathione, and biliary excretion.[1]Hepatic uptake via specific transporters (NTCP, OATP), and excretion into bile without metabolism.[2][3]ICG's lack of metabolic alteration simplifies the interpretation of its clearance as a direct measure of transport function.
Plasma Half-Life ~4.2 minutes (in dogs)[4]~8.4-9.0 minutes (in dogs, dose-dependent)[4]The shorter half-life of BSP in some animal models suggested a more rapid clearance.
Plasma Clearance ~15.4 ml/min/kg (in dogs)[4]~3.7-3.9 ml/min/kg (in dogs, dose-dependent)[4]BSP exhibited a higher plasma clearance rate in comparative animal studies.
30-Minute Retention ~1.9% (in dogs)[4]~11.4-14.7% (in dogs, dose-dependent)[4]The lower retention of BSP at 30 minutes in dogs aligns with its faster clearance in those studies. In healthy humans, an ICG 15-minute retention (ICG-R15) of less than 10% is considered normal.[5]
Adverse Effects Anaphylactic reactions, hemolysis, and disseminated intravascular coagulation have been reported, leading to its discontinuation.[6][7][8][9][10]Adverse reactions are rare but can include anaphylaxis, particularly in patients with iodine allergies.[5] ICG is generally considered to have a much better safety profile.[6]The significant risk of severe adverse reactions was a primary driver for abandoning BSP in clinical practice.
Modern Clinical Use Discontinued for routine clinical use.[7]Widely used, especially in the pre-operative assessment for liver resection and in liver transplantation.[11][12][13]ICG is the current standard for dynamic liver function testing using dye clearance.

Experimental Protocols: Methodologies for Liver Function Assessment

The protocols for assessing liver function with BSP and ICG share the common principle of intravenous administration followed by the measurement of plasma dye concentration over time.

This compound (BSP) Clearance Test (Historical Protocol)

The BSP test, while no longer in common use, was a valuable tool for its time. The following is a generalized protocol based on historical literature.

1. Patient Preparation:

  • The patient should be fasting to avoid interference from lipemia.

  • A baseline blood sample is collected.

2. BSP Administration:

  • A sterile solution of this compound is administered intravenously. A common dosage was 5 mg per kg of body weight.

3. Blood Sampling:

  • A blood sample is drawn from the contralateral arm at a specific time point, typically 45 minutes after injection.

4. Sample Processing and Analysis:

  • The blood sample is centrifuged to separate the plasma.

  • The plasma is alkalinized to develop the characteristic color of BSP.

  • The concentration of BSP is determined colorimetrically by comparing its absorbance to a standard curve.

5. Interpretation:

  • The result is expressed as the percentage of dye retained in the plasma at the specified time point. A retention of less than 5% at 45 minutes was generally considered normal.

Indocyanine Green (ICG) Clearance Test (Current Protocol)

The ICG clearance test is the contemporary standard for dynamic liver function assessment.

1. Patient Preparation:

  • The patient should be in a resting state.

  • A baseline measurement is taken if using non-invasive monitoring.

2. ICG Administration:

  • A sterile solution of Indocyanine Green is injected as an intravenous bolus. A typical dosage is 0.1-0.5 mg per kg of body weight.[5]

3. Measurement of ICG Clearance:

  • Invasive Method: Serial blood samples are collected at specific intervals, for example, at 5, 10, and 15 minutes post-injection.[5][11][12] The ICG concentration in the plasma is measured using spectrophotometry.

  • Non-Invasive Method (Pulse Dye Densitometry): A sensor is placed on a finger or earlobe, and the clearance of ICG is monitored continuously by measuring light absorption at different wavelengths.[13] This method allows for the real-time calculation of the plasma disappearance rate (PDR).

4. Data Analysis and Interpretation:

  • ICG Retention Rate at 15 minutes (ICG-R15): This is the percentage of ICG remaining in the plasma 15 minutes after injection. An ICG-R15 of less than 10% is typically considered normal in healthy individuals.[5]

  • Plasma Disappearance Rate (PDR): This represents the percentage of ICG cleared from the plasma per minute. A normal PDR is generally above 18-20%/min.[13]

Visualizing the Pathways and Processes

To better understand the journey of these dyes through the liver and the experimental workflows, the following diagrams have been generated using Graphviz.

G cluster_blood Bloodstream cluster_liver Hepatocyte cluster_bile Bile Canaliculus BSP_bound BSP-Albumin Complex BSP_uptake Hepatic Uptake BSP_bound->BSP_uptake Sinusoidal Membrane BSP_conjugation Conjugation with Glutathione BSP_uptake->BSP_conjugation BSP_conjugated Conjugated BSP BSP_conjugation->BSP_conjugated BSP_excretion Biliary Excretion BSP_conjugated->BSP_excretion Bile Excretion in Bile BSP_excretion->Bile

Hepatic transport pathway of this compound (BSP).

G cluster_blood Bloodstream cluster_liver Hepatocyte cluster_bile Bile Canaliculus ICG_bound ICG-Lipoprotein Complex ICG_uptake Hepatic Uptake (NTCP, OATP) ICG_bound->ICG_uptake Sinusoidal Membrane ICG_unmetabolized Unmetabolized ICG ICG_uptake->ICG_unmetabolized ICG_excretion Biliary Excretion (MRP2, MDR3) ICG_unmetabolized->ICG_excretion Bile Excretion in Bile ICG_excretion->Bile

Hepatic transport pathway of Indocyanine Green (ICG).

G start Start injection Intravenous Dye Injection start->injection sampling Blood Sampling (Invasive Method) injection->sampling monitoring Non-invasive Monitoring injection->monitoring analysis Spectrophotometric Analysis sampling->analysis calculation Calculate Clearance (e.g., ICG-R15, PDR) monitoring->calculation analysis->calculation end End calculation->end

Generalized experimental workflow for dye clearance tests.

Concluding Remarks

The transition from this compound to Indocyanine Green for liver function testing represents a significant advancement in clinical diagnostics, driven primarily by a superior safety profile. While historical data suggests BSP may have had more rapid clearance in some models, the risk of severe adverse reactions rendered it obsolete for human use.[6][7] ICG, with its reliable hepatic extraction, lack of metabolism, and well-established safety, has become an indispensable tool in modern hepatology.[11][12] Its application extends beyond simple function tests to intraoperative imaging, guiding surgical resections and improving patient outcomes. For researchers and drug development professionals, understanding the distinct characteristics and historical context of these two dyes provides valuable insight into the evolution of liver function assessment and the ongoing pursuit of safer and more precise diagnostic methodologies.

References

A Comparative Guide: Validation of the Bromsulfalein Test Against Liver Histopathology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the accurate assessment of liver function and pathology is paramount. This guide provides a detailed comparison of the Bromsulfalein (BSP) clearance test, a dynamic measure of hepatic excretory function, against the gold standard of liver histopathology for the evaluation of liver fibrosis. While the BSP test is a functional assay, histopathology provides a structural assessment of liver tissue. Understanding the correlation and discrepancies between these two methods is crucial for interpreting preclinical data.

Data Presentation: A Comparative Overview

However, based on the principles of liver pathophysiology, a hypothetical correlation can be inferred. As liver fibrosis progresses, the liver's ability to take up, conjugate, and excrete BSP is impaired, leading to higher retention of the dye in the blood. The following table illustrates this expected relationship, though the BSP retention percentages are illustrative and would need to be determined empirically for specific experimental conditions.

Histopathological Finding (METAVIR Score)Description of FibrosisExpected this compound (BSP) Retention (30 min)
F0 No fibrosis< 5%
F1 Portal fibrosis without septa5 - 15%
F2 Portal fibrosis with rare septa15 - 30%
F3 Numerous septa without cirrhosis30 - 50%
F4 Cirrhosis> 50%

Experimental Protocols

This compound (BSP) Clearance Test in Rats

The this compound (BSP) test measures the liver's ability to remove the BSP dye from the bloodstream and excrete it into the bile. A common protocol for rats is as follows:

  • Animal Preparation: Adult male Wistar or Sprague-Dawley rats are commonly used. The animals should be fasted overnight with free access to water.

  • BSP Solution Preparation: A sterile solution of this compound is prepared in saline at a concentration of 5 mg/mL.

  • Administration: The rat is anesthetized, and a baseline blood sample is collected from the tail vein or another appropriate site. Subsequently, BSP solution is injected intravenously at a dose of 5 mg/kg body weight.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected at specific time points post-injection, typically at 5, 10, 15, and 30 minutes.

  • Sample Processing: The blood samples are centrifuged to separate the plasma.

  • BSP Concentration Measurement: The concentration of BSP in the plasma is determined spectrophotometrically. The plasma is alkalinized to develop the characteristic color of the dye, and the absorbance is read at a wavelength of 580 nm.

  • Calculation of Retention: The percentage of BSP retained in the plasma at a specific time point (e.g., 30 minutes) is calculated by comparing the concentration at that time to the theoretical initial concentration.

Liver Histopathology for Fibrosis Assessment in Rats

Histopathological examination of liver tissue is the gold standard for assessing the extent and pattern of liver fibrosis.

  • Induction of Liver Fibrosis: A common model involves the intraperitoneal injection of carbon tetrachloride (CCl4) to induce chronic liver injury and fibrosis in rats. A typical regimen is 1 mL/kg of a 50% CCl4 solution in olive oil, administered twice weekly for 8-12 weeks.

  • Tissue Collection and Fixation: Following the induction period, the animals are euthanized, and the liver is immediately excised. A portion of the liver tissue is fixed in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Embedding: The fixed tissue is then dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.

  • Sectioning and Staining: The paraffin-embedded tissue blocks are sectioned into thin slices (typically 4-5 μm). The sections are then stained to visualize collagen fibers, which are indicative of fibrosis. The most common staining methods are:

    • Masson's Trichrome Stain: This stain colors collagen fibers blue, nuclei black, and cytoplasm, muscle, and erythrocytes red.

    • Sirius Red Stain: This stain specifically binds to collagen, appearing bright red under normal light microscopy and exhibiting a characteristic yellow-orange to green birefringence under polarized light, which can help differentiate between thin and thick collagen fibers.

  • Histopathological Scoring (METAVIR Score): A pathologist, blinded to the experimental groups, examines the stained liver sections under a microscope. The degree of fibrosis is semi-quantitatively scored using a system like the METAVIR score, which was originally developed for chronic viral hepatitis in humans but is widely adapted for animal models. The fibrosis (F) score is graded as follows:

    • F0: No fibrosis.

    • F1: Portal fibrosis without the formation of septa.

    • F2: Portal fibrosis with rare septa extending into the parenchyma.

    • F3: Numerous septa are present without the presence of cirrhosis.

    • F4: Cirrhosis, characterized by the formation of regenerative nodules surrounded by fibrous bands.

Mandatory Visualization

ValidationWorkflow cluster_Induction Fibrosis Induction cluster_BSP This compound Test cluster_Histo Histopathology cluster_Correlation Validation Induction Induce Liver Fibrosis in Rats (e.g., CCl4 administration) BSP_Admin Administer this compound (IV) Induction->BSP_Admin Tissue_Harvest Harvest Liver Tissue Induction->Tissue_Harvest Blood_Sample Collect Blood Samples (e.g., 30 min post-injection) BSP_Admin->Blood_Sample BSP_Analysis Measure BSP Concentration in Plasma Blood_Sample->BSP_Analysis BSP_Result Calculate % BSP Retention BSP_Analysis->BSP_Result Correlation Correlate BSP Retention with Histopathology Score BSP_Result->Correlation Staining Fix, Section, and Stain (e.g., Masson's Trichrome) Tissue_Harvest->Staining Microscopy Microscopic Examination Staining->Microscopy Histo_Score Score Fibrosis (METAVIR Score: F0-F4) Microscopy->Histo_Score Histo_Score->Correlation

Caption: Workflow for validating the this compound test against liver histopathology.

SignalingPathway cluster_Blood Bloodstream cluster_Hepatocyte Hepatocyte cluster_Bile Bile Canaliculus cluster_Fibrosis Fibrotic Liver BSP_Blood This compound (BSP) Uptake Hepatic Uptake (OATP Transporters) BSP_Blood->Uptake Healthy Liver Impaired_Uptake Impaired Uptake & Blood Flow BSP_Blood->Impaired_Uptake Fibrosis Conjugation Conjugation with Glutathione (GSH) Uptake->Conjugation Excretion Biliary Excretion (MRP2 Transporter) Conjugation->Excretion BSP_Bile Conjugated BSP Excretion->BSP_Bile Impaired_Function Reduced Hepatocyte Function Impaired_Uptake->Impaired_Function Impaired_Excretion Biliary Obstruction Impaired_Function->Impaired_Excretion

Caption: Simplified pathway of BSP metabolism and the impact of liver fibrosis.

A Comparative Analysis of Bromsulfalein (BSP) Retention and Standard Liver Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Bromsulfalein (BSP) retention test served as a key method for assessing the liver's excretory function. While largely replaced in routine clinical practice by safer and more specific enzymatic assays, its principles and historical data remain valuable for researchers and professionals in drug development for understanding hepatic clearance mechanisms. This guide provides an objective comparison of BSP retention with other common liver enzymes—Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Gamma-Glutamyl Transferase (GGT)—supported by experimental protocols and data.

Correlation Between BSP Retention and Liver Enzymes

The clearance of BSP from the blood is a multi-step process involving hepatic uptake, conjugation with glutathione, and excretion into the bile.[1] Impairment at any of these stages, whether due to hepatocellular damage or cholestasis, results in elevated BSP retention. Consequently, BSP retention is expected to correlate with serum levels of other liver enzymes that are markers of these conditions.

  • Hepatocellular Injury (ALT & AST): Elevated levels of ALT and AST are hallmark indicators of liver cell damage. This damage compromises the liver's ability to efficiently extract BSP from the bloodstream, leading to a positive correlation between aminotransferase levels and BSP retention. In cases of acute alcoholic liver disease, for example, raised levels of AST (formerly SGOT) and increased BSP retention are frequently observed biochemical abnormalities.[2]

  • Cholestasis (ALP & GGT): ALP and GGT are enzymes primarily located in the bile duct epithelium. Elevated levels typically signify cholestasis, a condition where bile flow is obstructed. This obstruction directly impedes the final excretory step of the BSP pathway, causing the dye to be retained in the blood. Therefore, a positive correlation exists between cholestatic enzyme levels and BSP retention. Studies have compared the utility of the BSP test with GGT, noting that in many cases, the potentially hazardous BSP test did not offer additional diagnostic evidence beyond conventional liver function tests, including GGT.[3]

Data Presentation

While extensive modern studies directly correlating BSP retention with the full panel of liver enzymes are scarce due to the test's diminished clinical use, historical data and studies in specific patient populations illustrate a clear positive correlation. The following table summarizes representative quantitative data, illustrating the expected correlation between BSP retention and other liver enzymes in a hypothetical cohort of patients with varied liver diseases.

Liver Function TestCorrelation with BSP Retention (Pearson's r)p-valueInterpretation of Correlation
Alanine Aminotransferase (ALT)0.68<0.01Moderate Positive Correlation
Aspartate Aminotransferase (AST)0.75<0.01Strong Positive Correlation
Alkaline Phosphatase (ALP)0.62<0.01Moderate Positive Correlation
Gamma-Glutamyl Transferase (GGT)0.71<0.01Strong Positive Correlation

Note: The data presented in this table is illustrative and compiled from qualitative findings in the literature to demonstrate the expected relationships. It does not represent data from a single, specific study.

Experimental Protocols

This compound (BSP) Retention Test

The BSP retention test measures the liver's ability to clear a known amount of this compound dye from the bloodstream.

  • Patient Preparation: The patient should be in a fasting state.

  • Dosage and Administration: A sterile solution of BSP is administered intravenously. The standard dose is 5 mg of BSP per kg of body weight.

  • Blood Sampling: A venous blood sample is drawn exactly 45 minutes after the injection of the dye.

  • Analysis: The blood sample is centrifuged to separate the plasma. The concentration of BSP in the plasma is determined spectrophotometrically by adding an alkali to produce a colored compound, which is then measured.

  • Calculation of Retention: The percentage of BSP retained in the plasma is calculated. A retention of less than 5-10% at 45 minutes is generally considered normal.

Standard Liver Enzyme Assays (ALT, AST, ALP, GGT)

These tests are typically performed on automated chemistry analyzers using serum or plasma from a routine blood draw.

  • Sample Collection: A venous blood sample is collected in a serum separator tube or a tube containing an appropriate anticoagulant (e.g., heparin).

  • Sample Processing: The blood is centrifuged to separate the serum or plasma.

  • Enzymatic Assays: The activity of each enzyme is measured using specific spectrophotometric or colorimetric assays. These assays are based on the rate at which the enzyme catalyzes a specific chemical reaction, leading to a change in absorbance of light at a particular wavelength. The results are reported in international units per liter (IU/L).[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comparative study assessing the correlation between BSP retention and standard liver enzyme levels in a subject with suspected liver dysfunction.

Liver_Function_Test_Workflow cluster_patient Patient Assessment cluster_intervention Intervention & Sampling cluster_analysis Laboratory Analysis cluster_data Data Correlation Patient Patient with Suspected Liver Dysfunction BSP_Admin Administer BSP (5 mg/kg IV) Patient->BSP_Admin Blood_Draw Collect Venous Blood Samples Patient->Blood_Draw BSP_Admin->Blood_Draw Wait 45 min BSP_Assay BSP Retention Assay (Spectrophotometry) Blood_Draw->BSP_Assay Enzyme_Assay Enzyme Assays (ALT, AST, ALP, GGT) Blood_Draw->Enzyme_Assay Data_Analysis Statistical Analysis (e.g., Pearson Correlation) BSP_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Results Correlated Data Output Data_Analysis->Results

Workflow for Correlating BSP Retention with Liver Enzymes.

Conclusion

The this compound retention test, while historically significant, demonstrates a functional overlap with modern liver enzyme panels. The degree of BSP retention shows a moderate to strong positive correlation with enzymes indicative of both hepatocellular injury (ALT, AST) and cholestasis (ALP, GGT). For drug development professionals and researchers studying hepatotoxicity or hepatic clearance, understanding this relationship is crucial. While the BSP test can be a sensitive marker of overall hepatic dysfunction, standard enzyme assays offer a safer, more accessible, and more specific means of differentiating between hepatocellular and cholestatic patterns of liver injury.[4]

References

A Comparative Guide to the Bromsulphalein Test and Its Alternatives for Liver Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

The evaluation of liver function is a cornerstone of drug development and clinical research, providing critical insights into hepatic physiology and pathology. Historically, the Bromsulphalein (BSP) test was a widely utilized tool for this purpose. However, with advancements in diagnostic methodologies, alternative tests have emerged, offering improved safety and efficiency. This guide provides a comprehensive comparison of the Bromsulphalein test with its primary alternatives: the Indocyanine Green (ICG) clearance test, the Rose Bengal dye test, and standard liver function blood tests.

Advantages and Disadvantages of the Bromsulphalein (BSP) Test

The Bromsulphalein (BSP) test is a dye-based method that assesses the liver's excretory capacity.[1][2] The principle of the test relies on the intravenous administration of BSP, which is then taken up by hepatocytes, conjugated with glutathione, and excreted into the bile.[1] The rate of BSP clearance from the bloodstream serves as an indicator of hepatic function.

Advantages:

  • High Sensitivity: The BSP test is considered a sensitive measure of hepatic function, particularly in detecting minor liver damage, even in the absence of jaundice.[1]

  • Quantitative Results: It provides a quantitative measure of liver excretory function, allowing for the tracking of disease progression or response to treatment.[3]

Disadvantages:

  • Adverse Reactions: The primary drawback of the BSP test is the risk of anaphylactic reactions, which can be severe and have led to a decline in its use.

  • Superseded by Safer Alternatives: Safer and equally effective alternatives, such as the Indocyanine Green (ICG) test, have largely replaced the BSP test in clinical practice.

  • Influence of Extrahepatic Factors: Conditions such as cardiac failure or shock can reduce hepatic blood flow, leading to abnormal BSP retention and confounding the interpretation of results.

Comparative Analysis of Liver Function Tests

The following table summarizes the key performance characteristics of the Bromsulphalein test and its alternatives.

FeatureBromsulphalein (BSP) TestIndocyanine Green (ICG) Clearance TestRose Bengal Dye TestStandard Liver Function Tests (e.g., ALT, AST, Bilirubin)
Principle Measures the clearance of intravenously injected BSP dye by the liver.Measures the clearance of intravenously injected ICG dye, which is exclusively taken up by hepatocytes.Measures the clearance of intravenously injected Rose Bengal dye.Measures the levels of various enzymes and proteins in the blood that indicate liver cell damage, cholestasis, and synthetic function.
Primary Use Assessment of hepatic excretory function.Assessment of hepatic blood flow and excretory function, particularly in the context of liver surgery and transplantation.Historically used for assessing liver excretory function.Routine screening and monitoring of liver health, diagnosis of liver diseases.
Sensitivity High, especially for subtle liver dysfunction.High, particularly for detecting alterations in hepatic function.[4]Moderate to high, with radioactive versions offering improved sensitivity.[5]Varies depending on the specific test and the nature of liver injury.
Specificity Can be affected by extrahepatic factors like reduced hepatic blood flow.High for liver function as it is almost exclusively cleared by the liver.Moderate, can be influenced by factors affecting biliary excretion.Varies; some enzymes (e.g., AST) are also present in other tissues.
Adverse Effects Risk of anaphylactic reactions.Rare adverse reactions, including anaphylactoid reactions, have been reported.[6]Minimal adverse effects reported.Minimal risks associated with blood draw.
Invasiveness Intravenous injection and blood draws.Intravenous injection and blood draws or non-invasive pulse dye densitometry.Intravenous injection and blood draws.Blood draw.
Status Largely obsolete due to safety concerns.Widely used, considered a gold standard for dynamic liver function testing.Largely replaced by other methods.Standard of care for routine liver assessment.

Experimental Protocols

Bromsulphalein (BSP) Test Protocol
  • Patient Preparation: The patient should be fasting to avoid interference from lipemia.

  • Dosage Calculation: A sterile solution of Bromsulphalein is administered intravenously at a dose of 5 mg per kg of body weight.[2]

  • Blood Sampling: Venous blood samples (approximately 5-10 mL) are collected at 25 minutes and 45 minutes post-injection.[2]

  • Sample Processing: The blood samples are allowed to clot, and the serum is separated by centrifugation.

  • Colorimetric Analysis: The serum is alkalinized to develop the characteristic color of the dye. The concentration of BSP is then determined colorimetrically by measuring the absorbance of the solution and comparing it to a standard curve.

  • Interpretation: In a healthy individual, less than 5% of the injected BSP should remain in the blood after 45 minutes.[2] Higher retention values indicate impaired liver function.[2]

Indocyanine Green (ICG) Clearance Test Protocol
  • Patient Preparation: The patient should be in a resting state.

  • Dosage Calculation: A sterile solution of Indocyanine Green is administered intravenously as a bolus injection, typically at a dose of 0.5 mg/kg body weight.

  • Measurement of Clearance:

    • Blood Sampling Method: Serial blood samples are collected at specific time points (e.g., 3, 5, 7, 10, and 15 minutes) after injection. The concentration of ICG in the plasma is determined spectrophotometrically.

    • Pulse Dye Densitometry (Non-invasive): A probe is attached to the patient's finger or earlobe to continuously monitor the concentration of ICG in the arterial blood.

  • Data Analysis: The plasma disappearance rate (PDR) of ICG is calculated from the semi-logarithmic plot of ICG concentration versus time. Alternatively, the retention rate at 15 minutes (R15) can be determined.

  • Interpretation: A lower PDR or a higher R15 value indicates impaired hepatic function.

Rose Bengal Dye Test Protocol
  • Patient Preparation: The patient should be fasting.

  • Dosage Administration: 10 mL of a 1% solution of Rose Bengal dye is injected intravenously.[2]

  • Assessment of Elimination: The primary endpoint is the time taken for the dye to be eliminated from the circulation.

  • Interpretation: In individuals with normal liver function, approximately 50% of the injected dye is cleared from the blood within 8 minutes.[2] Delayed clearance is indicative of hepatic dysfunction. A radioisotope-labeled version of the test (¹³¹I-Rose Bengal) can also be used, where the uptake and excretion by the liver are monitored using a gamma camera.[5]

Standard Liver Function Tests (LFTs) Protocol
  • Patient Preparation: Fasting is often recommended but not always required for all LFTs.

  • Blood Sampling: A single venous blood sample is collected.

  • Laboratory Analysis: The blood sample is analyzed in a clinical laboratory to measure the levels of various markers, including:

    • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST): Enzymes released from damaged liver cells.

    • Alkaline phosphatase (ALP) and Gamma-glutamyl transferase (GGT): Enzymes that are elevated in cholestatic conditions.

    • Bilirubin: A waste product processed by the liver.

    • Albumin and Total Protein: Proteins synthesized by the liver, reflecting its synthetic function.

    • Prothrombin Time (PT) / International Normalized Ratio (INR): Measures the time it takes for blood to clot, which depends on clotting factors produced by the liver.

  • Interpretation: The pattern of abnormalities in these markers helps to identify the type and severity of liver disease.

Visualizing the Pathways and Workflows

To further elucidate the processes involved in these liver function tests, the following diagrams, generated using the DOT language, illustrate the physiological pathway of Bromsulphalein clearance and the experimental workflows of the compared tests.

BSP_Clearance_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte cluster_bile Bile Canaliculus BSP_in_blood Bromsulphalein (BSP) (Bound to Albumin) BSP_uptake Uptake into Hepatocyte BSP_in_blood->BSP_uptake Hepatic Uptake BSP_conjugation Conjugation with Glutathione BSP_uptake->BSP_conjugation Conjugated_BSP Conjugated BSP BSP_conjugation->Conjugated_BSP BSP_excretion Excretion into Bile Conjugated_BSP->BSP_excretion Biliary Excretion

Caption: Physiological pathway of Bromsulphalein (BSP) clearance by the liver.

Liver_Function_Test_Workflows cluster_bsp Bromsulphalein (BSP) Test cluster_icg Indocyanine Green (ICG) Test cluster_rb Rose Bengal Test cluster_lft Standard Liver Function Tests bsp_start Inject 5 mg/kg BSP IV bsp_sample1 Blood Sample at 25 min bsp_start->bsp_sample1 bsp_sample2 Blood Sample at 45 min bsp_start->bsp_sample2 bsp_analyze Colorimetric Analysis bsp_sample1->bsp_analyze bsp_sample2->bsp_analyze bsp_result Calculate % Retention bsp_analyze->bsp_result icg_start Inject 0.5 mg/kg ICG IV icg_measure Measure ICG Clearance (Blood Samples or Pulse Densitometry) icg_start->icg_measure icg_analyze Calculate PDR or R15 icg_measure->icg_analyze rb_start Inject 1% Rose Bengal IV rb_measure Assess Dye Elimination (e.g., at 8 min) rb_start->rb_measure rb_analyze Determine % Cleared rb_measure->rb_analyze lft_start Collect Venous Blood Sample lft_analyze Laboratory Analysis of ALT, AST, Bilirubin, etc. lft_start->lft_analyze lft_result Interpret Pattern of Results lft_analyze->lft_result

Caption: Experimental workflows for various liver function tests.

References

Indocyanine Green: A Safer and Superior Alternative to Bromsulphalein for Liver Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of liver function is paramount. For decades, Bromsulphalein (BSP) was a widely used agent for this purpose. However, the advent of Indocyanine green (ICG) has marked a significant advancement in safety and reliability. This guide provides an objective comparison of ICG and BSP, supported by experimental data, to underscore the advantages of ICG as the preferred diagnostic agent.

Indocyanine green (ICG) has largely replaced Bromsulphalein (BSP) in clinical practice for the evaluation of hepatic function due to its superior safety profile and reliable performance. While both dyes are cleared from the bloodstream almost exclusively by the liver, BSP has been associated with a significant risk of severe, and sometimes fatal, anaphylactoid reactions. In contrast, adverse reactions to ICG are considerably rarer and generally milder, establishing it as a much safer alternative for patients.

Performance and Efficacy: A Comparative Analysis

While direct head-to-head comparisons in large human cohorts are limited due to the discontinuation of BSP in many regions, available data from human and animal studies consistently demonstrate the utility of ICG in assessing liver function.

A study in patients with hepatocellular disorders found that the plasma disappearance rate of both ICG and BSP correlated with the severity of liver disease, although they reflected different aspects of liver injury. The decrease in the plasma disappearance rate of ICG showed a significant correlation with the progress of acini-reconstruction, whereas the decrease in the BSP disappearance rate was more closely linked to inflammatory cell infiltration and the destruction of limiting plates[1].

Animal studies provide further quantitative insights into the clearance kinetics of both dyes. In a comparative study in sheep, the plasma clearance of ICG was found to be lower than that of BSP. However, both were effective in assessing hepatic function[2]. Another study in cats concluded that while BSP was cleared more rapidly, ICG was a more suitable diagnostic agent for the 30-minute dye retention test due to its more easily measurable plasma concentration at that time point.

Table 1: Comparative Quantitative Data from Animal Studies

ParameterIndocyanine Green (ICG)Bromsulphalein (BSP)SpeciesReference
Plasma Clearance 435 (± 228.6) ml/min626 (± 291.9) ml/minSheep[2]
30-minute Retention Significantly higher than BSPLower than ICGSheep[2]
Half-life 3.8 (± 0.9) minutes2.2 (± 0.7) minutesCat
Disappearance Rate 19.2 (± 4.5) %/min34.7 (± 10.1) %/minCat
30-minute Retention 7.3 (± 2.9) %0.6 (± 0.8) %Cat

Safety Profile: The Decisive Advantage of ICG

The primary reason for the shift from BSP to ICG is the significantly better safety profile of ICG. Bromsulphalein has been documented to cause severe hypersensitivity reactions, including anaphylactic shock, which can be fatal[3][4]. These life-threatening reactions, even in patients with no prior history of allergy, led to the discontinuation of the BSP test in many clinical settings.

In contrast, adverse reactions to Indocyanine green are much less frequent and typically less severe. While mild to moderate reactions such as nausea, dizziness, and urticaria have been reported, severe anaphylactic reactions are rare[5][6][7][8]. A large study involving 1,923 ICG videoangiography tests reported only one severe adverse reaction (0.05%) and no deaths[5]. This stark difference in the incidence and severity of adverse events firmly establishes ICG as the safer diagnostic agent.

Table 2: Comparison of Adverse Effects

Adverse EffectIndocyanine Green (ICG)Bromsulphalein (BSP)
Mild Reactions Nausea, dizziness, headache, injection site reactions. Incidence of mild reactions is low.Mild allergic reactions can occur.
Severe Reactions Anaphylactic reactions are rare (estimated at 0.05% in one large study)[5].Documented cases of severe and fatal anaphylactic shock[3][4].
Contraindications Known hypersensitivity to ICG or iodine.History of allergic reactions.

Experimental Protocols

Indocyanine Green (ICG) Clearance Test

The ICG clearance test is a dynamic assessment of liver function. The standard procedure involves the intravenous injection of a specific dose of ICG, followed by the measurement of its disappearance from the blood over time.

  • Patient Preparation: The patient should be in a fasting state.

  • Dosage: A standard dose of 0.5 mg/kg of body weight of ICG is typically administered.

  • Administration: The dye is injected intravenously as a single bolus.

  • Blood Sampling: Blood samples are collected at specific time points, commonly at 5, 10, and 15 minutes post-injection.

  • Analysis: The concentration of ICG in the plasma is determined spectrophotometrically at a wavelength of approximately 805 nm. The retention rate at 15 minutes (ICG-R15) and the plasma disappearance rate (PDR) are calculated to assess liver function.

Bromsulphalein (BSP) Clearance Test (Historical Protocol)

The BSP clearance test, now largely obsolete, followed a similar principle to the ICG test.

  • Patient Preparation: The patient was required to be fasting.

  • Dosage: A dose of 5 mg/kg of body weight of BSP was administered.

  • Administration: The dye was injected intravenously.

  • Blood Sampling: A blood sample was typically drawn 45 minutes after the injection.

  • Analysis: The amount of BSP retained in the blood was determined colorimetrically after alkalinization of the plasma. A retention of more than 5% at 45 minutes was considered abnormal.

Metabolic Pathways and Clearance Mechanisms

The distinct metabolic pathways of ICG and BSP contribute to their differing safety and performance characteristics.

Indocyanine Green (ICG) Metabolism

ICG is almost entirely taken up from the sinusoidal blood into hepatocytes by specific organic anion-transporting polypeptides, primarily OATP1B3 and to a lesser extent, the sodium-taurocholate cotransporting polypeptide (NTCP) [9][10][11][12]. Once inside the hepatocyte, ICG is not metabolized but is directly excreted unchanged into the bile via the multidrug resistance-associated protein 2 (MRP2). This direct and efficient clearance mechanism, without the need for conjugation, contributes to its reliability as a marker of hepatic function.

ICG_Metabolism cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus ICG_blood ICG (Bound to Albumin) ICG_hepatocyte ICG (Unchanged) ICG_blood->ICG_hepatocyte Uptake via OATP1B3 & NTCP ICG_bile Excreted ICG ICG_hepatocyte->ICG_bile Excretion via MRP2

ICG Hepatic Transport Pathway
Bromsulphalein (BSP) Metabolism

BSP is also taken up by hepatocytes from the bloodstream, a process involving organic anion-transporting polypeptides. However, unlike ICG, BSP undergoes conjugation within the hepatocyte. It is conjugated with reduced glutathione (GSH) in a reaction catalyzed by the enzyme glutathione S-transferase (GST) [13][14][15][16]. This conjugation step is a detoxification process that increases the water solubility of BSP, facilitating its excretion into the bile.

BSP_Metabolism cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_blood BSP BSP_hepatocyte BSP BSP_blood->BSP_hepatocyte Uptake via OATPs BSP_conjugated BSP-Glutathione Conjugate BSP_hepatocyte->BSP_conjugated Conjugation with Glutathione (catalyzed by GST) BSP_excreted Excreted Conjugate BSP_conjugated->BSP_excreted Excretion

BSP Hepatic Metabolism and Excretion

Conclusion

The evidence overwhelmingly supports the use of Indocyanine green over Bromsulphalein for the assessment of liver function. The significantly lower risk of severe adverse reactions, including life-threatening anaphylaxis, makes ICG the unequivocally safer choice for patients. While both agents can provide valuable information about hepatic clearance, the superior safety profile of ICG, coupled with its well-characterized and direct hepatic transport mechanism, solidifies its position as the standard of care in modern clinical and research settings. For drug development professionals and researchers, relying on ICG for liver function testing ensures patient safety and provides reliable, reproducible data for the evaluation of hepatotoxicity and drug-induced liver injury.

References

A Classic Revisited: Cross-Validation of Bromsulfalein (BSP) Liver Function Assessment with Modern Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the historical Bromsulfalein (BSP) clearance test with contemporary imaging-based methods for liver function assessment. By examining experimental data and detailed methodologies, this document serves as a valuable resource for understanding the evolution of hepatic function evaluation and the cross-validation of older techniques with modern quantitative imaging.

The assessment of liver function is a cornerstone of hepatology and preclinical drug development. For decades, the this compound (BSP) clearance test was a gold standard for quantifying hepatic excretory function. While largely replaced in clinical practice, BSP data remains relevant in historical research and for the validation of newer methodologies. This guide cross-validates BSP results with modern, non-invasive imaging techniques, including gadoxetate disodium-enhanced Magnetic Resonance Imaging (MRI), Technetium-99m mebrofenin Single-Photon Emission Computed Tomography (SPECT), and 2-deoxy-2-[¹⁸F]fluoro-D-galactose Positron Emission Tomography (PET).

Quantitative Comparison of Liver Function Assessment Methods

The following tables summarize key quantitative parameters obtained from the BSP test and modern imaging techniques in patient populations with liver cirrhosis, providing a basis for indirect comparison.

Table 1: this compound (BSP) Clearance in Liver Cirrhosis

ParameterValuePatient PopulationReference
Plasma Disappearance Rate (KBSP)Significantly lower than in healthy controlsPatients with liver cirrhosis[1]
45-minute Retention (R45BSP)Significantly higher than in healthy controlsPatients with liver cirrhosis[1]

Table 2: Modern Imaging-Based Liver Function Assessment in Liver Cirrhosis

Imaging ModalityKey ParameterValue in CirrhosisReference
Gadoxetate Disodium-Enhanced MRIHepatic Uptake Index (HUI)Significantly lower than in healthy controls[2][3]
99mTc-Mebrofenin SPECT/CTLiver Clearance (LCL_m²_dm²)Significantly lower in higher fibrosis stages[4]
18F-FDGal PET/CTHepatic Metabolic Clearance (Kmet)0.157 mL blood/mL liver tissue/min (vs. 0.274 in healthy subjects)[5][6]

Bridging the Gap: Indirect Comparison via Indocyanine Green (ICG)

Direct comparative studies between BSP and modern imaging are scarce due to the obsolescence of the BSP test. However, a robust indirect comparison can be made using the Indocyanine Green (ICG) clearance test as a bridging method. ICG clearance has been compared to both BSP and modern imaging techniques.

Table 3: Correlation of Liver Function Tests

ComparisonCorrelationFindingReference
BSP vs. ICGSignificant (p<0.01)KBSP correlates with KICG and R15ICG[1]
ICG vs. Gadoxetate Disodium-Enhanced MRIStrong (r = 0.87)ICG plasma disappearance rate correlates with Hepatic Uptake Index (HUI)[2][7]
ICG vs. 99mTc-Mebrofenin HBSSignificant (r = 0.81)ICG clearance rate correlates with 99mTc-Mebrofenin blood clearance rate[8]

These correlations suggest that the functional information provided by the historical BSP test aligns with the quantitative data generated by modern, spatially resolved imaging techniques.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings.

This compound (BSP) Clearance Test Protocol

  • Patient Preparation: The patient should be in a fasting state.

  • Dosage: A sterile solution of this compound is administered intravenously at a dose of 5 mg per kg of body weight.[9]

  • Blood Sampling: Venous blood samples are collected at specific time points, typically at 3, 6, 9, 12, 15, 25, 35, and 45 minutes post-injection.[10]

  • Analysis: The concentration of BSP in the plasma is determined colorimetrically using a spectrophotometer.[10] The plasma disappearance rate and the percentage of dye retained at 45 minutes are calculated.

Gadoxetate Disodium-Enhanced MRI Protocol

  • Patient Preparation: No specific preparation is typically required, though fasting may be requested.

  • Contrast Agent: Gadoxetate disodium is administered intravenously at a recommended dosage of 0.025 mmol/kg body weight.[11][12]

  • Imaging Sequence: A 3D gradient-echo T1-weighted sequence with fat suppression is performed before and at multiple time points after contrast injection. The hepatobiliary phase is typically acquired 20 minutes post-injection.[12][13]

  • Data Analysis: The signal intensity of the liver and spleen are measured on the 20-minute post-contrast images to calculate the Hepatic Uptake Index (HUI) using the formula: VL(L20/S20 - 1), where VL is the liver volume, L20 is the mean signal intensity of the liver, and S20 is the mean signal intensity of the spleen.[2]

99mTc-Mebrofenin SPECT/CT Protocol

  • Patient Preparation: Patients are required to fast for a minimum of 4 hours prior to the scan.[14]

  • Radiopharmaceutical: 99mTc-Mebrofenin is administered intravenously.

  • Imaging Protocol: Dynamic planar imaging is performed immediately after injection, followed by SPECT/CT acquisition.[15][16]

  • Data Analysis: Time-activity curves are generated for the liver and heart (as a blood pool reference) to calculate the hepatic clearance rate, often corrected for body surface area and liver area.[4]

18F-FDGal PET/CT Protocol

  • Patient Preparation: Patients should fast for at least 6 hours before the scan.[17]

  • Radiotracer: A bolus of 100 MBq of 18F-FDGal is administered intravenously.[18]

  • Imaging Protocol: A dynamic 20-minute PET scan of the liver is initiated at the time of injection, followed by a low-dose CT for attenuation correction.[5][6]

  • Data Analysis: Arterial blood samples are collected to determine the input function. The hepatic systemic clearance of 18F-FDGal (Kmet) is calculated using a Gjedde-Patlak graphical analysis.[5]

Visualizing the Pathways and Workflows

DOT Script for this compound (BSP) Hepatic Uptake and Excretion Pathway

BSP_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte cluster_bile Bile Canaliculus BSP_Albumin BSP-Albumin Complex OATP OATP Transporter BSP_Albumin->OATP Uptake BSP_Free Free BSP OATP->BSP_Free GST Glutathione-S-Transferase BSP_Free->GST Conjugation BSP_GSH BSP-Glutathione Conjugate GST->BSP_GSH MRP2 MRP2 Transporter BSP_GSH->MRP2 Excretion Bile Bile MRP2->Bile

Caption: Simplified signaling pathway of this compound uptake and excretion by hepatocytes.

DOT Script for a Generalized Modern Imaging Workflow for Liver Function

Imaging_Workflow Start Patient Preparation (e.g., Fasting) Injection IV Injection of Tracer/Contrast Agent Start->Injection Acquisition Dynamic Image Acquisition (MRI, SPECT, or PET) Injection->Acquisition ROI Region of Interest (ROI) Analysis on Liver/Spleen Acquisition->ROI Model Pharmacokinetic Modeling/ Signal Intensity Analysis ROI->Model Result Quantitative Liver Function Parameter Model->Result

Caption: A generalized experimental workflow for modern liver function imaging techniques.

Conclusion

While the this compound clearance test is no longer in mainstream use, understanding its principles and performance is valuable for interpreting historical data and for the ongoing development of novel liver function assessment tools. The strong indirect correlations with modern imaging techniques, such as gadoxetate disodium-enhanced MRI, 99mTc-mebrofenin SPECT, and 18F-FDGal PET, validate the physiological basis of the BSP test. Modern imaging methods offer the significant advantage of providing spatially resolved functional information, allowing for the assessment of regional variations in liver function, which is not possible with the global measurement provided by the BSP test. This guide provides the necessary data and protocols to facilitate a comprehensive understanding and comparison of these legacy and contemporary methods.

References

A Comparative Analysis of Phthalein and Other Dyes in Liver Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Dye-Based Liver Function Test

The assessment of liver function is a cornerstone in preclinical and clinical research, aiding in the diagnosis, prognosis, and management of hepatic diseases, as well as in the evaluation of drug-induced liver injury. Among the various methods available, dye-based tests offer a dynamic measure of the liver's excretory capacity. This guide provides a comparative analysis of three key dyes historically and currently used for this purpose: Bromsulphthalein (BSP), Rose Bengal, and Indocyanine Green (ICG), with a brief discussion on Phenolphthalein derivatives.

Comparative Performance of Liver Function Dyes

The selection of a dye for liver function testing depends on various factors, including the specific aspect of hepatic function to be assessed, the required sensitivity and specificity, and the safety profile of the dye. The following table summarizes the key quantitative parameters for BSP, Rose Bengal, and ICG. Direct comparative studies in humans evaluating all three dyes under identical conditions are limited; therefore, the data presented is a synthesis of findings from various studies.

ParameterBromsulphthalein (BSP)Rose BengalIndocyanine Green (ICG)
Normal Value < 5% retention in serum 45 minutes after injection.[1]Approximately 50% or more of the dye is excreted within 8 minutes.Retention rate at 15 min (R15): < 10%.[2] Plasma Disappearance Rate (PDR): 18-24%/min.
Dosage 5 mg/kg body weight.[1]10 mL of a 1% solution.0.25 to 0.5 mg/kg body weight.
Blood Sampling Time 45 minutes post-injection.[1]8 minutes post-injection.Commonly at 5, 10, and 15 minutes post-injection.[3]
Mechanism of Elimination Hepatic uptake, conjugation with glutathione, and biliary excretion.[4]Hepatic uptake and biliary excretion.Exclusively taken up by hepatocytes and excreted unchanged into the bile.[5]
Analytical Method Spectrophotometry.[6]Spectrophotometry or HPLC with fluorescence detection.[7]Spectrophotometry or HPLC.[8][9][10]
Sensitivity & Specificity In canine studies, a >6% retention had a specificity of 100% and a sensitivity of 70% for detecting hepatic disease.[11] In cirrhosis, decreased BSP clearance is a sensitive finding.[12]Overall sensitivity for human brucellosis diagnosis was 92.9% in one study.[13] Performance in liver disease varies.For acute liver failure, an ICG-PDR of ≤ 6.3%/min showed 85.7% sensitivity and 88.9% specificity for predicting non-spontaneous recovery.[8] For detecting advanced liver fibrosis or cirrhosis, ICG test showed a sensitivity of 0.75 and specificity of 0.81 in one study.[14]
Adverse Effects Anaphylactic reactions have been reported, leading to its reduced use.[4]Generally considered safe, though allergic reactions are possible.Low toxicity with rare adverse effects.[5]

Hepatic Processing of Liver Function Dyes: A Visual Guide

The following diagrams illustrate the hepatic uptake, processing, and excretion pathways for Bromsulphthalein, Rose Bengal, and Indocyanine Green.

BSP_Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BSP_Alb BSP-Albumin Complex Free_BSP Free BSP BSP_Alb->Free_BSP Dissociation OATP OATP Free_BSP->OATP BSP_Intra Intracellular BSP OATP->BSP_Intra Uptake GST Glutathione-S- Transferase (GST) BSP_Intra->GST Conjugation BSP_GSH BSP-Glutathione Conjugate GST->BSP_GSH MRP2 MRP2 BSP_GSH->MRP2 Bile_BSP Excreted BSP-GSH MRP2->Bile_BSP Excretion

Hepatic pathway of Bromsulphthalein (BSP).

RoseBengal_Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus RB_Alb Rose Bengal-Albumin Free_RB Free Rose Bengal RB_Alb->Free_RB Dissociation OATP OATP Free_RB->OATP RB_Intra Intracellular Rose Bengal OATP->RB_Intra Uptake MRP2 MRP2 RB_Intra->MRP2 Bile_RB Excreted Rose Bengal MRP2->Bile_RB Excretion ICG_Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus ICG_Protein ICG-Protein Complex NTCP_OATP NTCP/OATP ICG_Protein->NTCP_OATP ICG_Intra Intracellular ICG (unconjugated) NTCP_OATP->ICG_Intra Uptake MRP2 MRP2 ICG_Intra->MRP2 Bile_ICG Excreted ICG MRP2->Bile_ICG Excretion

References

A Comparative Guide to the Predictive Value of the Bromsulphalein (BSP) Test

Author: BenchChem Technical Support Team. Date: December 2025

Once a cornerstone of hepatic diagnostics, the Bromsulphalein (BSP) test has been largely superseded by modern alternatives. This guide provides an objective comparison of the BSP test's performance against contemporary methods, supported by available data, to offer researchers, scientists, and drug development professionals a clear perspective on its historical significance and current relevance.

Introduction to Hepatic Clearance Tests

The liver's ability to clear substances from the bloodstream is a critical measure of its overall function. Clearance tests assess this excretory capacity by introducing a substance that is exclusively metabolized and removed by the liver. The rate of disappearance of this substance from the plasma provides a quantitative measure of hepatic function. For many years, the BSP test was the gold standard for this purpose.[1]

The Bromsulphalein (BSP) Test

The BSP test, introduced in 1925, measures the liver's ability to take up, conjugate, and excrete the synthetic dye Bromsulphalein.[2][3] When injected intravenously, BSP binds to albumin and is transported to the liver, where hepatocytes extract it, conjugate it with glutathione, and excrete it into the bile.[3][4] Impairment in any of these steps—due to hepatocellular damage, reduced hepatic blood flow, or biliary obstruction—results in delayed clearance of the dye from the bloodstream.[2] The amount of BSP retained in the blood after a specific time, typically 45 minutes, indicates the level of hepatic dysfunction.[4][5]

Modern Alternatives: The Rise of Indocyanine Green (ICG)

The Indocyanine Green (ICG) clearance test has emerged as a more common and safer alternative to the BSP test.[6] Like BSP, ICG is a water-soluble dye that is almost exclusively cleared by the liver.[7] However, it offers several advantages, including a lower incidence of adverse reactions. The ICG test is now widely used for the perioperative assessment of liver function before major surgeries like resections and transplantations.[7][8]

The primary metric for the ICG test is the percentage of dye retained at 15 minutes (ICG-R15), which provides a rapid and reliable assessment of the liver's functional reserve.[8]

Physiological Pathway of Dye Clearance

The clearance of both BSP and ICG follows a similar physiological pathway, involving transport from the blood into hepatocytes and subsequent excretion into the bile. This process is dependent on adequate hepatic blood flow and healthy hepatocyte function.

G cluster_blood Bloodstream cluster_liver Liver Sinusoid & Hepatocyte Dye_Albumin Dye-Albumin Complex Hepatocyte Hepatocyte Dye_Albumin->Hepatocyte Uptake Dye_Albumin->Hepatocyte Bile Bile Canaliculus Hepatocyte->Bile Excretion Biliary System Biliary System Bile->Biliary System G start Start: Fasting Patient dose Inject 5 mg/kg BSP Intravenously start->dose wait Wait Exactly 45 Minutes dose->wait sample Collect Venous Blood Sample wait->sample process Centrifuge & Separate Serum sample->process analyze Alkalinize Sample & Measure Absorbance process->analyze result Calculate % BSP Retention analyze->result end End: Interpret Result result->end G cluster_methods Measurement Method start Start: Patient Ready dose Inject ICG Dose Intravenously start->dose method_choice Choose Method dose->method_choice sampling Collect Blood Samples (e.g., at 15 min) method_choice->sampling Invasive probe Attach Pulse Dye Densitometry Probe method_choice->probe Non-Invasive result_sampling Analyze Plasma ICG sampling->result_sampling result_probe Real-time Device Calculation probe->result_probe end End: Determine ICG-R15 result_sampling->end result_probe->end

References

A Comparative Analysis of Liver Function Assessment: The Bromsulfalein (BSP) Test vs. the Hippuric Acid Test

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of liver function is paramount. Historically, two key methods for evaluating the liver's metabolic and excretory capacities have been the Bromsulfalein (BSP) test and the hippuric acid test. This guide provides a detailed comparison of these two methodologies, outlining their principles, experimental protocols, and performance characteristics to aid in the selection of appropriate liver function assays.

At a Glance: Key Differences

FeatureThis compound (BSP) TestHippuric Acid Test
Principle Measures the liver's ability to take up, conjugate, and excrete a synthetic dye (this compound) from the bloodstream.Assesses the liver's detoxification capacity by measuring its ability to conjugate benzoic acid with glycine to form hippuric acid, which is then excreted in the urine.
Primary Function Assessed Hepatic excretory function and blood flow.Hepatic detoxification (conjugation) capacity.
Sample Type Blood (serum or plasma)Urine
Administration Intravenous injection of BSP dye.Oral or intravenous administration of sodium benzoate.
Key Measurement Rate of BSP clearance from the blood.Amount of hippuric acid excreted in the urine over a specific time period.
Primary Indication Detection of hepatocellular damage, even in the absence of jaundice. Particularly useful in diagnosing conditions like chronic hepatitis and cirrhosis.Evaluation of intrinsic hepatic disease, such as cirrhosis or severe hepatitis.

Delving Deeper: Principles and Physiological Pathways

The this compound (BSP) Test: A Measure of Hepatic Excretion

The this compound (BSP) test is a clearance-based assay that evaluates the liver's capacity to remove substances from the blood. The underlying principle is that a known amount of BSP dye, when injected intravenously, is selectively taken up by hepatocytes, conjugated with glutathione, and then excreted into the bile. A healthy liver will efficiently clear the BSP from the bloodstream. Therefore, the rate of disappearance of the dye from the plasma is a direct indicator of hepatic function.[1] Impaired liver function, due to hepatocellular damage or reduced hepatic blood flow, results in a slower clearance rate and prolonged retention of BSP in the blood.[2]

BSP_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte cluster_bile Bile BSP_in_blood This compound (BSP) in Bloodstream BSP_uptake Uptake into Hepatocyte BSP_in_blood->BSP_uptake Hepatic Uptake BSP_conjugation Conjugation with Glutathione BSP_uptake->BSP_conjugation Conjugated_BSP Conjugated BSP BSP_conjugation->Conjugated_BSP BSP_excretion Excretion into Bile Conjugated_BSP->BSP_excretion

The Hippuric Acid Test: Gauging Detoxification Capacity

The hippuric acid test assesses the liver's detoxification function, specifically its ability to perform conjugation reactions. The test is based on the metabolic process where the liver conjugates benzoic acid (administered as sodium benzoate) with the amino acid glycine to form hippuric acid. This water-soluble conjugate is then excreted by the kidneys. A reduction in the amount of hippuric acid excreted in the urine following a standard dose of sodium benzoate indicates impaired liver function, as the liver is unable to efficiently synthesize glycine or perform the conjugation step.[3]

HippuricAcid_Pathway cluster_intake Administration cluster_liver Hepatocyte cluster_excretion Excretion Benzoic_Acid Benzoic Acid (from Sodium Benzoate) Conjugation Conjugation Benzoic_Acid->Conjugation Glycine Glycine Glycine->Conjugation Hippuric_Acid_Liver Hippuric Acid Conjugation->Hippuric_Acid_Liver Hippuric_Acid_Urine Hippuric Acid in Urine Hippuric_Acid_Liver->Hippuric_Acid_Urine Renal Excretion

Experimental Protocols

This compound (BSP) Test Protocol

BSP_Workflow start Start: Fasting Subject administer_bsp Administer 5 mg/kg body weight of BSP intravenously over 1 minute start->administer_bsp wait Wait for 45 minutes administer_bsp->wait collect_blood Collect venous blood sample from the contralateral arm wait->collect_blood centrifuge Centrifuge blood to separate serum collect_blood->centrifuge measure_bsp Measure BSP concentration in serum colorimetrically centrifuge->measure_bsp calculate Calculate percentage of BSP retention measure_bsp->calculate end End: Report BSP Retention (%) calculate->end

Materials:

  • Sterile this compound solution (50 mg/mL)

  • Sterile syringes and needles

  • Tourniquet

  • Alcohol swabs

  • Blood collection tubes

  • Centrifuge

  • Spectrophotometer

Procedure:

  • The subject should be fasting for at least 8 hours.

  • Record the subject's body weight to calculate the correct dose of BSP.

  • Prepare a syringe with a 5 mg/kg body weight dose of BSP solution.

  • Administer the BSP solution intravenously over a period of one minute.

  • After exactly 45 minutes from the time of injection, collect a 5-10 mL venous blood sample from the arm opposite to the one used for injection.

  • Centrifuge the blood sample to separate the serum.

  • Measure the concentration of BSP in the serum using a spectrophotometer. A pre-injection blood sample can be used as a blank.

  • The percentage of BSP retained in the blood is calculated. In healthy individuals, less than 5% of the dye should remain in the blood after 45 minutes.

Hippuric Acid Test Protocol

Two primary methods exist for the hippuric acid test: oral and intravenous administration of sodium benzoate.

HippuricAcid_Workflow cluster_oral Oral Method cluster_iv Intravenous Method start_oral Start: Fasting Subject, Empty Bladder administer_oral Administer 6g of Sodium Benzoate dissolved in water orally collect_urine_oral Collect all urine for the next 4 hours measure_oral Measure the total amount of hippuric acid excreted end_oral End: Report Total Hippuric Acid (g) start_iv Start: Fasting Subject, Empty Bladder administer_iv Administer 1.77g of Sodium Benzoate in sterile water intravenously collect_urine_iv Collect all urine for the next 1 hour measure_iv Measure the total amount of hippuric acid excreted end_iv End: Report Total Hippuric Acid (g)

Oral Method:

  • The subject should have a light breakfast, and then fast.

  • The subject is asked to empty their bladder completely.

  • A dose of 6 grams of sodium benzoate dissolved in approximately 250 mL of water is administered orally.[4]

  • All urine produced over the subsequent 4 hours is collected.[3]

  • The total volume of urine is measured, and the concentration of hippuric acid is determined.

  • In healthy individuals, at least 3 grams of hippuric acid (equivalent to 4.5 grams of benzoic acid) should be excreted within 4 hours.

Intravenous Method:

  • The subject should be fasting.

  • The subject is asked to empty their bladder.

  • A dose of 1.77 grams of sodium benzoate in a sterile aqueous solution is administered intravenously.

  • All urine is collected for 1 hour following the injection.

  • The amount of hippuric acid in the collected urine is measured.

  • A healthy individual is expected to excrete at least 0.7 grams of hippuric acid in the one-hour period.

Performance Comparison

Direct comparative studies with quantitative data on the sensitivity and specificity of the this compound test versus the hippuric acid test are limited in recent literature, largely because the BSP test has been superseded by newer, safer alternatives. However, based on historical data and the principles of each test, a qualitative and semi-quantitative comparison can be made.

ParameterThis compound (BSP) TestHippuric Acid Test
Sensitivity Considered highly sensitive for detecting early and mild hepatocellular damage, even in the absence of jaundice. In a study on cirrhosis, decreased sulfobromophthalein-Ki was among the most sensitive findings.[5]Sensitivity can be variable. The test is less sensitive for mild liver damage compared to the BSP test.
Specificity Generally specific for hepatic dysfunction, although conditions affecting hepatic blood flow can also influence results.Specificity can be affected by renal function, as the test relies on the excretion of hippuric acid by the kidneys.[6] Malnutrition can also impact the availability of glycine for conjugation.
Advantages - High sensitivity for early liver cell injury.- Provides a quantitative measure of hepatic excretory function.- Assesses a specific detoxification pathway (conjugation).- Can be administered orally or intravenously.
Disadvantages - Risk of anaphylactic reactions (a primary reason for its decline in clinical use).- Results can be affected by factors influencing hepatic blood flow.- Dependent on normal renal function for accurate results.- The oral test can cause nausea and vomiting.- Less sensitive for mild liver disease.
Clinical Utility Historically a valuable tool for diagnosing cirrhosis and chronic hepatitis, and for monitoring the progression of liver disease.Used to assess the severity of established liver disease, particularly in differentiating types of jaundice and evaluating the functional reserve of the liver.

Conclusion

Both the this compound test and the hippuric acid test have played significant roles in the assessment of liver function. The BSP test offers high sensitivity for detecting hepatocellular damage by measuring the liver's excretory capacity. In contrast, the hippuric acid test provides a measure of the liver's detoxification and conjugation capabilities.

For researchers and drug development professionals, the choice between these or more modern tests depends on the specific aspect of liver function being investigated. While the BSP test is historically significant for its sensitivity, its use has been largely discontinued due to safety concerns. The hippuric acid test, while less sensitive, can still provide valuable information on hepatic metabolic function, provided that renal function is normal. In contemporary research and clinical practice, these tests are often supplemented or replaced by a panel of other liver function tests, including enzyme assays (ALT, AST), bilirubin levels, and protein synthesis markers (albumin, prothrombin time), as well as advanced imaging techniques.

References

Safety Operating Guide

Navigating the Disposal of Bromsulfalein: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Bromsulfalein (BSP), a dye historically used in liver function tests, requires careful handling and adherence to specific disposal protocols to mitigate potential health risks and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for Bromsulphalein Extra Pure indicates that the substance may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.

Essential PPE includes:

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from splashes.

  • Lab Coat: To protect clothing and skin.

  • Respiratory Protection: A dust mask or respirator should be used when handling the powder form to avoid inhalation.[1][2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] In case of accidental contact, wash the affected skin area thoroughly with soap and water, and for eye contact, flush with copious amounts of water for at least 15 minutes.[1][2]

Operational Plan for Waste Management

A systematic approach to waste management is crucial for ensuring safety and compliance. This involves waste minimization, proper segregation, and clear labeling.

1. Waste Minimization: The most effective way to manage chemical waste is to minimize its generation. This can be achieved by:

  • Purchasing only the required quantities of this compound.

  • Preparing solutions in concentrations and volumes necessary for the immediate experiment.

  • Avoiding the preparation of large stock solutions that may expire or become contaminated.

2. Waste Segregation: this compound waste should be segregated from other chemical waste streams to prevent potentially hazardous reactions. It is crucial to avoid mixing this compound waste with strong acids, bases, or oxidizing agents unless the compatibility is known.[4][5] A dedicated, clearly labeled waste container should be used for this compound solutions and contaminated materials.

3. Container and Labeling:

  • Container Selection: Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste accumulation should also be recorded.

Disposal Procedures: A Step-by-Step Guide

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Drain disposal is strongly discouraged due to the potential for environmental harm and the sensitizing properties of the chemical. However, for very small, dilute quantities, and only where local regulations explicitly permit, a highly controlled drain disposal procedure may be considered.

Primary Disposal Route: Hazardous Waste Collection

This is the safest and most compliant method for disposing of this compound waste.

Step 1: Collection Collect all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and properly labeled hazardous waste container.

Step 2: Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.

Step 3: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[6] Follow their specific procedures for scheduling a pickup.

Alternative (Restricted) Disposal Route: Drain Disposal

This method is only permissible for trace amounts of dilute, aqueous solutions of this compound and is subject to strict adherence to local sewer authority regulations. It is the user's responsibility to verify that this practice is allowed by their institution and local wastewater treatment facility.

Step 1: Dilution Ensure the this compound solution is highly dilute (parts per million range).

Step 2: Neutralization While specific neutralization data for this compound is not readily available, many guidelines for dye disposal recommend adjusting the pH to a neutral range before drain disposal.[7] Carefully adjust the pH of the dilute solution to between 6.0 and 8.0 using a weak acid (e.g., dilute acetic acid) or a weak base (e.g., sodium bicarbonate), while stirring. Monitor the pH using a calibrated pH meter or pH strips.

Step 3: Flushing Pour the neutralized, dilute solution down a designated laboratory sink with a copious amount of running water. A general guideline is to flush with at least 100 times the volume of the disposed solution.[6][8][9]

Step 4: Record Keeping Maintain a log of all drain disposals, including the chemical name, quantity, and date.

Quantitative Data for Laboratory Waste Disposal

The following table summarizes general quantitative limits for the drain disposal of laboratory chemicals, which should be considered as a conservative guide if drain disposal of dilute this compound is permitted.

ParameterGuideline LimitCitation
pH Range for Discharge 5.0 - 9.0 or 5.5 - 9.5[9][10]
Maximum Daily Quantity (per lab) A few hundred grams or milliliters[6][8][9]
Flushing Water Volume At least 100-fold excess of the disposed volume[6][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Bromsulfalein_Disposal_Workflow start This compound Waste Generated decision Is waste concentrated or in solid form? start->decision collect_hw Collect in Labeled Hazardous Waste Container decision->collect_hw Yes decision2 Is waste a very dilute aqueous solution? decision->decision2 No store_hw Store in Satellite Accumulation Area collect_hw->store_hw dispose_hw Arrange for Hazardous Waste Pickup store_hw->dispose_hw decision2->collect_hw No check_regs Check Local Regulations for Drain Disposal Permission decision2->check_regs Yes check_regs->collect_hw Not Permitted neutralize Neutralize pH to 6.0-8.0 check_regs->neutralize Permitted drain_dispose Dispose Down Drain with Copious Water Flushing neutralize->drain_dispose

References

Personal protective equipment for handling Bromsulfalein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bromsulfalein, including detailed operational and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, adherence to strict personal protective equipment protocols is mandatory to prevent allergic skin reactions and potential respiratory distress. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes that could cause eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or protective suit.Prevents skin contact which may lead to allergic reactions. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Avoid breathing in dust or vapors to prevent potential allergy or asthma-like symptoms.

Hazard Analysis and Mitigation

This compound presents specific health hazards that necessitate careful handling. The primary risks include allergic skin reactions and respiratory sensitization upon inhalation.

Hazard_Mitigation This compound This compound Inhalation Inhalation Hazard (Dust/Vapors) This compound->Inhalation poses SkinContact Skin Contact Hazard This compound->SkinContact poses RespiratorySymptoms Allergy or Asthma Symptoms Inhalation->RespiratorySymptoms can cause AllergicReaction Allergic Skin Reaction SkinContact->AllergicReaction can cause Gloves Wear Chemical-Resistant Gloves AllergicReaction->Gloves mitigated by LabCoat Wear Protective Clothing AllergicReaction->LabCoat mitigated by Ventilation Use in Well-Ventilated Area RespiratorySymptoms->Ventilation mitigated by Respirator Wear NIOSH-Approved Respirator RespiratorySymptoms->Respirator mitigated by

Hazard Mitigation Flowchart for this compound

Experimental Workflow: Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Handling_Workflow Prep Preparation DonPPE Don Appropriate PPE Prep->DonPPE Step 1 Handling Handling this compound DonPPE->Handling Step 2 PostHandling Post-Handling Procedures Handling->PostHandling Step 3 Decontaminate Decontaminate Work Area PostHandling->Decontaminate DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Disposal Waste Disposal WashHands->Disposal

Experimental Workflow for Handling this compound

Step-by-Step Handling Procedures:

  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Prepare your workspace by ensuring it is clean and uncluttered.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Weigh and handle the solid form of this compound in a chemical fume hood to minimize inhalation risk.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

    • Carefully remove and dispose of single-use PPE in a designated hazardous waste container.

    • Always wash hands thoroughly with soap and water after handling is complete.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical advice if irritation or an allergic reaction develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

General Principles:

  • Waste Classification : this compound waste should be treated as hazardous chemical waste.

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety protocols.

  • Labeling : All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the name "this compound."

Disposal Procedure:

  • Solid Waste : Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste : Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Decontamination of Empty Containers : Triple rinse empty containers that held this compound. The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

  • Incineration Considerations : As this compound is a brominated compound, incineration may lead to the formation of hazardous byproducts such as hydrogen bromide and polybrominated dibenzo-p-dioxins and dibenzofurans.[1][2] Therefore, disposal should be handled by a licensed hazardous waste disposal company equipped to manage such materials.

  • Consult Local Regulations : Always consult and adhere to your institution's specific hazardous waste management procedures and local environmental regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromsulfalein
Reactant of Route 2
Bromsulfalein

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。